20-Hydroxyecdysone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-YPVLXUMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040388 | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5289-74-7 | |
| Record name | 20-Hydroxyecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxyecdysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20-HYDROXYECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237.5 - 239.5 °C | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 20-Hydroxyecdysone from Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid, plays a crucial role in the molting and metamorphosis of arthropods. Its discovery in plants, where it is believed to function as a defense mechanism against insect herbivores, has opened avenues for its large-scale isolation and investigation for various pharmacological applications. This technical guide provides an in-depth overview of the historical discovery of 20E in plants, details key plant sources, and presents comprehensive experimental protocols for its extraction, purification, and analysis. Furthermore, it visualizes the canonical insect signaling pathway of 20E and the general workflow for its isolation from botanical sources.
Discovery and Historical Perspective
The journey of this compound began in the realm of insect physiology. In 1954, Butenandt and Karlson first isolated the primary insect molting hormone, ecdysone, from silkworm pupae. It wasn't until over a decade later that its more active metabolite, this compound, was identified.
A landmark shift in ecdysteroid research occurred in the mid-1960s with the near-simultaneous discovery of these compounds in plants, termed phytoecdysteroids. In 1966, a group in Japan isolated ecdysteroid compounds, which they named ponasterones, from the plant Podocarpus nakaii. Shortly thereafter, 20E itself was identified in several other plant species, including the conifer Podocarpus elatus, the fern Polypodium vulgare, and the angiosperm Achyranthes faurieri.[1][2] These initial findings were significant for two primary reasons: they revealed that plants could synthesize these complex steroids, and the concentrations found in plants were substantially higher than those in insects, making them a viable source for obtaining larger quantities of the compound.
Prominent Plant Sources of this compound
This compound is the most widespread and often the most abundant phytoecdysteroid found in the plant kingdom.[2] While present in a variety of ferns, gymnosperms, and angiosperms, certain genera are known for accumulating particularly high concentrations of 20E. The distribution and concentration of 20E can vary significantly between different parts of the plant.
| Plant Family | Genus/Species | Plant Part(s) | 20E Concentration (% of Dry Weight) |
| Commelinaceae | Cyanotis spp. (e.g., C. vaga, C. arachnoidea) | Roots | Up to 5% |
| Asteraceae | Rhaponticum carthamoides (Maral Root) | Roots | High concentrations |
| Asteraceae | Serratula coronata | Leaves | ~1.5% |
| Amaranthaceae | Pfaffia spp. (Brazilian Ginseng) | Roots | High concentrations |
| Amaranthaceae | Achyranthes spp. (e.g., A. bidentata) | Roots | High concentrations |
| Menispermaceae | Diploclisia glaucescens | Stems | ~3.2% |
| Caryophyllaceae | Silene spp. (e.g., S. viridiflora) | Aerial parts | Significant concentrations |
| Amaranthaceae | Spinacia oleracea (Spinach) | Leaves, Seeds | Lower but notable concentrations |
Note: Concentrations can vary based on genetic strain, growing conditions, and harvest time.[3]
Experimental Protocols for Isolation and Purification
The isolation of 20E from plant sources is challenging due to its polar nature, which makes it difficult to separate from other polar constituents like sugars, pigments, and saponins.[4] A multi-step approach combining extraction and various chromatographic techniques is typically employed.
General Extraction Procedure
-
Preparation of Plant Material : The relevant plant parts (e.g., dried roots, leaves) are finely milled to increase the surface area for solvent extraction.
-
Solvent Maceration/Reflux : The powdered plant material is extracted with a polar solvent. Methanol is commonly used, though ethanol is preferred for products intended for human consumption. This process is often repeated multiple times (e.g., three times with reflux) to ensure exhaustive extraction.
-
Initial Filtration and Concentration : The pooled solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification via Solvent Partitioning
To remove non-polar compounds such as lipids and chlorophyll, the crude extract is subjected to liquid-liquid extraction.
-
The crude extract is dissolved in an aqueous alcohol solution (e.g., 50% methanol in water).
-
This solution is then partitioned against a non-polar solvent, such as hexane or petroleum ether.
-
The non-polar layer, containing lipids and other hydrophobic compounds, is discarded. The aqueous alcoholic layer, containing the more polar ecdysteroids, is retained for further purification.
Chromatographic Purification
A series of chromatographic steps are essential to isolate 20E to a high degree of purity.
-
Low-Pressure Column Chromatography (LPLC) : This is often the first chromatographic step.
-
Stationary Phase : Alumina (Aluminum Oxide) is highly effective for the initial purification of 20E. A single pass through an alumina column can yield 20E with high purity from the crude extract. Silica gel can also be used, often as a subsequent step for separating minor ecdysteroids from the mother liquor after initial 20E crystallization.
-
Mobile Phase : A gradient of solvents is typically used, starting with a less polar mixture and gradually increasing polarity. For example, dichloromethane-isopropanol-water or cyclohexane-isopropanol-water systems can be effective for silica gel columns.
-
-
Solid-Phase Extraction (SPE) : For further cleanup, SPE with a reversed-phase sorbent like octadecyl silica (C18) can be employed. The sample is loaded, the column is washed with a polar solvent (e.g., 30% aqueous methanol) to remove highly polar impurities, and then the ecdysteroids are eluted with a slightly less polar solvent (e.g., 40% aqueous methanol).
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for the final purification and for the analytical quantification of 20E.
-
Reversed-Phase (RP-HPLC) : This is the most common mode.
-
Stationary Phase : C18 columns (e.g., 5 µm particle size, 4.6 x 150 mm) are standard.
-
Mobile Phase : A gradient elution using a mixture of water (often with a modifier like 0.5% acetic acid or 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is used.
-
Detection : UV detection at approximately 245 nm is effective, as the 7-en-6-one chromophore in the 20E structure absorbs strongly at this wavelength.
-
-
Normal-Phase (NP-HPLC) : NP-HPLC can be used for separating isomers or closely related ecdysteroids that are difficult to resolve by RP-HPLC.
-
-
Crystallization : After chromatographic purification achieves a high concentration of 20E, crystallization can be used as a final step to obtain the compound in a highly pure form (>97%). A common solvent system for crystallization is ethyl acetate-methanol.
Visualization of Workflows and Pathways
General Workflow for this compound Isolation
The following diagram illustrates a typical multi-step process for isolating 20E from plant material.
Canonical this compound Signaling Pathway in Insects
In arthropods, 20E acts as a hormone to initiate developmental processes like molting. It functions by binding to a nuclear receptor complex, which then acts as a transcription factor to regulate gene expression.
This pathway is initiated when 20E binds to its receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding activates the transcription of a small set of "early genes," which themselves encode transcription factors. These early gene proteins then activate a larger cascade of "late genes" while also participating in a negative feedback loop to turn off their own expression. The products of the late genes ultimately orchestrate the complex physiological changes associated with molting and metamorphosis.
References
The Synthesis of 20-Hydroxyecdysone in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyecdysone (20E) is the principal steroid hormone in insects, orchestrating critical developmental processes such as molting and metamorphosis.[1][2][3] The precise regulation of its biosynthesis is paramount for insect survival and presents a promising target for the development of novel insecticides. This technical guide provides an in-depth overview of the 20E synthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this vital biological process.
Introduction to the this compound Synthesis Pathway
The biosynthesis of 20E is a complex, multi-step process that begins with dietary cholesterol, as insects are incapable of de novo sterol synthesis.[4][5] The pathway is primarily carried out in the prothoracic gland (PG), an endocrine organ, with the final conversion to the active hormone 20E occurring in peripheral tissues. The enzymatic machinery involved is a combination of cytochrome P450 monooxygenases (CYPs), collectively known as the "Halloween genes," and other enzymes. The pathway can be conceptually divided into three main stages: the initial conversion of cholesterol, the enigmatic "Black Box" reactions, and the terminal hydroxylation steps.
The Core Synthesis Pathway: From Cholesterol to this compound
The conversion of cholesterol to 20E involves a series of enzymatic hydroxylations and other modifications. While the initial and final steps are well-characterized, the intermediate reactions, collectively termed the "Black Box," are still under investigation.
Initial Steps: Conversion of Cholesterol
The pathway commences with the conversion of cholesterol to 7-dehydrocholesterol (7dC). This crucial first step is catalyzed by the Rieske-domain oxygenase Neverland (Nvd) .
The "Black Box": Uncharacterized Intermediate Reactions
Following the formation of 7dC, a series of oxidative reactions occur to produce 5β-ketodiol. The precise enzymes and intermediates in this "Black Box" are not fully elucidated. However, several enzymes have been implicated in these steps, including the short-chain dehydrogenase/reductase Shroud (Sro) and the cytochrome P450 enzymes Spook (Spo) and Spookier (Spok) . Loss-of-function mutations in the genes encoding these enzymes lead to developmental arrest that can be rescued by the administration of 5β-ketodiol but not 7dC, indicating their role within the Black Box.
Terminal Hydroxylation Steps: The Halloween Genes
The final, well-characterized steps of ecdysone biosynthesis are catalyzed by a series of mitochondrial and microsomal cytochrome P450 enzymes encoded by the Halloween genes. These enzymes perform sequential hydroxylations to convert 5β-ketodiol into ecdysone, which is then released from the prothoracic gland.
The key enzymes in this terminal pathway are:
-
Phantom (Phm/CYP306A1): A C25-hydroxylase that converts 2,22,25dE-ketodiol to 2,22dE-ketotriol.
-
Disembodied (Dib/CYP302A1): A C22-hydroxylase that acts on 2,22dE-ketotriol to produce 2-deoxyecdysone.
-
Shadow (Sad/CYP315A1): A C2-hydroxylase that converts 2-deoxyecdysone to ecdysone.
Final Activation in Peripheral Tissues
Ecdysone, synthesized in the prothoracic gland, is a prohormone that is released into the hemolymph. The final and crucial activation step, the conversion of ecdysone to the active hormone this compound (20E), is catalyzed by the enzyme Shade (Shd/CYP314A1) , an ecdysone-20-hydroxylase. This conversion occurs in peripheral tissues such as the fat body, midgut, and Malpighian tubules.
The Role of 3-Dehydroecdysone (3DE)
In some insects, an alternative pathway involving 3-dehydroecdysone (3DE) exists. Ecdysone can be oxidized to 3DE by ecdysone oxidase. 3DE can then be converted back to ecdysone by the enzyme 3-dehydroecdysone 3β-reductase . This reversible reaction may play a role in regulating the levels of active ecdysone.
Enzymology of the 20E Synthesis Pathway
The enzymes of the 20E synthesis pathway are critical for its function. The following table summarizes the key enzymes and their roles.
| Enzyme | Gene | Family/Type | Substrate | Product | Location in Pathway | Cellular Location |
| Neverland | nvd | Rieske-domain oxygenase | Cholesterol | 7-dehydrocholesterol | Initial Step | Not specified |
| Shroud | sro | Short-chain dehydrogenase/reductase | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |
| Spook | spo / Cyp307a1 | Cytochrome P450 | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |
| Spookier | spok / Cyp307a2 | Cytochrome P450 | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |
| Phantom | phm / Cyp306a1 | Cytochrome P450 (25-hydroxylase) | 2,22,25dE-ketodiol | 2,22dE-ketotriol | Terminal Hydroxylation | Microsomal |
| Disembodied | dib / Cyp302a1 | Cytochrome P450 (22-hydroxylase) | 2,22dE-ketotriol | 2-deoxyecdysone | Terminal Hydroxylation | Mitochondrial |
| Shadow | sad / Cyp315a1 | Cytochrome P450 (2-hydroxylase) | 2-deoxyecdysone | Ecdysone | Terminal Hydroxylation | Mitochondrial |
| Shade | shd / Cyp314a1 | Cytochrome P450 (20-hydroxylase) | Ecdysone | This compound | Final Activation | Mitochondrial/Microsomal |
| Ecdysone Oxidase | Not specified | Oxidase | Ecdysone | 3-dehydroecdysone | Alternative Pathway | Not specified |
| 3-dehydroecdysone 3β-reductase | Not specified | Reductase | 3-dehydroecdysone | Ecdysone | Alternative Pathway | Hemolymph |
Regulation of this compound Synthesis
The synthesis of 20E is tightly regulated to ensure its production occurs at the correct developmental times. The primary regulator is the Prothoracicotropic hormone (PTTH) , a neuropeptide released from the brain.
The PTTH Signaling Pathway
PTTH acts on the prothoracic gland to stimulate ecdysone production. The PTTH signaling pathway involves the following key steps:
-
PTTH Release: PTTH is released from neurosecretory cells in the brain in response to developmental and environmental cues.
-
Receptor Binding: PTTH binds to its receptor, Torso , a receptor tyrosine kinase (RTK), on the surface of prothoracic gland cells.
-
Signal Transduction: This binding activates a downstream signaling cascade, primarily the Ras/Raf/ERK MAP kinase pathway. Second messengers such as Ca2+ and cAMP are also involved.
-
Transcriptional Regulation: The signaling cascade ultimately leads to the transcriptional upregulation of the Halloween genes, thereby increasing the rate of ecdysone synthesis.
Experimental Protocols
The elucidation of the 20E synthesis pathway has relied on a variety of experimental techniques.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the transcript levels of the Halloween genes and other pathway-related genes in the prothoracic gland and peripheral tissues under different developmental stages or experimental conditions. This helps to correlate gene expression with ecdysteroid titers.
-
In situ Hybridization: To visualize the spatial expression patterns of genes within tissues, confirming, for example, the specific expression of phm, dib, and sad in the prothoracic gland.
Enzyme Activity Assays
-
Cell Culture-Based Assays: Drosophila S2 cells are transfected with plasmids expressing a specific cytochrome P450 enzyme. The cells are then incubated with a potential substrate (e.g., a radiolabeled precursor). The conversion of the substrate to the product is monitored using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector.
-
In vitro Hydroxylation Assays: Microsomal or mitochondrial fractions are prepared from insect tissues (e.g., fat body, midgut). These fractions are incubated with ecdysone and an NADPH-generating system. The production of 20E is then quantified by HPLC or immunoassays.
Genetic Manipulation
-
RNA interference (RNAi): Double-stranded RNA (dsRNA) corresponding to a target gene (e.g., a Halloween gene) is injected into larvae. The resulting knockdown of the gene leads to a specific developmental phenotype (e.g., molting defects), which can be rescued by the administration of a downstream product of the silenced enzyme, thus confirming its position in the pathway.
-
CRISPR/Cas9 Gene Editing: To create specific knockout or knock-in mutations in the genes of the pathway to study their function in vivo.
Hormone Titer Measurement
-
Radioimmunoassay (RIA): A highly sensitive method to quantify the levels of ecdysteroids in the hemolymph or whole-body extracts.
-
Enzyme Immunoassay (EIA): An alternative to RIA for quantifying ecdysteroid titers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and quantification of different ecdysteroids and their metabolites.
Visualizing the Pathways
This compound Synthesis Pathway
Caption: The enzymatic pathway for the synthesis of this compound from cholesterol.
PTTH Signaling Pathway
Caption: The PTTH signaling cascade regulating ecdysone synthesis in the prothoracic gland.
Conclusion
The this compound synthesis pathway is a fundamental process in insect biology, and a thorough understanding of its components and regulation is crucial for both basic research and applied entomology. The identification of the Halloween genes and the elucidation of the terminal hydroxylation steps have been major advances. However, the "Black Box" remains a significant area for future research. Further investigation into the enzymes of the Black Box and the intricate regulatory networks governing the entire pathway will undoubtedly reveal new targets for the development of next-generation insecticides with high specificity and efficacy. The experimental approaches outlined in this guide provide a robust framework for these future endeavors.
References
- 1. The Halloween genes code for cytochrome P450 enzymes mediating synthesis of the insect moulting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterol Regulation of Development and this compound Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
The Ambiguous Role of 20-Hydroxyecdysone in Non-Arthropod Metazoans: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyecdysone (20E), the quintessential molting hormone in arthropods, has long been considered a defining feature of this phylum. However, a growing body of evidence reveals its presence and physiological significance in a diverse array of non-arthropod taxa. This technical guide provides an in-depth exploration of the physiological roles of 20E across various non-arthropod phyla, including nematodes, platyhelminthes, annelids, and chordates. We present a comprehensive analysis of its effects on development, reproduction, and physiology, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This guide aims to serve as a critical resource for researchers investigating the comparative endocrinology of invertebrates and for professionals in drug development exploring novel therapeutic targets, particularly in the context of parasitic helminths.
Introduction
Ecdysteroids, and their most active form, this compound (20E), are steroid hormones that govern the molting and metamorphosis in arthropods. Their action is primarily mediated by a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP)[1]. For decades, the ecdysone signaling pathway was considered an arthropod-specific innovation. However, the detection of ecdysteroids and their functional homologues in other animal groups challenges this paradigm. This guide synthesizes the current understanding of 20E's function outside of the Arthropoda, highlighting its diverse and sometimes unexpected physiological roles.
Physiological Roles of this compound in Nematoda
The role of ecdysteroids in nematodes, or roundworms, is a subject of ongoing research and some debate. While the model organism Caenorhabditis elegans appears to have lost the canonical ecdysone receptor gene, evidence from parasitic nematodes suggests the presence of a functional ecdysone signaling system.
Effects on Development and Molting
Exogenous application of 20E has been shown to influence molting and development in several parasitic nematode species. In filarial nematodes, such as Brugia malayi, the causative agent of lymphatic filariasis, a functional ecdysone receptor homolog (Bma-EcR) has been identified[2]. This receptor dimerizes with a retinoid X receptor (RXR) homolog and can activate gene expression in response to ecdysteroids[2]. Treatment of Brugia malayi with 20E in vitro leads to an increase in the production of microfilariae and aborted embryos, suggesting a role in embryogenesis and development[3][4].
Quantitative Data on 20E Effects in Nematodes
| Species | 20E Concentration | Observed Effect | Reference |
| Brugia malayi (adult females, in vitro) | 10 µM | Significant increase in microfilariae and abortive progeny production. | |
| Heterodera avenae (cereal cyst nematode, juveniles) | > 4.2 x 10⁻⁷ M | Abnormal molting, immobility, reduced invasion of host roots, impaired development, and death. |
Physiological Roles of this compound in Platyhelminthes
The phylum Platyhelminthes, or flatworms, includes both free-living and parasitic species. The presence and function of ecdysteroids have been notably studied in the parasitic trematode Schistosoma mansoni and in free-living planarians.
Role in Growth and Reproduction of Schistosoma mansoni
Schistosoma mansoni, a major human parasite, has been shown to synthesize ecdysone and this compound. These ecdysteroids are believed to be potent stimulators of growth and vitellogenesis (yolk production) in this trematode. The levels of ecdysone and 20E vary with the developmental stage and anatomical location of the worms within their mammalian host, indicating a regulated role in the parasite's life cycle.
Potential Role in Regeneration in Planarians
Planarians are renowned for their remarkable regenerative capabilities, which rely on a population of adult stem cells called neoblasts. While direct evidence for an endogenous role of 20E in planarian regeneration is still emerging, the presence of nuclear receptors and the known effects of other steroid hormones on regeneration suggest that ecdysteroids could be involved in regulating these complex processes. Further research is needed to elucidate the potential role of 20E in the molecular signaling that governs planarian regeneration.
Quantitative Data on 20E Effects in Platyhelminthes
| Species | Developmental Stage | Endogenous Levels/Effects | Reference |
| Schistosoma mansoni | Day 11 post-infection | Primarily ecdysone present. | |
| Schistosoma mansoni | Day 40 post-infection (adults) | Both ecdysone and this compound present; ratio varies with location. |
Physiological Roles of this compound in Annelida
Annelids, or segmented worms, are phylogenetically more closely related to arthropods than are nematodes or platyhelminthes. While research is less extensive, there is evidence for the presence and metabolism of ecdysteroids in this phylum. Some species of annelids have demonstrated the ability to convert ecdysone to its more active form, this compound, a key metabolic step in arthropod molting. This suggests the potential for a conserved hormonal signaling pathway. However, the precise physiological functions of 20E in annelids, such as its role in reproduction or regeneration, remain to be fully elucidated.
Anabolic and Physiological Effects of this compound in Chordata (Vertebrates)
Perhaps the most surprising discovery is the significant physiological effects of 20E in vertebrates, including mammals. Despite the absence of a canonical ecdysone receptor in vertebrates, 20E exhibits a range of beneficial pharmacological activities.
Anabolic Effects on Muscle and Bone
Numerous studies have demonstrated the anabolic (growth-promoting) effects of 20E in various vertebrate models. These effects include increased protein synthesis, muscle growth, and enhanced physical performance. In rats, 20E administration has been shown to increase muscle fiber size and myonuclear number. Unlike anabolic-androgenic steroids, 20E does not appear to have androgenic side effects.
Metabolic and Organo-protective Effects
Beyond its anabolic properties, 20E has been reported to have anti-diabetic, hypolipidemic, and hepatoprotective effects. It has been shown to improve glucose tolerance and reduce plasma cholesterol levels in animal models.
Proposed Mechanism of Action in Vertebrates
The effects of 20E in mammals are not mediated by the classic EcR/USP nuclear receptor. Recent evidence suggests that 20E may exert its effects through the activation of the Mas1 receptor, a component of the renin-angiotensin system. This G protein-coupled receptor is involved in a wide range of physiological processes, which could explain the pleiotropic effects of 20E observed in vertebrates.
Quantitative Data on 20E Effects in Vertebrates
| Species | Dosage | Observed Effect | Reference |
| Japanese Quail | 100 mg/kg of pure 20E | 115% increase in body mass. | |
| Rat | 5 mg/kg body weight (intraperitoneal injection) | Enhanced protein synthesis in heart and muscle. | |
| Rat | 5 mg/kg body weight | Alleviated tenotomy-induced reduction of muscle mass. |
Experimental Protocols
Ecdysteroid Extraction from Invertebrate Tissues
This protocol describes a general method for the extraction of ecdysteroids from invertebrate tissues for subsequent quantification.
-
Homogenization: Homogenize fresh or frozen tissue samples (e.g., whole worms, specific organs) in 70-100% methanol or ethanol at a ratio of approximately 1:10 (tissue weight:solvent volume).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the ecdysteroids.
-
Re-extraction (Optional): For quantitative analysis, re-extract the pellet with the same solvent to ensure complete recovery of ecdysteroids. Combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in an appropriate buffer for the chosen analytical method (e.g., RIA buffer for radioimmunoassay, mobile phase for HPLC).
Quantification of this compound by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying ecdysteroid levels.
-
Reagents and Materials:
-
Ecdysteroid-specific antibody (polyclonal or monoclonal).
-
Radiolabeled ecdysteroid (e.g., [³H]-ecdysone or [³H]-20-hydroxyecdysone).
-
Unlabeled this compound standard for creating a standard curve.
-
RIA buffer (e.g., phosphate-buffered saline with a carrier protein like bovine serum albumin).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare a standard curve by serially diluting the unlabeled 20E standard.
-
In assay tubes, add a fixed amount of the ecdysteroid antibody and the radiolabeled ecdysteroid.
-
Add either the standards or the unknown samples (extracted ecdysteroids).
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled ecdysteroids for the antibody.
-
Separate the antibody-bound ecdysteroids from the free ecdysteroids (e.g., using dextran-coated charcoal or a secondary antibody precipitation method).
-
Measure the radioactivity of the antibody-bound fraction using a liquid scintillation counter.
-
Calculate the concentration of 20E in the unknown samples by comparing their radioactivity to the standard curve.
-
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the separation and quantification of different ecdysteroids in a sample.
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector (detection wavelength typically around 242-254 nm for ecdysteroids).
-
A reversed-phase C18 column is commonly used for ecdysteroid separation.
-
-
Mobile Phase:
-
A gradient of a polar solvent (e.g., water or aqueous buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used for elution.
-
-
Procedure:
-
Prepare a calibration curve using known concentrations of a pure 20E standard.
-
Inject the reconstituted sample extract onto the HPLC column.
-
Run the gradient program to separate the different compounds in the sample.
-
Identify the 20E peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 20E in the sample by integrating the area of the corresponding peak and comparing it to the calibration curve.
-
In Vitro Culture of Schistosoma mansoni
This protocol provides a basic framework for the in vitro cultivation of S. mansoni schistosomula, which can be used to study the effects of 20E.
-
Preparation of Schistosomula:
-
Mechanically transform S. mansoni cercariae into schistosomula.
-
-
Culture Medium:
-
Use a suitable culture medium, such as Basch Medium 169 or a modified DMEM, supplemented with serum (e.g., fetal bovine serum or human serum), antibiotics, and antimycotics.
-
-
Cultivation Conditions:
-
Maintain the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Experimental Treatment:
-
Add 20E (dissolved in a suitable solvent like ethanol or DMSO) to the culture medium at the desired concentrations.
-
Include a vehicle control (solvent only) in the experimental setup.
-
-
Assessment of Effects:
-
Monitor the parasites regularly for changes in viability, motility, growth, and development using light microscopy.
-
At the end of the experiment, parasites can be harvested for molecular or biochemical analysis.
-
Signaling Pathways and Experimental Workflows
Proposed Ecdysone Signaling Pathway in Parasitic Nematodes
Caption: Proposed ecdysone signaling pathway in parasitic nematodes.
Proposed this compound Signaling in Vertebrates via Mas1 Receptor
Caption: Proposed 20E signaling in vertebrates via the Mas1 receptor.
Experimental Workflow for Ecdysteroid Analysis
Caption: Experimental workflow for ecdysteroid extraction and analysis.
Implications for Drug Development
The presence of a functional and distinct ecdysone signaling pathway in parasitic nematodes and trematodes presents a promising avenue for the development of novel anthelmintic drugs. Since vertebrates lack the canonical ecdysone receptor, compounds that specifically target the parasite's EcR could offer high selectivity and low host toxicity. The development of non-steroidal ecdysone agonists and antagonists could provide new tools to disrupt the life cycle of these debilitating parasites. Further characterization of the ecdysone signaling components in different helminth species is a critical step towards realizing this therapeutic potential.
Conclusion
The physiological role of this compound extends far beyond the confines of the phylum Arthropoda. In non-arthropod invertebrates, it appears to have retained or evolved roles in developmental processes, while in vertebrates, it exhibits a surprising range of pharmacological activities through a distinct signaling mechanism. This expanded understanding of ecdysteroid biology not only enriches our knowledge of comparative endocrinology but also opens up new possibilities for therapeutic interventions against parasitic diseases and for the development of novel anabolic and metabolic modulators. Continued research into the molecular mechanisms of 20E action in these diverse taxa will undoubtedly uncover further complexities and opportunities.
References
- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular Evidence for a Functional Ecdysone Signaling System in Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and molecular analysis of the effect of this compound on the human filarial parasite Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and molecular analysis of the effect of this compound on the human filarial parasite Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anabolic and Pleiotropic Effects of 20-Hydroxyecdysone in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid found in insects and various plants, has garnered significant attention for its diverse pharmacological effects in mammals. Despite the absence of a homologous insect ecdysone receptor in vertebrates, compelling evidence from in vitro and in vivo studies demonstrates its anabolic, metabolic, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of 20E in mammals, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.
Core Anabolic Mechanism of Action: Skeletal Muscle Hypertrophy
The most prominent and well-researched effect of this compound in mammals is its ability to promote skeletal muscle growth, a phenomenon attributed to an increase in protein synthesis.[1] Unlike anabolic-androgenic steroids, 20E's effects are not mediated by the androgen receptor, offering a potentially safer anabolic agent.[2]
Signaling Pathways
The anabolic actions of 20E in skeletal muscle are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[2][3]
-
Initiation at the Cell Membrane: Evidence suggests that 20E initiates its signaling cascade at the cell membrane. Studies have shown that its effects can be blocked by G-protein coupled receptor (GPCR) inhibitors.[4] This points towards a non-genomic mechanism of action, at least in the initial phase. A rapid increase in intracellular calcium (Ca2+) concentration is observed following 20E treatment, which is a key event upstream of Akt activation. This Ca2+ flux is thought to be mediated by Phospholipase C (PLC).
-
PI3K/Akt Activation: The increase in intracellular signaling molecules activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a number of downstream targets to promote protein synthesis.
-
mTORC1 and Downstream Effectors: A key downstream effector of Akt is the mechanistic target of rapamycin complex 1 (mTORC1). While the direct impact of 20E on mTORC1 signaling is still under investigation, the activation of Akt strongly suggests its involvement in the anabolic effects of 20E.
-
Estrogen Receptor Beta (ERβ) Involvement: Another proposed mechanism for 20E-induced muscle hypertrophy involves the activation of estrogen receptor beta (ERβ). It has been suggested that 20E can bind to ERβ, leading to downstream anabolic effects. Molecular docking studies support the preferential binding of ecdysterone to ERβ over ERα and the androgen receptor. The anabolic effect of 20E in C2C12 myotubes can be antagonized by an antiestrogen, further supporting the involvement of an estrogen receptor-mediated pathway.
-
Mas1 Receptor Activation: More recent research has identified the Mas1 receptor, a component of the renin-angiotensin system (RAS), as a potential target for 20E. Activation of the Mas1 receptor is known to have protective effects and can enhance protein synthesis in muscle cells. The effects of 20E on myostatin gene expression, a negative regulator of muscle growth, were abolished by Mas receptor antagonists, suggesting that 20E may exert its anabolic effects, at least in part, by activating the protective arm of the RAAS.
Diagram of the PI3K/Akt Signaling Pathway Activated by this compound
Caption: PI3K/Akt signaling pathway activated by this compound.
Quantitative Data on Anabolic Effects
The anabolic effects of this compound have been quantified in various in vitro and in vivo models.
| Parameter | Model System | Concentration/Dose | Result | Reference(s) |
| Protein Synthesis | Murine C2C12 Myotubes | 1 µM | Up to 20% increase | |
| Human Primary Myotubes | Not specified | Up to 20% increase | ||
| Myotube Diameter | C2C12 Myotubes | 1 µM | Significant increase | |
| Muscle Mass | Rats (in vivo) | 5 mg/kg body weight/day | Increased fiber size in soleus muscle | |
| Mice (in vivo) | 5 mg/kg/day (5 days) | Significant increase in triceps brachii mass (115 ± 8 mg vs. 88 ± 3 mg in control) | ||
| Grip Strength | Mice (in vivo) | Not specified | Increase in grip strength | |
| Human Clinical Trial | Young Men (10 weeks) | Ecdysterone-containing supplement | Significant increase in muscle mass and one-repetition bench press performance |
Metabolic Regulation
This compound has demonstrated beneficial effects on glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.
Anti-diabetic and Anti-obesity Effects
In animal models of diet-induced obesity, 20E has been shown to decrease body weight and improve glucose tolerance. It can reduce the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in liver cells. These effects are associated with the activation of the Akt signaling pathway.
Neuroprotective and Anti-inflammatory Actions
Beyond its anabolic and metabolic effects, this compound exhibits protective effects in the nervous system and modulates inflammatory responses.
Neuroprotection
20E has been shown to protect neurons from oxidative stress-induced injury. Its neuroprotective mechanisms include:
-
Scavenging of Reactive Oxygen Species (ROS): 20E can directly scavenge free radicals.
-
Modulation of Signaling Pathways: It can inhibit the activation of pro-apoptotic pathways such as the ASK1-MKK4/7-JNK stress signaling pathway.
-
Inhibition of NF-κB: 20E can reduce the expression of inducible nitric oxide synthase (iNOS) by inhibiting the activation of NF-κB.
-
Anti-apoptotic Effects: In models of Parkinson's disease, 20E has been shown to increase the Bcl-2/Bax ratio and decrease the release of cytochrome C and caspase activity. It also upregulates the Nrf2 pathway, which is involved in antioxidant defense.
Anti-inflammatory Effects
The anti-inflammatory properties of 20E are linked to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. In human endothelial cells, 20E has been shown to inhibit the expression of CD40 through SIRT6-mediated deacetylation of the NF-κB p65 subunit.
Diagram of the Neuroprotective Mechanisms of this compound
Caption: Neuroprotective mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects in mammals.
C2C12 Myoblast Culture and Differentiation
The C2C12 cell line is a widely used model for studying myogenesis.
-
Cell Culture:
-
Culture C2C12 myoblasts in growth medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.
-
-
Myogenic Differentiation:
-
When C2C12 myoblasts reach confluence, replace the GM with differentiation medium (DM).
-
DM consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Change the DM every 24 hours.
-
Myotube formation is typically observed within 3-5 days.
-
Protein Synthesis Assay ([3H]-Leucine Incorporation)
This assay measures the rate of new protein synthesis.
-
Differentiate C2C12 cells into myotubes in 24-well plates.
-
Treat the myotubes with various concentrations of 20E or vehicle control for the desired time (e.g., 24 hours).
-
During the last 4 hours of treatment, add [3H]-leucine to the medium.
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate proteins with trichloroacetic acid (TCA).
-
Wash the protein precipitate to remove unincorporated [3H]-leucine.
-
Solubilize the protein precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each well, determined by a protein assay (e.g., BCA assay).
Western Blot Analysis for Signaling Proteins (Akt, mTOR)
This technique is used to detect and quantify specific proteins in a sample.
-
Treat differentiated C2C12 myotubes with 20E for various time points.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Myotube Diameter Measurement
This method is used to quantify muscle cell hypertrophy in vitro.
-
Differentiate C2C12 cells into myotubes on glass coverslips.
-
Treat the myotubes with 20E or control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Stain the myotubes with an antibody against a muscle-specific protein like myosin heavy chain (MHC) followed by a fluorescently labeled secondary antibody.
-
Capture images of the myotubes using a fluorescence microscope.
-
Measure the diameter of at least 50-100 myotubes per condition at multiple points along their length using image analysis software (e.g., ImageJ).
Diagram of a General Experimental Workflow for Studying 20E Effects
Caption: General experimental workflow for studying 20E effects.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent with significant anabolic, metabolic, neuroprotective, and anti-inflammatory properties in mammals. Its primary mechanism of anabolic action involves the activation of the PI3K/Akt signaling pathway, potentially initiated through membrane-bound receptors such as a GPCR (including Mas1) and/or ERβ. The lack of androgenic activity makes 20E an attractive candidate for further investigation in conditions associated with muscle wasting, metabolic syndrome, and neurodegenerative diseases.
Future research should focus on unequivocally identifying the primary mammalian receptor(s) for 20E and further delineating the downstream signaling events. Well-controlled, long-term clinical trials in human populations are necessary to fully assess the safety and efficacy of this compound for various therapeutic applications. The development of optimized delivery systems to enhance its bioavailability will also be crucial for its successful translation into clinical practice.
References
The 20-Hydroxyecdysone (20E) Signaling Cascade: A Technical Guide to Insect Metamorphosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect metamorphosis, a remarkable biological process, involves dramatic transformations in morphology, physiology, and behavior. This intricate developmental program is orchestrated by a complex interplay of hormones, with the steroid hormone 20-hydroxyecdysone (20E) playing a central role. The 20E signaling cascade initiates a hierarchical gene expression program that drives the profound changes observed during the transition from larva to pupa and finally to the adult insect. Understanding the molecular mechanisms of this pathway is not only fundamental to developmental biology but also offers promising avenues for the development of novel and specific insecticides. This technical guide provides an in-depth overview of the core 20E signaling cascade, detailed experimental protocols for its investigation, and a summary of key quantitative data.
The Core this compound Signaling Pathway
The canonical 20E signaling pathway is initiated when 20E enters the target cell and binds to its nuclear receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[1][2] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3][4] This binding event triggers a transcriptional cascade, beginning with the activation of a small set of "early" genes, which are themselves transcription factors. These early response genes, including the Broad-Complex (Br-C), E74, and E75, in turn, regulate a larger battery of "late" genes that execute the cellular and developmental programs of metamorphosis, such as apoptosis of larval tissues and proliferation and differentiation of adult tissues.[5]
The activity of the 20E signaling pathway is tightly regulated and modulated by other hormonal signals, most notably juvenile hormone (JH). JH acts to prevent metamorphosis by repressing the expression of key 20E-responsive genes, thereby maintaining the larval state. The decline in JH titers at the end of the final larval instar is a prerequisite for the successful initiation of metamorphosis by the 20E pulse.
Below is a diagram illustrating the core 20E signaling cascade.
Quantitative Data in 20E Signaling
The precise regulation of metamorphosis is dependent on the concentration of 20E and the binding affinities of the components of the signaling cascade. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Organism/System | Reference |
| 20E Titer (Peak) | ~6 µM | Helicoverpa armigera pupa | --INVALID-LINK-- |
| EcR/USP Binding Affinity (Kd) for Ponasterone A | 0.17 x 10⁻⁹ M (whole cells)0.65 x 10⁻⁹ M (cell extracts) | Chironomus tentans cell line | --INVALID-LINK-- |
| EC₅₀ for 20E in Luciferase Reporter Assay | 5 x 10⁻⁸ M | Drosophila Kc167 cells | --INVALID-LINK-- |
| Gene | Fold Induction (20E treatment) | Cell Type/Tissue | Reference |
| Eip74EF | >100-fold | Drosophila S2 cells | --INVALID-LINK-- |
| Eip75B | ~50-fold | Drosophila S2 cells | --INVALID-LINK-- |
| hsp27 promoter-driven reporter | 70-fold | Drosophila Kc167 cells | --INVALID-LINK-- |
Experimental Protocols
Investigating the 20E signaling cascade requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) to Detect EcR/USP-EcRE Binding
EMSA is a common technique to study protein-DNA interactions in vitro. This protocol is adapted for the analysis of the EcR/USP heterodimer binding to a putative EcRE.
Materials:
-
Purified recombinant EcR and USP proteins
-
Annealed, double-stranded oligonucleotide probe containing the putative EcRE, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye) or 32P.
-
Unlabeled competitor oligonucleotide (specific and non-specific)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) or other non-specific DNA competitor
-
Native polyacrylamide gel (e.g., 5%) in 0.5x TBE buffer
-
Loading buffer (e.g., 6x glycerol loading dye without SDS)
-
Detection system appropriate for the label (e.g., chemiluminescence detector, fluorescence imager, or phosphorimager)
Procedure:
-
Prepare the Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding buffer
-
Poly(dI-dC)
-
Purified EcR and USP proteins
-
For competition assays, add unlabeled competitor oligonucleotide before the labeled probe.
-
Labeled EcRE probe
-
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Electrophoresis:
-
Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100V for 30-60 minutes at 4°C.
-
Add loading buffer to the binding reactions.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for non-radioactive detection).
-
Detect the labeled probe using the appropriate imaging system. A "shifted" band indicates the formation of the EcR/USP/EcRE complex.
-
Luciferase Reporter Assay for 20E-Responsive Gene Expression
This assay is used to quantify the transcriptional activity of a promoter containing an EcRE in response to 20E.
Materials:
-
Insect cell line (e.g., Drosophila S2 or Kc167 cells)
-
Cell culture medium and supplements
-
Reporter plasmid: containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with one or more copies of an EcRE.
-
Expression plasmids for EcR and USP (if the cell line does not endogenously express them at sufficient levels).
-
Control plasmid: containing a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent
-
This compound (20E)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the insect cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the reporter plasmid, EcR and USP expression plasmids (if needed), and the control plasmid using a suitable transfection reagent.
-
-
Hormone Treatment:
-
After 24-48 hours post-transfection, replace the medium with fresh medium containing either 20E at various concentrations or the vehicle control (e.g., ethanol or DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity in 20E-treated cells relative to the vehicle-treated control cells.
-
RNA Interference (RNAi) for Gene Knockdown in Drosophila
RNAi is a powerful tool to study gene function by specifically silencing the expression of a target gene. This protocol outlines a general workflow for RNAi in Drosophila cell culture.
Materials:
-
Drosophila cell line (e.g., S2 cells)
-
Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., EcR or USP) and a control dsRNA (e.g., GFP).
-
Serum-free cell culture medium
-
Complete cell culture medium with serum
-
Multi-well plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
dsRNA Preparation: Synthesize dsRNA in vitro using a commercial kit.
-
Cell Seeding: Plate S2 cells in a multi-well plate in serum-free medium.
-
dsRNA Treatment: Add the dsRNA directly to the medium. Incubate for 1 hour.
-
Addition of Serum: Add complete medium containing serum to the wells.
-
Incubation: Incubate the cells for 3-5 days to allow for gene knockdown.
-
Analysis of Gene Knockdown:
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization). A significant reduction in the target gene mRNA level compared to the control dsRNA-treated cells indicates successful knockdown.
-
-
Phenotypic Analysis: Analyze the effect of the gene knockdown on the 20E response, for example, by treating the cells with 20E and measuring the expression of downstream target genes or observing morphological changes.
Mandatory Visualizations
Experimental Workflow for Luciferase Reporter Assay
Conclusion
The this compound signaling cascade is a cornerstone of insect developmental biology. A thorough understanding of its components, regulatory mechanisms, and the experimental tools used to study it is crucial for both fundamental research and applied entomology. This technical guide provides a comprehensive resource for professionals in the field, offering a detailed overview of the pathway, key quantitative data for modeling and experimental design, and robust protocols for its investigation. The continued exploration of this signaling network will undoubtedly uncover further intricacies of insect development and may lead to the design of next-generation insecticides with enhanced specificity and reduced environmental impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ecdysone differentially regulates metamorphic timing relative to this compound by antagonizing juvenile hormone in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genomic response to this compound at the onset of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The steroid hormone this compound binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Technical Guide to 20-Hydroxyecdysone Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 20-Hydroxyecdysone (20E) receptor binding affinity studies. It covers the core signaling pathways, detailed experimental protocols for key binding assays, and a summary of quantitative binding data. This document is intended to serve as a comprehensive resource for professionals engaged in endocrinology, molecular biology, and drug discovery targeting ecdysone receptors.
Introduction to this compound and its Receptors
This compound (20E), a naturally occurring ecdysteroid, is the primary molting hormone in arthropods, where it orchestrates crucial developmental processes like molting and metamorphosis.[1][2] Its biological effects are primarily mediated through the ecdysone receptor (EcR), a ligand-activated transcription factor.[3] The functional EcR is a non-covalent heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect ortholog of the mammalian retinoid X receptor (RXR).[3][4] Beyond its role in invertebrates, 20E has garnered significant interest for its pharmacological effects in mammals, including anabolic and metabolic benefits, although mammals lack a direct EcR homolog. Understanding the binding affinity of 20E and its analogs to these receptors is fundamental for both basic research and the development of targeted applications, such as selective insecticides and potential therapeutics.
Ecdysone Receptor Signaling Pathways
The biological activity of 20E is initiated by its binding to a receptor complex. Two primary signaling pathways have been characterized: the classical nuclear receptor pathway and a more recently identified non-classical membrane-initiated pathway.
Classical Nuclear Receptor Pathway
In the classical pathway, 20E diffuses through the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of the EcR-USP heterodimer. In the absence of a ligand, the receptor complex can bind to ecdysone response elements (EcREs) on DNA and actively repress gene transcription. The binding of 20E induces a conformational change in the EcR LBD, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This fully assembled complex then activates the transcription of target genes, initiating a cascade that leads to physiological changes.
Non-Classical Membrane-Initiated Pathway
Recent studies have revealed a rapid, non-genomic signaling pathway initiated at the cell membrane. In this mechanism, 20E binds to a G protein-coupled receptor (GPCR), such as the dopamine receptor (DopEcR), which functions as a membrane receptor for 20E. This binding can compete with endogenous ligands like dopamine and trigger rapid intracellular responses, including changes in second messenger levels (e.g., cAMP, Ca2+). This pathway mediates behavioral changes, such as the cessation of feeding in insects prior to metamorphosis, on a much faster timescale than nuclear receptor-mediated transcription.
Quantitative Binding Affinity Data
Binding affinity is typically reported by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes key binding affinity data for 20E and related ecdysteroids from published studies.
| Ligand | Receptor/System | Species | Assay Type | Affinity Constant | Reference |
| This compound (20E) | EcR/USP Heterodimer | Helicoverpa armigera | Saturation Binding | Kd: 17.98 nM | |
| This compound (20E) | DopEcR (GPCR) | Helicoverpa armigera | Competition Assay | Ki: 42.5 ± 8.6 nM | |
| Ponasterone A | EcR/USP Heterodimer | Drosophila melanogaster | In vitro translated | Kd: 0.9 nM | |
| Ponasterone A | EcR/USP Heterodimer | Bombyx mori | In vitro translated | Kd: 1.1 nM | |
| Ponasterone A | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.017 µM | |
| This compound (20E) | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.05 µM | |
| Ecdysone | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 1.9 µM | |
| Makisterone A | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.69 µM |
Experimental Protocols for Binding Affinity Determination
Several robust methods are available to quantify the interaction between 20E and its receptors. The choice of assay depends on factors such as throughput requirements, the need for labeled reagents, and the specific parameters to be measured.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness. They typically involve the use of a radiolabeled ligand (e.g., [3H]Ponasterone A) that binds to the receptor of interest.
A. Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Objective: To determine Kd and Bmax.
-
Principle: A fixed amount of receptor preparation (e.g., cell membrane homogenates or purified receptor) is incubated with increasing concentrations of a radiolabeled ligand until saturation is reached.
-
Methodology:
-
Preparation: Prepare a series of dilutions of the radiolabeled ligand (e.g., [3H]Ponasterone A).
-
Incubation: Incubate a constant amount of the receptor preparation with each concentration of the radioligand. For each concentration, prepare two sets of tubes: one to measure total binding and another, containing a high concentration of an unlabeled competitor, to measure non-specific binding (NSB).
-
Equilibration: Allow the reactions to incubate until equilibrium is reached.
-
Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: Wash the filters to remove unbound ligand, then measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand. The Kd and Bmax values are then determined by fitting the data to a one-site binding hyperbola using non-linear regression.
-
B. Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.
-
Objective: To determine the IC50 and Ki of a test compound.
-
Principle: A fixed concentration of receptor and radioligand are incubated with varying concentrations of an unlabeled competitor compound. The competitor's affinity is inversely proportional to the concentration required to displace 50% of the specifically bound radioligand (IC50).
-
Methodology:
-
Preparation: Prepare a series of dilutions of the unlabeled test compound.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the various concentrations of the test compound.
-
Equilibration, Separation, and Quantification: Follow the same steps as in the saturation binding assay.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve. The IC50 is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assays
FP assays are homogeneous, solution-based techniques widely used in high-throughput screening (HTS) to measure binding events.
-
Objective: To determine the binding affinity of test compounds in a competitive format.
-
Principle: The assay relies on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein receptor. A small, free-tumbling tracer excited with polarized light emits depolarized light (low FP). When bound to the much larger receptor, its tumbling is slowed, and it emits more polarized light (high FP). Unlabeled competitor compounds displace the tracer, causing a decrease in FP.
-
Methodology:
-
Reagent Preparation: A fluorescently labeled ligand (tracer) with known affinity for the ecdysone receptor is required.
-
Assay Setup: In a microplate (e.g., 384-well), combine the receptor, the fluorescent tracer, and varying concentrations of the test compound in an optimized assay buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization values using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The change in polarization is used to generate competition curves, from which IC50 values can be determined, similar to radioligand competition assays.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, ka and kd) and affinity (Kd).
-
Objective: To determine Kd, ka, and kd.
-
Principle: One binding partner (the "ligand," e.g., the purified EcR/USP receptor) is immobilized on a sensor chip with a thin gold film. The other binding partner (the "analyte," e.g., 20E) in solution is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Methodology:
-
Immobilization: The purified receptor is covalently attached to the sensor chip surface.
-
Binding Measurement: A solution containing the analyte (e.g., 20E) at a specific concentration is injected and flows over the chip surface. The association is monitored in real-time (association phase).
-
Dissociation Measurement: The analyte solution is replaced with a buffer flow, and the dissociation of the analyte from the ligand is monitored (dissociation phase).
-
Regeneration: A specific solution is injected to remove the bound analyte, regenerating the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of RU vs. time) is fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Data Analysis Considerations: The Scatchard Plot
Historically, data from saturation binding assays were often linearized for analysis using a Scatchard plot .
-
Principle: The ratio of bound to free radioligand (B/F) is plotted against the concentration of bound ligand (B).
-
Interpretation: For a simple one-to-one binding interaction, the plot yields a straight line where:
-
Slope = -1/Kd
-
X-intercept = Bmax
-
-
Limitations: While useful for visualizing data, Scatchard plots can distort experimental error. Modern practice strongly favors direct fitting of binding data using non-linear regression software, which provides more accurate and reliable parameter estimates. Curvilinear Scatchard plots can indicate complexities such as multiple binding sites with different affinities or cooperative binding.
Conclusion
The study of this compound receptor binding is a multifaceted field employing a range of sophisticated techniques. Radioligand binding assays remain a cornerstone for their sensitivity, while fluorescence polarization offers high-throughput capabilities essential for drug screening. Label-free methods like SPR provide invaluable real-time kinetic data. A comprehensive understanding of these methodologies, combined with an appreciation for both the classical nuclear and non-classical membrane-initiated signaling pathways, is critical for advancing our knowledge of ecdysteroid biology and leveraging it for biotechnological and therapeutic innovation.
References
An In-depth Technical Guide to the Molecular Targets of 20-Hydroxyecdysone in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyecdysone (20E), a natural ecdysteroid, has garnered significant attention for its diverse pharmacological effects in mammals, including anabolic, anti-inflammatory, and metabolic benefits, without the androgenic side effects associated with conventional steroids. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of 20E in mammalian cells. It delves into the key signaling pathways modulated by 20E, presents quantitative data on its biological activities, and outlines the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction
This compound (20E), also known as ecdysterone, is a phytoecdysteroid found in various plants and is structurally similar to insect molting hormones.[1][2] While mammals lack the canonical ecdysone receptor (EcR) that mediates its effects in arthropods, a growing body of evidence demonstrates that 20E exerts significant biological effects in mammalian systems.[3] These effects, which include promoting muscle growth, reducing inflammation, and improving metabolic parameters, are of considerable interest for therapeutic applications.[4][5] Understanding the specific molecular targets and signaling pathways of 20E in mammalian cells is crucial for its development as a potential therapeutic agent. This guide summarizes the key findings in this area, focusing on the primary identified targets: Estrogen Receptor Beta (ERβ), the G-protein coupled receptor MAS1, and the NAD+-dependent deacetylase Sirtuin 6 (SIRT6).
Primary Molecular Targets of this compound
Current research has identified three principal molecular targets for 20E in mammalian cells. It is important to note that 20E's pleiotropic effects may arise from its interaction with multiple targets, potentially in a tissue-specific manner.
Estrogen Receptor Beta (ERβ)
The hypothesis that 20E interacts with estrogen receptors, particularly ERβ, has been a significant area of investigation. ERβ is known to play a role in muscle hypertrophy. However, the nature of this interaction remains a subject of debate.
-
In Silico Evidence: Molecular docking studies have suggested a potential binding affinity of 20E to ERβ, with a calculated binding affinity of -9.26 kcal/mol.
-
Contradictory Binding Data: Despite the in silico predictions, multiple radioligand binding assays have failed to demonstrate direct binding of 20E to nuclear ERα or ERβ at concentrations up to 100 µM. This suggests that if 20E does signal through an estrogen receptor, it may involve a non-classical, membrane-associated form of the receptor rather than direct interaction with the nuclear receptor's ligand-binding domain.
MAS1 Receptor (Angiotensin-(1-7) Receptor)
A compelling body of evidence points to the G-protein coupled receptor MAS1, the receptor for Angiotensin-(1-7), as a key mediator of 20E's anabolic effects. The MAS1 receptor is a component of the protective arm of the renin-angiotensin system (RAS).
-
Functional Evidence: The anabolic effects of 20E on muscle cells, such as the inhibition of myostatin gene expression, are mimicked by the MAS1 agonist Angiotensin-(1-7). Furthermore, these effects of 20E can be blocked by specific MAS1 receptor antagonists and by siRNA-mediated knockdown of the MAS1 receptor.
-
Membrane-Mediated Action: The activity of protein-bound 20E, which is unable to cross the cell membrane, supports the involvement of a membrane receptor like MAS1.
Sirtuin 6 (SIRT6)
Recent studies have identified SIRT6, a nuclear NAD+-dependent deacetylase, as a direct molecular target of 20E, particularly in the context of its anti-inflammatory properties.
-
Direct Binding: Direct binding of 20E to SIRT6 has been demonstrated using techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). This interaction increases the thermal stability of the SIRT6 protein.
-
Mechanism of Action: 20E activates SIRT6, leading to the deacetylation of the p65 subunit of NF-κB at lysine 310. This post-translational modification inhibits NF-κB signaling, a key pathway in inflammatory responses.
Signaling Pathways Modulated by this compound
The interaction of 20E with its molecular targets initiates downstream signaling cascades that are responsible for its observed physiological effects.
PI3K/Akt/mTOR Pathway (Anabolic Effects)
The anabolic effects of 20E, particularly the increase in protein synthesis in skeletal muscle, are primarily mediated through the activation of the PI3K/Akt/mTOR signaling pathway.
-
Activation Cascade: Activation of a membrane receptor, likely MAS1, by 20E leads to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a central regulator of protein synthesis and cell growth.
-
Experimental Evidence: Inhibition of PI3K has been shown to prevent the stimulatory effects of 20E on protein synthesis in C2C12 myotubes. Furthermore, treatment of aged mouse skeletal muscle with 20E resulted in a significant increase in Akt phosphorylation.
NF-κB Signaling Pathway (Anti-inflammatory Effects)
The anti-inflammatory effects of 20E are largely attributed to its ability to inhibit the NF-κB signaling pathway through the activation of SIRT6.
-
Inhibition Mechanism: In inflammatory conditions, such as those induced by TNF-α, the transcription factor NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory genes like CD40. 20E binds to and activates SIRT6, which then deacetylates the p65 subunit of NF-κB. This deacetylation prevents NF-κB from binding to DNA and initiating the transcription of inflammatory target genes.
Quantitative Data on Biological Activity
While direct binding affinities of 20E to its mammalian targets are still being fully elucidated, several studies have provided quantitative data on its dose-dependent biological effects.
| Biological Effect | Cell Line/Model | Concentration Range | Outcome | Reference |
| Protein Synthesis | C2C12 myotubes | 0.01 - 10 µM | Dose-dependent increase, significant effect from 1 µM. | |
| Myostatin Gene Expression | C2C12 myotubes | 0.001 - 10 µM | Dose-dependent inhibition. | |
| Akt Phosphorylation | Aged mouse gastrocnemius muscle | 50 mg/kg body weight (single gavage dose) | 52% increase in Akt phosphorylation. | |
| Binding to ERα and ERβ | Radioligand binding assay | Up to 100 µM | No significant binding. | |
| In Silico Binding to ERβ | Molecular docking | N/A | Binding affinity of -9.26 kcal/mol. |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to study the molecular targets and effects of this compound.
C2C12 Myoblast Differentiation and Treatment
This protocol is fundamental for studying the anabolic effects of 20E on muscle cells.
-
Cell Culture and Proliferation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach approximately 70-80% confluency.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are then cultured for 5-7 days, during which they fuse to form multinucleated myotubes.
-
Treatment: Differentiated myotubes are treated with various concentrations of this compound (typically in the µM range) for a specified duration (e.g., 6 to 48 hours) to assess its effects on protein synthesis, myotube size, or gene expression.
Radioligand Binding Assay
This technique is used to determine if a compound directly binds to a specific receptor and to quantify its binding affinity (Ki).
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (20E).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration.
-
Detection: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) can be determined.
Conclusion and Future Directions
The research to date has made significant strides in identifying the molecular targets of this compound in mammalian cells, with compelling evidence pointing towards ERβ, the MAS1 receptor, and SIRT6. The downstream signaling pathways, particularly the PI3K/Akt/mTOR and NF-κB pathways, provide a mechanistic basis for the observed anabolic and anti-inflammatory effects of 20E.
However, further research is warranted to fully elucidate the intricacies of 20E's mechanism of action. Key areas for future investigation include:
-
Clarifying the ERβ Interaction: Resolving the discrepancy between in silico and in vitro binding data for ERβ is crucial. Investigating the role of membrane-associated estrogen receptors could provide valuable insights.
-
Direct MAS1 Binding Studies: While functional data strongly implicates the MAS1 receptor, direct binding studies are needed to confirm this interaction and determine the binding affinity.
-
Exploring Other Potential Targets: Given the pleiotropic effects of 20E, it is plausible that other molecular targets exist. Unbiased screening approaches could uncover novel interacting partners.
-
Tissue-Specific Mechanisms: Investigating the relative contributions of each target and signaling pathway in different tissues will be important for understanding the full spectrum of 20E's physiological effects.
A deeper understanding of these aspects will be instrumental in the rational design and development of this compound and its analogs as safe and effective therapeutic agents for a range of conditions, from muscle wasting disorders to chronic inflammatory diseases.
References
- 1. Molecular Targets of this compound in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? [mdpi.com]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
20-Hydroxyecdysone: A Phytoecdysteroid Revolutionizing Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 20-hydroxyecdysone (20E), the most common phytoecdysteroid, and its pivotal role in plant defense mechanisms. Phytoecdysteroids are plant-synthesized analogues of insect molting hormones, acting as a potent defense against phytophagous insects.[1][2] This document details the biosynthesis of 20E, its mode of action, quantitative distribution in various plant species, and standardized experimental protocols for its study.
Introduction to this compound (20E)
Phytoecdysteroids (PEs) are a class of polyhydroxylated steroids produced by a wide array of plants, including ferns, gymnosperms, and angiosperms.[1] Structurally similar to the molting hormones of arthropods, these compounds serve as a primary defense mechanism.[1][3] The most abundant and widespread of these is this compound (20E). When ingested by non-adapted insects, 20E disrupts the delicate hormonal balance that controls molting and metamorphosis, often leading to developmental abnormalities and mortality. This antifeedant and insecticidal activity makes 20E a subject of significant interest for the development of natural pesticides and for understanding plant-herbivore co-evolution. Beyond its role in plant defense, 20E has garnered attention for its diverse pharmacological properties in mammals, including anabolic, adaptogenic, and antioxidant effects.
Biosynthesis of this compound in Plants
Plants synthesize 20E primarily through the mevalonate (MVA) pathway, starting from acetyl-CoA. This pathway, located in the cytosol, produces sterol precursors which are then modified through a series of enzymatic reactions to form the final 20E molecule. While the complete biosynthetic route is still under investigation, key steps have been elucidated, particularly in model plants like spinach (Spinacia oleracea).
The generalized pathway involves the conversion of acetyl-CoA to squalene, which is then cyclized to form sterols like cholesterol or lathosterol. A series of hydroxylation and oxidation steps, catalyzed by cytochrome P450 monooxygenases (P450s), converts the sterol precursor into ecdysone, which is finally hydroxylated at the C-20 position to yield the highly active this compound.
Induction and Signaling in Plant Defense
The synthesis of 20E in plants can be induced by biotic stressors such as insect herbivory and pathogen attack. This response is often mediated by the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against herbivores.
Mechanical damage caused by insect feeding triggers the synthesis of jasmonic acid. JA is then converted to its biologically active form, JA-Isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ repressor proteins, thereby activating transcription factors (like MYC2) that upregulate the expression of defense-related genes, including those involved in the 20E biosynthetic pathway.
Mode of Action Against Insect Herbivores
20E exerts its defensive action by disrupting the endocrine system of insects. In arthropods, molting is tightly regulated by pulses of ecdysteroids, with 20E being the primary active hormone. Ingestion of plant tissues containing high concentrations of 20E leads to a variety of detrimental effects:
-
Molting Disruption : The continuous and high levels of ingested 20E interfere with the precise timing of the insect's own ecdysteroid pulses, leading to premature or incomplete molting, developmental arrest, and often death.
-
Feeding Deterrence : High concentrations of 20E can act as a feeding deterrent, causing insects to cease feeding and abandon the plant.
-
Reproductive Effects : 20E can also negatively impact insect reproduction, reducing fecundity and shortening adult longevity.
-
Toxicity : At sufficient concentrations, 20E is toxic, causing mortality even without obvious molting defects.
Quantitative Data on 20E Concentration in Plants
The concentration of this compound varies significantly among different plant species, tissues, and developmental stages. Some plants accumulate exceptionally high levels, making them valuable sources for extraction. The table below summarizes the 20E content in several representative plant species.
| Plant Species | Family | Plant Part | 20E Concentration (µg/g dry mass) | Reference(s) |
| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds | 138 - 570 | |
| Spinacia oleracea (Spinach) | Amaranthaceae | Leaves | 252 - 455 | |
| Chenopodium album (Lamb's Quarters) | Amaranthaceae | Roots | Contains 20E, Ecdysone, Polypodine B | |
| Rhaponticum carthamoides | Asteraceae | Commercial Product | ~1.5% (15,000 µg/g) | |
| Cyanotis arachnoidea | Commelinaceae | Whole Plant | 4-5% (40,000 - 50,000 µg/g) | |
| Kaniwa | Amaranthaceae | Seeds | 670 | |
| Asparagus officinalis (Asparagus) | Asparagaceae | Shoots | 189 | |
| Achyranthes aspera | Amaranthaceae | Roots | 0.176% (1,760 µg/g) | |
| Achyranthes aspera | Amaranthaceae | Seeds | 0.069% (690 µg/g) |
Experimental Protocols
This protocol provides a general framework for the extraction and analysis of 20E from plant material. Optimization may be required depending on the specific plant matrix.
1. Sample Preparation:
-
Harvest plant material and freeze-dry (lyophilize) to a constant weight.
-
Grind the dried material into a fine, homogenous powder using a mortar and pestle or a mill.
2. Extraction:
-
Weigh approximately 1 g of dried plant powder into a flask.
-
Add 20 mL of 80% methanol (or ethanol). Reports have also utilized ethyl acetate.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under vacuum using a rotary evaporator.
3. Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute the ecdysteroids with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
4. HPLC-DAD Analysis:
-
HPLC System: An Agilent 1200 SL system or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Kinetex 5 µm C18, 150 x 4.6 mm).
-
Mobile Phase A: Acetonitrile or Methanol.
-
Mobile Phase B: Water with 0.1% formic acid or 0.5% acetic acid.
-
Gradient Elution: A typical gradient might run from 15% A to 60% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
5. Quantification:
-
Prepare a calibration curve using a certified this compound standard (e.g., from 1 to 100 µg/mL).
-
Identify the 20E peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of 20E in the sample by integrating the peak area and interpolating from the calibration curve.
References
20-Hydroxyecdysone and its Interaction with Vertebrate Steroid Hormone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
20-Hydroxyecdysone (20E), a major insect molting hormone, has garnered significant interest for its pharmacological effects in vertebrates, including anabolic and adaptogenic properties. This has led to speculation about its potential interaction with vertebrate steroid hormone receptors. This technical guide provides a comprehensive overview of the current scientific evidence regarding the interaction of this compound with classical vertebrate steroid hormone receptors, as well as other nuclear receptors and alternative signaling pathways. The available data strongly indicates that this compound does not bind with high affinity to the classical vertebrate steroid hormone receptors, including the estrogen, androgen, and glucocorticoid receptors. Instead, emerging evidence suggests that its biological effects in vertebrates are mediated through alternative pathways, most notably involving the G-protein coupled Mas receptor. This guide presents the quantitative data from key studies, details the experimental protocols used to assess these interactions, and provides visualizations of the relevant signaling pathways and experimental workflows.
Interaction with Classical Vertebrate Steroid Hormone Receptors
A primary question for researchers is whether this compound directly interacts with and activates the classical vertebrate steroid hormone receptors: Estrogen Receptors (ERα and ERβ), Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).
Quantitative Binding Data
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A key study investigated the binding of this compound to several human nuclear steroid receptors. The results are summarized in the table below.
| Receptor | Radioligand | This compound Concentration Tested | Result | Reference |
| Androgen Receptor (AR) | [3H]-methyltrienolone | up to 100 µM | No significant binding; IC50 > 100 µM | [1][2] |
| Estrogen Receptor α (ERα) | [3H]-estradiol | up to 100 µM | No significant binding; IC50 > 100 µM | [1][2] |
| Estrogen Receptor β (ERβ) | [3H]-estradiol | up to 100 µM | No significant binding; IC50 > 100 µM | [1] |
| Glucocorticoid Receptor (GR) | [3H]-dexamethasone | up to 100 µM | No significant binding; IC50 > 100 µM | |
| Progesterone Receptor (PR) | Not Reported | - | - | |
| Mineralocorticoid Receptor (MR) | Not Reported | - | - |
Interaction with Other Nuclear Receptors
Given the broad specificity of some nuclear receptors involved in xenobiotic and metabolic regulation, the interaction of this compound with the Pregnane X Receptor (PXR), Farnesoid X Receptor (FXR), and Liver X Receptor (LXR) is of interest.
Quantitative and Functional Data
Alternative Signaling Pathways: The Mas Receptor
The anabolic effects of this compound in mammalian muscle tissue, in the absence of direct binding to classical steroid receptors, point towards alternative mechanisms. A growing body of evidence implicates the G-protein coupled Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).
Evidence for Mas Receptor Activation
Studies have shown that the effects of this compound on myostatin gene expression in muscle cells are mimicked by Angiotensin-(1-7), the endogenous ligand for the Mas receptor. Furthermore, these effects of 20E can be abolished by a Mas receptor antagonist or by siRNA knockdown of the Mas receptor. The involvement of a membrane receptor is also supported by findings that protein-bound 20E, which is unable to enter the cell, can still elicit a biological response.
While direct quantitative binding data for this compound and the Mas receptor is not yet available, the functional evidence strongly suggests it is a key mediator of 20E's anabolic activity in vertebrates.
Signaling Pathway of this compound via the Mas Receptor
Caption: Signaling pathway of this compound via the Mas receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the assessment of this compound's interaction with vertebrate steroid hormone receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation:
-
Prepare cell membrane homogenates from cells overexpressing the human receptor of interest (e.g., HEK293 cells transfected with AR, ERα, ERβ, or GR expression vectors).
-
Alternatively, use tissue homogenates known to express the receptor.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine:
-
A fixed concentration of the appropriate high-affinity radioligand (e.g., [3H]-methyltrienolone for AR, [3H]-estradiol for ERs, [3H]-dexamethasone for GR).
-
Increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
The receptor preparation in a suitable assay buffer.
-
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of 20E that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Hybrid Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).
Experimental Workflow: Hybrid Reporter Gene Assay
Caption: Workflow for a hybrid reporter gene assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Co-transfection:
-
Prepare a transfection mixture containing:
-
An expression plasmid for a chimeric receptor, consisting of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to the ligand-binding domain (LBD) of the vertebrate nuclear receptor of interest (e.g., pFA-CMV-hERα-LBD).
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene, such as firefly luciferase (e.g., pFR-Luc).
-
A control plasmid expressing a second reporter (e.g., Renilla luciferase under a constitutive promoter like SV40) to normalize for transfection efficiency and cell viability.
-
-
Transfect the cells using a suitable reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
After allowing time for receptor and reporter expression (e.g., 24 hours), replace the medium with a medium containing various concentrations of this compound or a known reference agonist (positive control).
-
Incubate for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold activation relative to a vehicle-treated control.
-
Plot the fold activation against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion and Future Directions
The identification of the G-protein coupled Mas receptor as a mediator of 20E's anabolic effects provides a compelling alternative mechanism of action. Future research should focus on:
-
Characterizing the 20E-Mas Receptor Interaction: Determining the binding affinity (Kd) of this compound for the Mas receptor and elucidating the downstream signaling pathways in various tissues.
-
Completing the Nuclear Receptor Profile: Performing binding and functional assays for this compound with the progesterone, mineralocorticoid, pregnane X, farnesoid X, and liver X receptors to definitively rule them in or out as direct targets.
-
Investigating Other Potential GPCRs: Exploring the possibility that this compound may interact with other G-protein coupled receptors, including the G-protein coupled estrogen receptor (GPER/GPR30).
This technical guide provides a summary of the current state of knowledge. As research in this area continues, a clearer understanding of the molecular mechanisms underlying the diverse biological effects of this compound in vertebrates will undoubtedly emerge.
References
The Anabolic Potential of 20-Hydroxyecdysone: A Technical Guide to its Research History and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly its anabolic effects on skeletal muscle. Initially identified for its crucial role in the molting and metamorphosis of arthropods, subsequent research has unveiled a surprising range of pharmacological activities in mammals, including anabolic, anti-diabetic, and hepatoprotective properties. This in-depth technical guide provides a comprehensive overview of the history of 20E research, from its initial discovery to the current understanding of its molecular mechanisms. It details key experimental protocols, presents quantitative data from pivotal studies, and visualizes the intricate signaling pathways through which 20E exerts its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing natural compound.
A Journey Through Time: The Research History of this compound
The scientific journey of this compound (20E) began in the mid-20th century with the study of insect metamorphosis. The timeline below highlights the key milestones in our understanding of this multifaceted molecule.
| Year | Milestone | Significance |
| 1954 | Butenandt and Karlson isolate the first ecdysteroid, ecdysone, from silkworm pupae.[1] | This marked the beginning of the study of insect molting hormones. |
| 1965 | The chemical structure of ecdysone is determined.[1][2] | This elucidation paved the way for the identification and synthesis of related compounds. |
| 1965 | This compound (20E) is identified as the more active form of ecdysone in arthropods and is also discovered in plants (phytoecdysteroids).[1][2] | This discovery revealed that plants could synthesize insect hormones, opening up new avenues for research into their ecological roles and potential applications. |
| Late 1960s - 1970s | Initial pharmacological studies in mammals are conducted, primarily to assess toxicity for potential use as insecticides. These studies reveal a surprising lack of toxicity in vertebrates. | The low toxicity of 20E in mammals was a critical finding that encouraged further investigation into its potential beneficial effects. |
| 1980s | Eastern European and Central Asian scientists begin to explore the anabolic and adaptogenic properties of 20E in mammals. | This research laid the groundwork for the modern understanding of 20E's pharmacological effects beyond its role in insects. |
| 1990s - 2000s | Research intensifies on the anabolic effects of 20E, with in vitro and in vivo studies demonstrating its ability to increase protein synthesis and muscle mass. | These studies provided concrete evidence for the muscle-building properties of 20E, leading to its inclusion in some dietary supplements. |
| 2010s - Present | The focus shifts towards elucidating the molecular mechanisms of 20E in mammals, with studies suggesting the involvement of the Mas1 receptor and estrogen receptor beta (ERβ) in its anabolic effects. | The identification of potential mammalian receptors for 20E has provided crucial insights into its mode of action and has opened up new possibilities for targeted drug development. |
| Recent Years | Clinical trials have been initiated to evaluate the efficacy and safety of purified 20E for conditions such as sarcopenia and other muscle-wasting disorders. | The progression of 20E into clinical trials represents a significant step towards its potential use as a therapeutic agent in human medicine. |
Quantitative Insights: Anabolic Effects of this compound
Numerous studies have quantified the anabolic effects of this compound both in vitro and in vivo. The following tables summarize key quantitative data from this research.
In Vitro Anabolic Effects on C2C12 Myotubes
| Parameter | 20E Concentration | Result | Reference |
| Protein Synthesis | 0.01 - 10 µM | Dose-dependent increase in [³H]-Leucine incorporation. Optimal effect observed at 1 µM. | |
| Myotube Diameter | 1 µM | Significant increase in myotube diameter. | |
| Myostatin Gene Expression | 0.001 - 10 µM | Dose-dependent inhibition of myostatin gene expression. | |
| Akt Phosphorylation | 0.1 - 10 µM | Dose-dependent increase in Akt phosphorylation. |
In Vivo Anabolic Effects in Rodent Models
| Animal Model | 20E Dosage | Duration | Key Findings | Reference |
| Rats | 5 mg/kg/day (subcutaneous) | 7 days | Attenuated tenotomy-induced muscle atrophy. | |
| Rats | 5 mg/kg/day (subcutaneous) | 8 days | Increase in body mass. | |
| Mice | 5 mg/kg/day (continuous infusion) | 5 days | Significant increase in the mass of the triceps brachii. | |
| Mice | 1 mg/kg/day (intravenous) | 3 weeks | No significant difference in body mass. | |
| Rats | 5 mg/kg/day | 10 days | Stimulated protein synthesis. |
Human Clinical Trials
| Study Population | 20E Dosage | Duration | Key Findings | Reference |
| Adults >50 years | Spinach extract (1600 ppm 20E) | 12 weeks | Improved muscle-related variables and muscle quality when combined with strength training. | |
| Healthy young people | Not specified | A few days/weeks | Significant improvement in muscle mass and/or endurance. |
Elucidating the Mechanisms: Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in understanding the anabolic effects and signaling pathways of this compound.
In Vitro Assessment of Anabolic Activity in C2C12 Myotubes
Objective: To determine the effect of 20E on protein synthesis and myotube hypertrophy in a cultured muscle cell line.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). Upon reaching confluence, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the formation of multinucleated myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of 20E (typically in the range of 0.01 to 10 µM) or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Synthesis Assay ([³H]-Leucine Incorporation):
-
Following treatment, myotubes are incubated with a medium containing [³H]-Leucine for a defined period (e.g., 4 hours).
-
Cells are then washed to remove unincorporated [³H]-Leucine and lysed.
-
The radioactivity of the cell lysate is measured using a scintillation counter to quantify the amount of [³H]-Leucine incorporated into newly synthesized proteins. Protein content is determined to normalize the radioactivity counts.
-
-
Myotube Diameter Measurement:
-
After treatment, myotubes are fixed (e.g., with 4% paraformaldehyde) and permeabilized.
-
Myotubes are stained with an antibody against a muscle-specific protein (e.g., myosin heavy chain) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Images of the myotubes are captured using a fluorescence microscope, and the diameter of multiple myotubes per condition is measured using image analysis software.
-
In Vivo Assessment of Anabolic Activity in Rodents
Objective: To evaluate the effect of 20E on muscle mass and strength in a living organism.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are housed in a controlled environment with ad libitum access to food and water.
-
Treatment Administration: 20E is administered via various routes, including subcutaneous injection, oral gavage, or continuous infusion using osmotic pumps. A typical dosage is 5 mg/kg of body weight per day. A control group receives the vehicle solution.
-
Experimental Duration: The treatment period can range from several days to several weeks.
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, soleus, triceps brachii) are dissected and weighed.
-
Grip Strength: A grip strength meter is used to assess forelimb muscle strength.
-
Body Weight: Animals are weighed regularly throughout the study.
-
Histological Analysis: Muscle tissue can be sectioned and stained (e.g., with Hematoxylin and Eosin) to measure muscle fiber cross-sectional area.
-
Investigation of Mas1 Receptor Involvement using siRNA
Objective: To determine if the Mas1 receptor is necessary for the anabolic effects of 20E in muscle cells.
Methodology:
-
siRNA Transfection: C2C12 myoblasts are transfected with small interfering RNA (siRNA) specifically targeting the Mas1 receptor mRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Differentiation: Following transfection, the myoblasts are induced to differentiate into myotubes as described previously.
-
Verification of Knockdown: The efficiency of Mas1 knockdown is confirmed by measuring Mas1 mRNA levels (via qRT-PCR) or protein levels (via Western blotting).
-
20E Treatment and Analysis: The differentiated myotubes with knocked-down Mas1 expression are then treated with 20E, and the effects on downstream signaling (e.g., Akt phosphorylation) or functional outcomes (e.g., protein synthesis) are assessed as described in the previous protocols. A reduction or absence of the 20E-induced effect in the Mas1-knockdown cells compared to the control siRNA-treated cells would indicate the involvement of the Mas1 receptor.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways through which this compound is believed to exert its biological effects.
Ecdysone Receptor Signaling Pathway in Arthropods
Caption: 20E signaling in arthropods via the nuclear ecdysone receptor.
Proposed Signaling Pathway of this compound in Mammalian Muscle Cells
Caption: Proposed 20E signaling in mammals via the Mas1 receptor and PI3K/Akt pathway.
Conclusion
The research on this compound has evolved significantly from its initial discovery as an insect molting hormone to its current status as a promising therapeutic agent for muscle-related disorders in mammals. The accumulated evidence from in vitro, in vivo, and early-stage clinical studies strongly suggests that 20E possesses potent anabolic properties with a favorable safety profile. The elucidation of its potential mechanism of action through the Mas1 receptor provides a solid foundation for further drug development and targeted therapeutic strategies. As research continues to unravel the full spectrum of its pharmacological activities and clinical efficacy, this compound holds the potential to become a valuable tool in the management of muscle wasting conditions and the enhancement of physical performance. This guide serves as a comprehensive resource to support and inspire further investigation into this remarkable natural compound.
References
The Central Role of 20-Hydroxyecdysone in Orchestrating Crustacean Molting Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The process of molting, or ecdysis, is a fundamental and intricate aspect of crustacean physiology, essential for growth, development, and reproduction. At the heart of this complex biological cascade lies 20-hydroxyecdysone (20E), the active form of the primary molting hormone. This technical guide provides an in-depth exploration of the multifaceted functions of 20E in regulating the crustacean molting cycle, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
The Hormonal Regulation of Molting: A Dynamic Interplay
The crustacean molt cycle is meticulously controlled by a hormonal axis, primarily governed by the interplay between Molt-Inhibiting Hormone (MIH) and ecdysteroids.[1][2] MIH, a neuropeptide produced in the X-organ-sinus gland complex located in the eyestalks, exerts a negative regulatory effect on the Y-organs, the primary site of ecdysteroid synthesis.[3][4] A decrease in the circulating levels of MIH triggers the Y-organs to produce ecdysone, which is then converted to the biologically active 20E in peripheral tissues.[5]
The concentration of 20E in the hemolymph fluctuates in a cyclical manner, dictating the progression through the different stages of the molt cycle: postmolt, intermolt, premolt, and ecdysis. Generally, 20E titers are low during the intermolt phase and begin to rise at the onset of premolt, peaking in the late premolt stages to initiate the physiological changes necessary for shedding the old exoskeleton. Following ecdysis, the levels of 20E decline rapidly.
Another key player in this regulatory network is Methyl Farnesoate (MF), a sesquiterpenoid hormone structurally similar to insect juvenile hormone III. Evidence suggests that MF can induce the synthesis and release of ecdysteroids from the Y-organs, thereby promoting molting.
Quantitative Analysis of this compound Titers
The precise quantification of 20E titers across the molt cycle is crucial for understanding its regulatory role. While absolute values can vary between species and experimental conditions, the general pattern of fluctuation is conserved.
| Molt Stage | Typical this compound (20E) Titer Range | Reference Species (Example) |
| Postmolt (A & B) | Low / Basal Levels | Carcinus maenas, Homarus americanus |
| Intermolt (C) | Low / Basal Levels | Carcinus maenas, Homarus americanus |
| Early Premolt (D0) | Increasing | Macrobrachium rosenbergii |
| Mid Premolt (D1-D2) | High and Rising | Callinectes sapidus |
| Late Premolt (D3-D4) | Peak Levels | Macrobrachium rosenbergii |
| Ecdysis (E) | Rapid Decline | Daphnia magna |
The this compound Signaling Pathway
The physiological effects of 20E are mediated through a well-defined signaling cascade that involves nuclear receptors and the subsequent regulation of gene expression.
The Ecdysone Receptor Complex
The primary receptor for 20E is a heterodimer composed of the Ecdysone Receptor (EcR) and the Retinoid X Receptor (RXR), the crustacean homolog of the insect Ultraspiracle (USP). The binding of 20E to the Ligand-Binding Domain (LBD) of EcR induces a conformational change in the receptor complex, enabling it to bind to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes.
The expression levels of EcR and RXR themselves fluctuate throughout the molt cycle. Studies in the Chinese mitten crab, Eriocheir sinensis, have shown that while RXR expression is relatively stable, EcR expression increases significantly during the premolt stage, suggesting it may be a rate-limiting factor in the initiation of the ecdysteroid signaling cascade.
References
- 1. Crustacean Molting: Regulation and Effects of Environmental Toxicants | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways That Regulate the Crustacean Molting Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fra.go.jp [fra.go.jp]
- 5. Ecdysteroids Regulate the Levels of Molt-Inhibiting Hormone (MIH) Expression in the Blue Crab, Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Quantification of 20-Hydroxyecdysone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid, is a polyhydroxylated steroid hormone that plays a crucial role in the molting and metamorphosis of insects. Beyond its significance in invertebrate physiology, 20E is also found in various plant species, where it is thought to act as a defense mechanism against insect herbivores. In recent years, this compound has garnered significant attention from the scientific community for its potential therapeutic applications in mammals. Pre-clinical studies have suggested a range of beneficial effects, including anabolic, anti-diabetic, and hepatoprotective properties. As research into the pharmacological activities of 20E expands, the need for robust and reliable analytical methods for its quantification in various matrices becomes increasingly critical.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the quantification of 20E using HPLC with UV detection, applicable to various sample types including biological tissues, plant extracts, and dietary supplements.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by detecting the UV absorbance of 20E at its maximum absorption wavelength (λmax), typically around 245 nm, and comparing the peak area to that of a known concentration of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ethanol (95%)
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
pH meter
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation protocol will vary depending on the matrix. Below are general guidelines for different sample types.
1. Insect Tissues (e.g., hemolymph, whole body)
-
Homogenize a known weight of tissue in a suitable volume of 95% methanol or a methanol/ethanol mixture.[1]
-
Sonicate the homogenate in an ultrasonic bath for 10-15 minutes.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with the same solvent and pool the supernatants.[1]
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
2. Plant Material (e.g., leaves, roots)
-
Dry the plant material to a constant weight and grind it into a fine powder.
-
Extract a known weight of the powdered material with methanol or ethanol using sonication or maceration.
-
Filter the extract to remove solid plant debris.
-
The crude extract can be further purified using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plant extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.
3. Dietary Supplements (e.g., capsules, powders)
-
Accurately weigh the content of a representative number of capsules or an equivalent amount of powder.
-
Dissolve the sample in a known volume of methanol or a methanol/water mixture.
-
Vortex and sonicate the sample to ensure complete dissolution of the active ingredient.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Dilute the supernatant with the initial mobile phase to a concentration within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
The following are typical HPLC conditions for the analysis of this compound. These may need to be optimized for specific instruments and sample matrices.
| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acetonitrile |
| Mobile Phase B | Acetonitrile | Water |
| Gradient Profile | 0-15 min: 20-80% B; 15-16 min: 80% B; 16-17 min: 80-20% B; 17-20 min: 20% B (re-equilibration) | 40:60 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 245 nm | UV at 245 nm |
| Injection Volume | 10 µL | 20 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.995 is generally considered acceptable.
-
Sample Analysis: Inject the prepared samples into the HPLC system and record the peak areas for this compound.
-
Calculation: Calculate the concentration of this compound in the original sample using the following formula:
Concentration (mg/g or mg/mL) = (C x V x DF) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
DF = Dilution factor
-
W = Weight of the initial sample (g) or volume (mL)
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound.
This compound Signaling Pathway
Caption: Canonical signaling pathway of this compound in insects.
Summary of Quantitative Data
The following table summarizes typical validation parameters that should be assessed for the HPLC method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interfering peaks at the retention time of 20E |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in a variety of matrices. Proper sample preparation is crucial for obtaining accurate and reproducible results. The provided protocols and HPLC conditions can serve as a starting point for method development and validation in research, quality control, and drug development settings. Researchers should perform their own method validation to ensure the method is suitable for their specific application and sample type.
References
Application Note: Analysis of 20-Hydroxyecdysone and its Metabolites in Urine by LC-MS
Introduction
20-Hydroxyecdysone (20E), a major active ecdysteroid, has garnered significant interest for its potential anabolic, anti-diabetic, and performance-enhancing effects without the androgenic side effects of conventional steroids.[1] Understanding its metabolic fate is crucial for pharmacological studies and for monitoring its use and potential misuse in both human and veterinary contexts.[2][3][4] This application note provides a detailed protocol for the extraction, detection, and quantification of this compound and its primary metabolites in urine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of this compound
In mammals, ingested this compound is extensively metabolized, primarily in the liver and by the gut microbiota.[5] The main metabolic reactions include 14-dehydroxylation, side-chain cleavage between C-20 and C-22, and various reduction reactions. The major metabolites identified in urine include 14-deoxy-20-hydroxyecdysone, poststerone, 14-deoxypoststerone, and 20,26-dihydroxyecdysone. In some species, glucuronide conjugates may be formed and undergo enterohepatic circulation.
Figure 1. Metabolic pathway of this compound.
Experimental Protocol
This protocol outlines a robust method for the analysis of 20E and its metabolites in urine, adapted from methodologies described for bovine and human samples.
Sample Preparation: Solid-Phase Extraction (SPE)
A two-step SPE process is employed for effective purification and concentration of the analytes from the urine matrix.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 5 mL of urine, add an internal standard (e.g., 22S,23S-homobrassinolide).
-
Add 2 mL of β-glucuronidase solution (e.g., from E. coli at 10 kU/mL) in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 5.0).
-
Incubate the mixture at 60°C for 2 hours.
-
Allow the sample to cool to room temperature before proceeding.
-
-
SPE Cartridge 1: C18 (Octadecylsilyl)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elute the analytes with 5 mL of methanol.
-
-
SPE Cartridge 2: Silica (SiOH)
-
Evaporate the methanol eluate from the C18 step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for silica chromatography (e.g., dichloromethane/methanol mixture).
-
Condition a silica SPE cartridge with 5 mL of the reconstitution solvent.
-
Load the reconstituted sample onto the silica cartridge.
-
Wash with a non-polar solvent to remove non-polar interferences.
-
Elute the analytes with a more polar solvent mixture (e.g., increasing methanol concentration).
-
-
Final Preparation:
-
Evaporate the final eluate to dryness.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.
-
Figure 2. Workflow for urine sample analysis.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. Optimization may be required based on the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.01% Formic Acid and 1 mM Ammonium Formate in Water |
| Mobile Phase B | 0.01% Formic Acid and 1 mM Ammonium Formate in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with low %B, ramp to high %B to elute analytes, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150°C |
| Desolvation Temp. | 350-450°C |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the key mass transitions for SRM analysis and reported concentration ranges for 20E and its metabolites in urine.
Table 3: SRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| This compound | 481.3 | 445.3, 427.3, 301.2 | ESI+ |
| 14-deoxy-20-hydroxyecdysone | 465.3 | 447.3, 429.3, 393.3 | ESI+ |
| Poststerone | 337.2 | 319.2, 301.2 | ESI+ |
| 14-deoxypoststerone | 321.2 | 303.2, 285.2 | ESI+ |
| 20,26-dihydroxyecdysone | 497.3 | 479.3, 461.3 | ESI+ |
Note: Product ions correspond to sequential water losses and specific side-chain cleavages. These values should be optimized on the specific mass spectrometer being used.
Table 4: Reported Urinary Concentrations and Detection Limits
| Compound | Maximum Concentration (Cmax) | Time to Cmax | Detection Limit (LOD) | Species | Reference |
| This compound | 4.4–30.0 µg/mL | 2.8–8.5 h | ~0.5 µg/L | Human | |
| 14-deoxy-ecdysterone | 0.1–6.0 µg/mL | 8.5–39.5 h | Not specified | Human | |
| 14-deoxypoststerone | 0.1–1.5 µg/mL | 23.3–41.3 h | Not specified | Human | |
| This compound | Not specified | Detected up to 24h post-administration | ~0.5 µg/L | Calf |
Conclusion
The described LC-MS method provides a sensitive and specific approach for the identification and quantification of this compound and its major metabolites in urine. The dual SPE cleanup is effective in removing matrix interferences, and the SRM-based detection allows for low detection limits. This protocol is a valuable tool for researchers in pharmacology, drug development, and anti-doping science to study the pharmacokinetics and metabolism of this compound. Following a single 50 mg dose in humans, this compound is the most abundant compound found in urine, with its metabolite 14-deoxy-ecdysterone being detected later but for a longer duration.
References
- 1. agilent.com [agilent.com]
- 2. Detection and identification of this compound metabolites in calf urine by liquid chromatography-high resolution or tandem mass spectrometry measurements and establishment of their kinetics of elimination after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of this compound in calf urine by comparative liquid chromatography/high-resolution mass spectrometry and liquid chromatography/tandem mass spectrometry measurements: application to the control of the potential misuse of ecdysteroids in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophytis.com [biophytis.com]
Application Notes and Protocols for 20-Hydroxyecdysone-Inducible Protein Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ecdysone-inducible expression system is a powerful tool for tightly regulating gene expression in mammalian cells.[1] This system leverages the mechanism of insect metamorphosis, which is triggered by the steroid hormone 20-hydroxyecdysone (20E) and its analogs, such as ponasterone A (ponA).[2][3] The system offers significant advantages, including negligible basal expression and a high induction rate, with some reports showing up to a 1000-fold increase in reporter gene expression.[4] Because ecdysone and its analogs have no measurable physiological effects on mammalian cells, this system provides a highly specific and potent method for controlling the expression of a target gene.[5]
The system typically requires two components delivered via separate vectors:
-
Receptor Plasmid: Constitutively expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). The EcR is often a fusion protein (e.g., VgEcR) to ensure high specificity and transcriptional activity.
-
Expression Plasmid: Contains the gene of interest (GOI) downstream of a promoter that includes ecdysone-responsive elements (EcRE).
When the inducer (this compound or ponA) is introduced, it binds to the EcR-RXR heterodimer, which then activates transcription of the GOI.
Signaling Pathway and Mechanism of Action
In the absence of an inducer, the VgEcR-RXR heterodimer binds to the E/GRE response element on the expression plasmid, recruiting corepressors and actively repressing gene transcription. The introduction of this compound or ponasterone A causes a conformational change in the receptor complex, leading to the release of corepressors and the recruitment of coactivators, which initiates robust transcription of the target gene.
Caption: Mechanism of this compound-inducible gene expression.
Data Presentation: Induction Parameters
Successful induction depends on several factors, including the cell line, the specific vector system, and the inducer used. Ponasterone A is a common analog of this compound and is often used due to its higher potency. The following table summarizes typical experimental parameters.
| Parameter | Recommended Range | Notes | Citation |
| Inducer | This compound or Ponasterone A | Ponasterone A is generally more potent. | |
| Inducer Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. A range of 1-2 µM is often effective for Ponasterone A. | |
| Induction Time | 2 - 48 hours | Gene induction can be observed as early as 2 hours, with expression levels increasing up to 24-48 hours. | |
| Induction Fold | 200 to >1000-fold | Highly dependent on the cell line and vector system. Can reach up to 4 orders of magnitude. | |
| Cell Culture Medium | Standard Mammalian Cell Culture Medium | No special media requirements. Ensure cells are healthy and in the log growth phase. |
Experimental Protocols
This section provides a generalized protocol for establishing an inducible cell line and performing protein expression.
Experimental Workflow Overview
Caption: General workflow for inducible protein expression.
Protocol 1: Generation of a Stable Receptor Cell Line
-
Cell Plating: On day 0, plate your mammalian cells of choice in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: On day 1, transfect the cells with the receptor plasmid (e.g., pERV3, which expresses VgEcR and RXR) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, passage the cells into a larger flask containing complete medium supplemented with the appropriate selection antibiotic (e.g., G418, if the plasmid contains a neomycin resistance gene).
-
Colony Picking: Continue to culture the cells, replacing the selective medium every 3-4 days, until distinct antibiotic-resistant colonies appear.
-
Expansion and Validation: Carefully pick at least 10-20 individual colonies and expand them in separate wells. Validate the clones for low basal activity and high inducibility by transiently transfecting them with a reporter plasmid (e.g., containing luciferase under an EcRE promoter) and inducing with Ponasterone A. Select the clone with the highest induction ratio for subsequent experiments.
Protocol 2: Inducing Target Protein Expression
Materials:
-
Validated stable receptor cell line
-
Expression plasmid containing the Gene of Interest (GOI)
-
This compound or Ponasterone A stock solution (e.g., 1 mM in DMSO)
-
Standard cell culture reagents and vessels
Procedure:
-
Transfection: Plate the validated stable receptor cells. Transfect them with the GOI-containing expression plasmid using a high-efficiency transfection method.
-
Recovery: Allow the cells to recover for 24 hours post-transfection in fresh, complete medium.
-
Induction: Prepare induction medium by diluting the this compound or Ponasterone A stock solution into fresh culture medium to the desired final concentration (e.g., 2 µM Ponasterone A).
-
Incubation: Aspirate the old medium from the cells and replace it with the induction medium. Incubate the cells at 37°C for the desired time period (e.g., 24 hours). A time-course experiment (e.g., 8, 16, 24, 48 hours) is recommended to determine the optimal induction duration.
-
Harvesting: After incubation, wash the cells with cold PBS and harvest them. For intracellular proteins, lyse the cells using an appropriate lysis buffer. For secreted proteins, collect the conditioned medium.
-
Analysis: Analyze the protein expression levels in the cell lysate or conditioned medium using methods such as SDS-PAGE followed by Western blotting, or a protein-specific activity assay.
Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize conditions for their specific cell lines, vectors, and proteins of interest.
References
- 1. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morgan's Molecular Homepage [bio.davidson.edu]
- 4. hpst.cz [hpst.cz]
- 5. suny-new.primo.exlibrisgroup.com [suny-new.primo.exlibrisgroup.com]
Application Notes and Protocols: 20-Hydroxyecdysone (20E) Inducible Gene Switch System for In Vivo Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 20-Hydroxyecdysone (20E) inducible gene switch system is a powerful tool for the temporal and spatial control of gene expression in in vivo research models. Derived from the insect molting hormone signaling pathway, this system offers tight regulation, high inducibility, and low basal expression, making it an excellent choice for functional genomics, drug discovery, and gene therapy applications. A key advantage of the 20E system is that its components, the ecdysone receptor (EcR) and its ligand (20E or its analogs), are orthogonal to mammalian physiology, minimizing off-target effects.[1][2][3][4] This document provides detailed application notes and protocols for utilizing the 20E-based gene switch system for controlled gene expression in vivo.
Principle of the Ecdysone-Inducible System
The 20E-inducible system is a dimeric switch that consists of two main components: a modified ecdysone receptor (EcR) and a retinoid X receptor (RXR) homolog, often from the insect Ultraspiracle (USP) protein. In mammalian cells, the insect EcR can heterodimerize with the endogenous RXR.[5] This heterodimer specifically binds to an ecdysone response element (EcRE) upstream of a minimal promoter driving the expression of the gene of interest (GOI).
In the absence of the inducer ligand (20E or an analog like ponasterone A or tebufenozide), the EcR/RXR heterodimer binds to the EcRE and actively represses transcription, resulting in very low basal expression of the GOI. Upon administration of the inducer, the ligand binds to the ligand-binding domain (LBD) of the EcR, causing a conformational change in the receptor complex. This change leads to the recruitment of co-activators and the initiation of robust transcription of the downstream GOI. The induction is reversible, and upon withdrawal of the inducer, transcription is once again repressed.
Key Components and Reagents
The successful implementation of the 20E-inducible system in vivo requires several key components:
-
Expression Vector for the Receptor: A plasmid that constitutively expresses the modified ecdysone receptor (e.g., VgEcR) and its heterodimerization partner (e.g., RXR). These are often driven by a ubiquitous promoter like CMV or a tissue-specific promoter for targeted expression.
-
Inducible Expression Vector for the GOI: A plasmid containing the gene of interest (GOI) cloned downstream of a minimal promoter and multiple copies of the ecdysone response element (EcRE).
-
Inducer Molecule: this compound or one of its more potent and stable analogs, such as:
-
Ponasterone A: A phytoecdysteroid with high affinity for the EcR.
-
Muristerone A: Another potent phytoecdysteroid.
-
Tebufenozide: A non-steroidal ecdysone agonist with excellent bioavailability and stability in vivo.
-
-
Delivery System: For in vivo applications, the expression vectors are typically delivered via viral vectors (e.g., adenovirus, adeno-associated virus, lentivirus) or through the generation of transgenic animals.
-
Animal Model: A suitable animal model (e.g., mouse, rat, zebrafish) for the research question.
Experimental Protocols
Vector Construction
The construction of the expression and inducible vectors is a critical first step. While specific cloning strategies will depend on the chosen vector system (e.g., commercially available kits from Agilent or Thermo Fisher Scientific), the general workflow is as follows:
-
Obtain Receptor and Inducible Plasmids: Acquire the necessary plasmids from a commercial vendor or a research collaborator.
-
Clone the Gene of Interest (GOI):
-
Design primers with appropriate restriction sites to amplify the coding sequence of your GOI.
-
Perform PCR amplification and purify the PCR product.
-
Digest both the GOI fragment and the inducible expression vector with the chosen restriction enzymes.
-
Ligate the digested GOI into the linearized inducible vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion and sequence of the GOI by restriction digest and Sanger sequencing.
-
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for subsequent in vivo applications, especially for viral vector production or direct injection.
In Vivo Delivery of the Gene Switch System
The choice of delivery method will depend on the experimental goals, target tissue, and animal model.
a) Viral Vector-Mediated Delivery:
This is a common method for delivering the gene switch system to specific tissues in adult animals.
-
Viral Vector Production: Package the receptor and inducible expression constructs into suitable viral vectors (e.g., AAV, adenovirus) following established protocols.
-
Viral Titer Determination: Accurately determine the titer of the viral stocks.
-
Animal Administration:
-
Anesthetize the animals according to approved institutional protocols.
-
Deliver the viral vectors to the target tissue via stereotactic injection (for brain), intravenous injection (for liver and other organs), or direct tissue injection.
-
Allow sufficient time for viral transduction and expression of the receptor proteins (typically 2-4 weeks for AAV).
-
b) Generation of Transgenic Animals:
For studies requiring widespread and stable expression of the gene switch system, the generation of transgenic animals is the preferred method. This typically involves creating two separate transgenic lines: one expressing the receptor and the other carrying the inducible GOI construct. These lines are then crossed to generate double-transgenic animals that have the complete gene switch system.
In Vivo Induction of Gene Expression
The induction of gene expression is achieved by administering the ecdysone analog to the animals.
-
Preparation of Inducer Stock Solution:
-
Dissolve the inducer (e.g., tebufenozide, ponasterone A) in a suitable solvent such as DMSO to create a concentrated stock solution.
-
For administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., saline for injection, drinking water).
-
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: A common and reliable method for systemic delivery.
-
Oral Gavage: Allows for precise oral dosing.
-
In Drinking Water or Food: A less invasive method for long-term induction. The stability of the inducer in water or food should be confirmed.
-
-
Dosage and Duration:
-
The optimal dose and duration of inducer administration should be determined empirically for each animal model and experimental setup.
-
Refer to the quantitative data tables below for starting dose ranges from published studies.
-
Analysis of Induced Gene Expression
Following induction, the expression of the GOI can be analyzed at the mRNA and protein levels.
-
Tissue Harvesting: At the desired time points after induction, euthanize the animals and harvest the target tissues.
-
RNA Analysis (qPCR):
-
Isolate total RNA from the harvested tissues using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the GOI and appropriate housekeeping genes for normalization.
-
-
Protein Analysis (Western Blot or ELISA):
-
Prepare protein lysates from the harvested tissues.
-
Determine the protein concentration of the lysates.
-
Analyze the expression of the protein of interest by Western blotting or ELISA using a specific antibody.
-
-
Reporter Gene Assays: If a reporter gene (e.g., luciferase, GFP) is used, its activity can be measured using appropriate assays (e.g., luminometry, fluorescence microscopy).
Data Presentation
The following tables summarize quantitative data from studies utilizing the ecdysone-inducible system in vivo.
Table 1: In Vivo Induction of Reporter Gene Expression
| Animal Model | Target Tissue | Inducer & Dose | Route of Administration | Induction Level | Reference |
| Transgenic Mice | Multiple Tissues | Muristerone A (10 µM) | In drinking water | >1,000-fold | |
| Mice | Tumor Xenografts | GS-E (analog) | IP injection | ~10-fold | |
| Zebrafish | Whole Body | Tebufenozide (10 µM) | Waterborne | Significant |
Table 2: Comparison with Tetracycline-Inducible System
| Feature | Ecdysone-Inducible System | Tetracycline-Inducible System | Reference |
| Basal Expression | Lower | Higher | |
| Inducibility | Higher (up to 4 orders of magnitude) | Varies | |
| Pleiotropic Effects of Inducer | None known in mammals | Potential for off-target effects |
Mandatory Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Basal Expression | - Leaky promoter in the inducible vector.- Suboptimal ratio of receptor to inducible vector. | - Use a system known for low basal activity.- Optimize the ratio of the two vectors during delivery. |
| Low or No Induction | - Inefficient delivery of vectors.- Insufficient dose or bioavailability of the inducer.- Problem with the GOI construct (e.g., mutation). | - Verify delivery efficiency (e.g., with a reporter gene).- Perform a dose-response experiment for the inducer.- Re-sequence the GOI in the vector. |
| Variability Between Animals | - Inconsistent delivery of vectors.- Differences in animal metabolism of the inducer. | - Standardize the delivery procedure.- Increase the number of animals per group to improve statistical power. |
| Toxicity in Animals | - Overexpression of a toxic GOI.- Toxicity of the delivery vehicle or inducer at high concentrations. | - Use a lower dose of the inducer.- Perform a toxicity study for the delivery vehicle and inducer alone. |
Conclusion
The this compound inducible gene switch system provides a robust and reliable method for controlling gene expression in vivo. Its key advantages of low basal expression, high inducibility, and orthogonality to mammalian systems make it a valuable tool for a wide range of research applications. By following the protocols and guidelines outlined in this document, researchers can effectively harness the power of this system to advance their understanding of gene function in health and disease.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. suny-new.primo.exlibrisgroup.com [suny-new.primo.exlibrisgroup.com]
- 4. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 5. hpst.cz [hpst.cz]
Application Notes & Protocols for the Detection of 20-Hydroxyecdysone using Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-Hydroxyecdysone (20E), also known as ecdysterone, is a naturally occurring steroid hormone that governs molting and metamorphosis in arthropods.[1] It is also found in various plants, where it is thought to act as a defense mechanism against insect herbivores.[1] Due to its anabolic properties without the androgenic side effects of traditional steroids, 20E is of increasing interest for its potential therapeutic applications in humans, including promoting muscle growth and enhancing physical performance.[2][3] Consequently, robust and sensitive analytical methods are required for its detection and quantification in various biological and botanical matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of this compound.[4] This method offers high sensitivity and selectivity, allowing for the accurate measurement of 20E at trace levels. This document provides detailed application notes and protocols for the detection of this compound using tandem mass spectrometry.
Experimental Workflow
The general workflow for the analysis of this compound by LC-MS/MS involves several key stages, from sample collection and preparation to instrumental analysis and data processing.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the analysis of this compound in various matrices using LC-MS/MS.
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| Calf Urine | ~0.5 µg/L | - | >60% | |
| Daphnia magna | - | 210 - 380 pg/mL | - |
Note: The values presented are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Sample Preparation Protocol (from Calf Urine)
This protocol is adapted from methodologies for the extraction of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
Solid-Phase Extraction (SPE) cartridges: Octadecylsilyl (C18) and Silica (SiOH)
-
Methanol
-
Ethyl acetate
-
Water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Centrifugation: Centrifuge the urine sample to pellet any particulate matter.
-
SPE Cleanup (C18):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with methanol.
-
-
SPE Cleanup (Silica):
-
Condition a silica SPE cartridge with ethyl acetate.
-
Evaporate the methanol eluate from the C18 step to dryness and reconstitute in a suitable solvent for silica SPE.
-
Load the reconstituted sample onto the silica cartridge.
-
Wash the cartridge with a non-polar solvent.
-
Elute the analytes with a mixture of ethyl acetate and methanol.
-
-
Final Preparation:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Columns:
-
A reversed-phase C18 or C8 column is commonly used. A typical dimension is 150 mm x 4.6 mm with a 5 µm particle size.
Mobile Phase:
-
A gradient elution is typically employed using:
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
Solvent B: Acetonitrile or Methanol with the same modifier.
-
Example Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 95 | 5 |
| 12.0 | 70 | 30 |
| 25.0 | 70 | 30 |
| 30.0 | 95 | 5 |
Flow Rate: 0.2 - 1.0 mL/min, depending on the column dimensions. Injection Volume: 5 - 15 µL. Column Temperature: Ambient or controlled (e.g., 23°C).
Tandem Mass Spectrometry (MS/MS) Protocol
Instrumentation:
-
Triple quadrupole mass spectrometer.
Ionization:
-
Electrospray ionization (ESI) is the most common ionization technique for this compound analysis and can be operated in both positive and negative ion modes.
Key Mass Transitions: The protonated molecule [M+H]⁺ at m/z 481 is typically selected as the precursor ion in positive mode. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 479 can be monitored. Fragmentation of the precursor ion is achieved through collision-induced dissociation (CID).
| Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| 481.3 | 463.3, 445.3, 427.3, 303.2 | Positive (ESI+) |
| 479.3 | 461.3, 443.3, 425.3 | Negative (ESI-) |
Note: The specific product ions and their relative abundances may vary depending on the collision energy and the mass spectrometer used.
Data Acquisition:
-
Data is typically acquired in the Selected Reaction Monitoring (SRM) mode for quantitative analysis, which provides high sensitivity and specificity.
Fragmentation Pathway of this compound
The fragmentation of this compound in the positive ion mode primarily involves a series of neutral losses of water molecules from the steroid nucleus and cleavage of the side chain.
Conclusion
The LC-MS/MS methods outlined in this document provide a robust framework for the sensitive and selective detection and quantification of this compound. The provided protocols for sample preparation, liquid chromatography, and tandem mass spectrometry can be adapted by researchers for various applications, from metabolic studies in cattle to the analysis of herbal supplements. The high specificity of tandem mass spectrometry, particularly when using SRM, ensures reliable identification and quantification of 20E even in complex biological matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. This compound, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS identification of this compound in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of 20-Hydroxyecdysone's Anabolic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid found in insects and various plants. It has garnered significant interest for its purported anabolic properties in mammals, promoting muscle growth and enhancing physical performance. Unlike classical anabolic androgenic steroids, 20E is thought to exert its effects through distinct signaling pathways, making it an attractive candidate for therapeutic development with a potentially favorable safety profile.[1][2][3] This document provides detailed protocols for an in vitro model to test and quantify the anabolic activity of this compound using the C2C12 murine myoblast cell line.
In Vitro Model: C2C12 Myotubes
The C2C12 cell line, derived from mouse satellite cells, is a well-established and widely used in vitro model for studying myogenesis and skeletal muscle physiology.[4][5] These myoblasts can be induced to differentiate and fuse into multinucleated myotubes, which morphologically and functionally resemble mature muscle fibers. This model allows for the controlled investigation of molecular and cellular events associated with muscle growth (hypertrophy) and protein synthesis in response to anabolic compounds like 20E.
Key Assays for Anabolic Activity Assessment
Several key assays can be employed to evaluate the anabolic effects of 20E in C2C12 myotubes:
-
Myotube Hypertrophy Assay: Measures the increase in myotube size.
-
Protein Synthesis Assay: Quantifies the rate of new protein synthesis.
-
Gene Expression Analysis: Assesses the modulation of genes involved in muscle growth and differentiation.
-
Signaling Pathway Activation Analysis: Investigates the underlying molecular mechanisms.
Data Presentation
Table 1: Summary of Quantitative Anabolic Effects of this compound in C2C12 Myotubes
| Parameter | Assay Method | Treatment Concentration | Result | Reference |
| Protein Synthesis | [³H]-Leucine Incorporation | 1 µM | Up to 20% increase | |
| Myotube Diameter | Microscopy | 1 µM | Significant increase compared to control | |
| Myostatin Gene Expression | qRT-PCR | 0.001 - 10 µM | Dose-dependent decrease | |
| Akt Activation | Western Blot | Not specified | Increased phosphorylation |
Experimental Protocols
Protocol 1: C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.
-
Seeding for Differentiation: Seed C2C12 myoblasts onto appropriate culture plates (e.g., 24-well plates) at a density that will allow them to reach near confluency before differentiation. A typical seeding density is 3 x 10⁴ cells/well in a 24-well plate.
-
Induction of Differentiation: Once cells reach approximately 90% confluency, aspirate the GM and replace it with DM.
-
Myotube Formation: Refresh the DM every 48 hours. Myotubes will typically form within 4-6 days.
Protocol 2: Myotube Hypertrophy Assay
Materials:
-
Differentiated C2C12 myotubes in culture plates
-
This compound stock solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Treatment: After 4-6 days of differentiation, treat the myotubes with various concentrations of 20E (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) in fresh DM.
-
Incubation: Incubate the cells for 48-72 hours.
-
Image Acquisition: Capture multiple random images of myotubes from each well using a microscope.
-
Measurement: Using image analysis software, measure the diameter of at least 50 individual myotubes per treatment condition. Take measurements at three points along the length of each myotube and calculate the average diameter.
-
Data Analysis: Compare the average myotube diameter between 20E-treated and control groups.
Protocol 3: Protein Synthesis Assay (Puromycin-Based)
Materials:
-
Differentiated C2C12 myotubes in culture plates
-
This compound stock solution
-
O-propargyl-puromycin (OP-Puro)
-
Click-iT® Cell Reaction Buffer Kit (or similar) with a fluorescent azide
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treatment: Treat differentiated myotubes with 20E or vehicle control for the desired duration (e.g., 24 hours).
-
OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 10-20 µM and incubate for 1-2 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a saponin-based buffer.
-
Click Reaction: Perform the click reaction by incubating the cells with the fluorescent azide according to the manufacturer's protocol to label the incorporated OP-Puro.
-
Analysis: Analyze the fluorescence intensity of individual cells by flow cytometry or visualize and quantify using fluorescence microscopy. The fluorescence intensity is proportional to the rate of protein synthesis.
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
Differentiated C2C12 myotubes
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Myostatin, Myogenin) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treatment: Treat differentiated myotubes with 20E or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Targets of this compound in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? [mdpi.com]
- 3. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
Application of 20-Hydroxyecdysone in Agricultural Pest Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 20-Hydroxyecdysone (20E) is a naturally occurring steroid hormone that plays a crucial role in the molting and metamorphosis of arthropods. Its potent effects on insect development have led to significant interest in its application as a biopesticide for agricultural pest control. As a naturally derived compound, 20E presents a promising alternative to synthetic chemical pesticides, offering a more targeted and potentially environmentally benign approach to pest management. This document provides detailed application notes and experimental protocols for the use of 20E in an agricultural context, aimed at researchers, scientists, and professionals involved in the development of novel pest control strategies.
Application Notes
Mode of Action
This compound exerts its insecticidal effects by disrupting the normal hormonal regulation of molting and development. The primary mechanism involves the binding of 20E to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This binding event triggers a cascade of gene expression that is essential for molting and metamorphosis. Exogenous application of 20E can lead to premature and incomplete molting, developmental abnormalities, feeding cessation, and ultimately, mortality in susceptible insect pests.
Target Pests and Efficacy
This compound has demonstrated efficacy against a range of agricultural pests, primarily within the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles). However, susceptibility can vary significantly between different insect species. Some insects have developed mechanisms to detoxify or tolerate high levels of ingested ecdysteroids.
Table 1: Efficacy of this compound against various agricultural pests
| Pest Species | Order | Developmental Stage | Efficacy Metric | Value | Reference |
| Plutella xylostella (Diamondback moth) | Lepidoptera | 1st instar larvae | LD50 | 0.331 mg/mL | |
| Plutella xylostella (Diamondback moth) | Lepidoptera | 2nd instar larvae | LD50 | 0.345 mg/mL | |
| Plutella xylostella (Diamondback moth) | Lepidoptera | 3rd instar larvae | LD50 | 0.439 mg/mL | |
| Plutella xylostella (Diamondback moth) | Lepidoptera | 4th instar larvae | LD50 | 0.252 mg/mL | |
| Tribolium castaneum (Red flour beetle) | Coleoptera | Larvae | Mortality | Significant at 300-1200 ppm | |
| Myzus persicae (Green peach aphid) | Hemiptera | Nymphs | Reduced Fecundity | Significant at high concentrations |
Formulation and Application
For effective use in an agricultural setting, this compound must be formulated to ensure stability, adherence to plant surfaces, and efficient delivery to the target pest.
-
Formulation: 20E can be formulated as a wettable powder (WP), emulsifiable concentrate (EC), or suspension concentrate (SC). The choice of formulation will depend on the target pest, crop, and application equipment. Adjuvants such as surfactants, sticking agents, and UV protectants may be incorporated to enhance performance and residual activity.
-
Application: Application methods will vary depending on the formulation and target pest. Foliar sprays are suitable for controlling leaf-feeding insects. For soil-dwelling pests, soil drenches or granular formulations may be more effective. The timing of application is critical and should coincide with the most susceptible life stage of the pest, typically the early larval instars.
Advantages and Limitations
Advantages:
-
Target Specificity: As 20E targets a hormonal pathway specific to arthropods, it generally exhibits low toxicity to vertebrates, including mammals, birds, and fish.
-
Biodegradability: Being a natural compound, 20E is expected to be more readily biodegradable than many synthetic pesticides, reducing its environmental persistence.
-
Reduced Resistance Development: The complex mode of action of 20E may slow the development of resistance in pest populations compared to single-target-site synthetic insecticides.
Limitations:
-
Environmental Instability: Phytoecdysteroids can be susceptible to degradation by environmental factors such as UV light and microbial activity, which may limit their residual efficacy.
-
Cost of Production: The extraction and purification of 20E from plant sources can be costly, potentially making it less economically competitive than conventional synthetic pesticides.
-
Variable Efficacy: The effectiveness of 20E can be species-dependent, with some major pests exhibiting high levels of tolerance.
Experimental Protocols
Protocol for Leaf Dip Bioassay
This method is used to determine the efficacy of 20E against foliar-feeding insects.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant
-
Fresh, untreated host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Test insects (e.g., 2nd or 3rd instar larvae)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 20E in the chosen solvent.
-
Create a series of dilutions of the stock solution with distilled water containing a constant concentration of surfactant (e.g., 0.01%). A control solution containing only distilled water and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into a test solution for a standardized period (e.g., 10-20 seconds), ensuring complete immersion.
-
Allow the treated leaves to air dry on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf into each Petri dish.
-
Introduce a known number of test insects (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes with lids.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at a constant temperature and photoperiod suitable for the test insect.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Mortality is typically defined as the inability of the insect to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis or other suitable statistical methods.
-
Protocol for Residual Film Bioassay
This method is used to evaluate the contact toxicity of 20E.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable volatile solvent
-
Glass vials or Petri dishes
-
Micropipettes
-
Vortex mixer
-
Test insects
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 20E in the chosen solvent.
-
Create a series of dilutions of the stock solution.
-
-
Coating the Surface:
-
Pipette a known volume of each test solution into a glass vial or the bottom of a Petri dish.
-
Gently rotate the vial or swirl the Petri dish to ensure an even coating of the inner surface.
-
Allow the solvent to evaporate completely, leaving a uniform film of 20E residue. A control group with solvent only should be prepared.
-
-
Bioassay Setup:
-
Introduce a known number of test insects into each coated vial or Petri dish.
-
Seal the containers.
-
-
Incubation and Data Collection:
-
Incubate the containers under controlled conditions.
-
Record insect mortality at predetermined time points.
-
-
Data Analysis:
-
Calculate the lethal dose (LD50), the dose that causes 50% mortality, based on the concentration of the residue and the surface area.
-
Visualizations
Caption: Signaling pathway of this compound in an insect cell.
Application Notes and Protocols: 20-Hydroxyecdysone in Cosmetic and Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
20-Hydroxyecdysone (20-HE), a naturally occurring ecdysteroid found in various plants and insects, is emerging as a promising bioactive ingredient in the cosmetic and skincare industry. Traditionally known for its role in arthropod molting and metamorphosis, recent research has unveiled its potential benefits for mammalian skin, positioning it as a novel agent for anti-aging and skin-conditioning formulations.[1][2] Its multifaceted mechanism of action, which includes stimulating protein synthesis, antioxidant, and anti-inflammatory effects, makes it a compelling candidate for advanced skincare products.[3][4]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the evaluation and utilization of this compound for cosmetic and dermatological applications.
Mechanisms of Action in Skin
This compound exerts its effects on the skin through several key mechanisms:
-
Stimulation of Protein Synthesis: 20-HE has been shown to increase protein synthesis, which is crucial for maintaining the structural integrity of the skin.[3] This anabolic effect is particularly relevant for the synthesis of collagen and elastin, the primary proteins responsible for skin elasticity and firmness.
-
Anti-aging and Anti-wrinkle Effects: By promoting the production of extracellular matrix components and inhibiting their degradation, 20-HE can help reduce the appearance of wrinkles and improve skin texture. In vivo studies on rats have demonstrated that 20-HE can significantly increase epidermal and dermal thickness.
-
Antioxidant Activity: 20-HE exhibits free radical scavenging properties, which help to protect the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. Oxidative stress is a major contributor to premature skin aging.
-
Anti-inflammatory Properties: 20-HE has demonstrated anti-inflammatory effects, which can be beneficial in soothing irritated skin and reducing redness. This is particularly relevant for formulations aimed at sensitive or compromised skin.
-
Inhibition of Collagenase (MMP-1): Some studies suggest that ecdysteroids can inhibit the activity of matrix metalloproteinases (MMPs), such as collagenase (MMP-1), which are enzymes that break down collagen and contribute to the formation of wrinkles.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Protein Synthesis | Murine C2C12 myotubes | 1 µM | Up to 20% increase | |
| Antioxidant Activity (DPPH Radical Scavenging) | N/A | IC50: 144.75 µg/mL | Potent free radical scavenging | |
| Osteogenic Differentiation (Type I Collagen Expression) | Human Periodontal Ligament Stem Cells | Not specified | Significant increase |
Table 2: In Vivo Efficacy of this compound in Ovariectomized Rats
| Parameter | Treatment Group | Dosage | Result (Compared to OVX Control) | Reference |
| Epidermal Thickness | 20-HE | 18, 57, or 116 mg/animal/day | Significantly higher | |
| Dermal Thickness | 20-HE | 18, 57, or 116 mg/animal/day | Highest among all groups | |
| Proliferating Cell Nuclear Antigen (PCNA) positive cells | 20-HE | 18, 57, or 116 mg/animal/day | Significantly higher |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a cosmetic and skincare context.
Protocol for In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)
This protocol utilizes the Sircol™ Soluble Collagen Assay to quantify newly synthesized collagen released into the cell culture medium and deposited in the extracellular matrix.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Sircol™ Soluble Collagen Assay Kit (Biocolor)
-
Phosphate Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
Acidified Pepsin solution (0.1 mg/mL in 0.5 M acetic acid)
-
Microplate reader (556 nm)
-
Microplate centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in 6-well plates at a density of 1 x 10⁵ cells/well and culture until confluent.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a positive control (e.g., TGF-β1 at 10 ng/mL) in serum-free DMEM for 48-72 hours. Include a vehicle control.
-
-
Sample Collection:
-
Conditioned Medium (Soluble Collagen): Collect the culture medium from each well. Centrifuge to remove cell debris and store the supernatant at -80°C until analysis.
-
Cell Layer (Insoluble Collagen): Wash the cell layer twice with PBS containing Ca²⁺/Mg²⁺. Add acidified pepsin solution to each well and incubate overnight at 4°C with gentle agitation to digest the extracellular matrix and release the collagen. Collect the digest and centrifuge to remove cell debris.
-
-
Collagen Quantification (Sircol™ Assay):
-
Follow the manufacturer's protocol for the Sircol™ Soluble Collagen Assay.
-
Briefly, add the Sircol™ Dye Reagent to the samples (conditioned medium or cell layer digest) and standards.
-
Incubate to allow the dye to bind to the collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet to remove unbound dye.
-
Dissolve the pellet in the Alkali Reagent.
-
Read the absorbance at 556 nm using a microplate reader.
-
Calculate the collagen concentration based on a standard curve prepared using the provided collagen standard.
-
Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the 20-HE or ascorbic acid dilutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of 20-HE.
-
Protocol for In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated human keratinocytes.
Materials:
-
Human Keratinocyte cell line (HaCaT)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-6 and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris and store at -80°C until analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of IL-6 and TNF-α in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, the supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
-
Protocol for MMP-1 Inhibition Assay
This protocol is for a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on MMP-1 activity.
Materials:
-
Recombinant human MMP-1 (active form)
-
MMP-1 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well black plate, add various concentrations of this compound.
-
Include a positive control with the MMP inhibitor and a negative control with the assay buffer.
-
Add the MMP-1 enzyme to all wells except for a blank control.
-
Pre-incubate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MMP-1 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of MMP-1 inhibition for each concentration of 20-HE relative to the uninhibited control.
-
Determine the IC50 value for MMP-1 inhibition.
-
Signaling Pathways and Visualization
This compound's effects on the skin are mediated through complex signaling pathways. Key pathways include the activation of the Mas1 receptor, a component of the renin-angiotensin system, and modulation of the MAPK and NF-κB signaling cascades.
Proposed Signaling Pathway of this compound in Skin Cells
Caption: Proposed signaling pathways of this compound in skin cells.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the evaluation of 20-HE in skincare.
Formulation and Stability Considerations
Formulation Guidelines
This compound can be incorporated into various cosmetic formulations, including creams, serums, lotions, and masks.
-
Typical Concentration: The concentration of 20-HE in cosmetic formulations can range from 0.01% to 1.0% by weight, depending on the desired efficacy and the formulation base.
-
Solubility: 20-HE is soluble in ethanol and methanol and partly soluble in water. For aqueous formulations, the use of co-solvents or solubilizing agents may be necessary.
-
pH: The stability and efficacy of 20-HE may be pH-dependent. It is recommended to maintain the pH of the final formulation within a range that ensures the stability of the active ingredient, typically between 5.0 and 7.0.
-
Compatibility: Compatibility studies should be conducted to ensure that 20-HE does not interact with other ingredients in the formulation, which could affect its stability or bioavailability.
Stability Testing Protocol
A robust stability testing program is essential to ensure the safety, quality, and efficacy of the final product throughout its shelf life.
Parameters to Evaluate:
-
Physical Characteristics: Appearance, color, odor, and phase separation.
-
Physicochemical Properties: pH, viscosity, and particle size (if applicable).
-
Active Ingredient Content: Quantification of this compound using a validated analytical method (e.g., HPLC).
-
Microbiological Stability: Testing for microbial contamination.
Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or at the intended storage temperature for the proposed shelf life.
Testing Frequency:
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
Safety and Regulatory Considerations
This compound has been shown to have a good safety profile in various studies. However, as with any new cosmetic ingredient, it is crucial to conduct thorough safety assessments, including:
-
Dermal Irritation and Sensitization: Patch testing on human volunteers to assess the potential for skin irritation and allergic contact dermatitis.
-
Phototoxicity: Evaluation of the potential for the ingredient to cause irritation or allergic reactions upon exposure to UV light.
-
Regulatory Compliance: Ensure that the use of this compound and its concentration in the final product comply with the cosmetic regulations in the target markets.
By following these application notes and protocols, researchers and formulators can effectively evaluate and utilize this compound to develop innovative and efficacious skincare products.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound-induced bone morphogenetic protein-2-dependent osteogenic differentiation through the ERK pathway in human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C2C12 Myotube Hypertrophy Assay for 20-Hydroxyecdysone
References
Establishing a 20-Hydroxyecdysone (20E) Inducible Mammalian Expression System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 20-Hydroxyecdysone (20E) inducible mammalian expression system is a powerful tool for tightly controlling the expression of a target gene in mammalian cells. This system, derived from the insect molting hormone pathway, offers exceptionally low basal expression and high induction levels, making it ideal for studies requiring precise temporal and dose-dependent control of protein production. The inducer, 20E or its potent analog ponasterone A, has no known pleiotropic effects in mammalian cells, ensuring that the observed cellular responses are specific to the induced gene product.[1][2] This system is particularly advantageous for functional genomics, drug target validation, and biopharmaceutical production, where the controlled expression of potentially toxic or growth-altering proteins is critical.
The core of the system consists of two key components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a modified ecdysone receptor (VgEcR), a fusion protein, and the retinoid X receptor (RXR).[1] In the absence of an inducer, the VgEcR/RXR heterodimer binds to a specific response element in the expression plasmid and actively represses transcription. The introduction of 20E or ponasterone A triggers a conformational change in the VgEcR, leading to the recruitment of coactivators and robust transcriptional activation of the gene of interest. Induction levels of up to 10,000-fold have been reported, providing a wide dynamic range for regulating gene expression.[2][3]
Data Presentation
Table 1: Dose-Response of Ponasterone A on Reporter Gene Expression
This table summarizes the typical dose-dependent relationship between the concentration of the inducer, ponasterone A, and the resulting fold induction of a reporter gene (e.g., luciferase) in a stably transfected mammalian cell line.
| Ponasterone A Concentration (µM) | Fold Induction (relative to uninduced) |
| 0 | 1 (Basal Level) |
| 0.01 | ~50 |
| 0.1 | ~200 |
| 1.0 | ~800 |
| 2.0 | ~1000 |
| 10.0 | ~1000-10,000 |
Note: Fold induction can vary depending on the cell line, the specific gene of interest, and the integration site of the expression cassette.
Table 2: Kinetics of Induced Gene Expression
This table outlines the typical timeline for gene expression following induction with an optimal concentration of ponasterone A (e.g., 2 µM).
| Time Post-Induction | Event |
| 0 hours | Induction with ponasterone A |
| 4-6 hours | Initial detection of target mRNA |
| 8-12 hours | Initial detection of target protein |
| 24 hours | Peak expression of target protein |
| 48 hours | Expression level may begin to decline |
| 72 hours | Significant decrease in expression without replenishment of inducer |
Note: The half-life of ponasterone A in cell culture medium is approximately 24-48 hours. For sustained high-level expression, the medium should be replenished with fresh inducer every 2-3 days.
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Prior to generating stable cell lines, it is crucial to determine the minimum concentration of the selection antibiotic (e.g., G418 for neomycin resistance) that is lethal to the parental cell line.
Materials:
-
Parental mammalian cell line
-
Complete culture medium
-
Selection antibiotic (e.g., G418)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Prepare a series of antibiotic concentrations in the complete culture medium. For G418, a range of 100 µg/mL to 1400 µg/mL is a good starting point.
-
The following day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells and monitor their viability daily for 7-10 days.
-
Replenish the medium with fresh antibiotic-containing medium every 2-3 days.
-
The optimal antibiotic concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.
Protocol 2: Generation of a Stable Cell Line Expressing the Ecdysone Receptors
Materials:
-
Parental mammalian cell line
-
Receptor plasmid (containing VgEcR and RXR expression cassettes and a selection marker, e.g., neomycin resistance)
-
Transfection reagent
-
Complete culture medium
-
Selection medium (complete culture medium with the predetermined optimal antibiotic concentration)
-
Cloning cylinders or pipette tips for clone isolation
-
24-well and 6-well tissue culture plates
Procedure:
-
On the day before transfection, seed the parental cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.
-
Transfect the cells with the receptor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, aspirate the medium and replace it with the selection medium.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.
-
Monitor the cells for the formation of resistant colonies, which typically takes 2-3 weeks.
-
Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate at least 10-20 individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selection medium.
-
Expand the clones in progressively larger culture vessels.
-
Cryopreserve aliquots of each expanded clone for future use.
Protocol 3: Screening of Receptor-Expressing Clones and Induction of Target Gene Expression
Materials:
-
Expanded receptor-expressing clones
-
Expression plasmid (containing the gene of interest under the control of the ecdysone-responsive promoter and a different selection marker, e.g., hygromycin resistance)
-
Reporter plasmid (e.g., containing luciferase driven by the ecdysone-responsive promoter) for initial screening
-
Transfection reagent
-
Ponasterone A (stock solution in ethanol or DMSO)
-
Cell lysis buffer
-
Assay reagents for detecting the gene of interest (e.g., luciferase assay kit, antibodies for Western blot)
Procedure:
-
Screening for Optimal Receptor Expression:
-
Seed the expanded receptor-expressing clones into 24-well plates.
-
Transiently transfect each clone with a reporter plasmid (e.g., pEGSH-Luc).
-
24 hours post-transfection, induce the cells with an optimal concentration of ponasterone A (e.g., 2 µM). Include an uninduced control for each clone.
-
After 24 hours of induction, lyse the cells and perform a reporter assay (e.g., luciferase assay).
-
Select the clone that exhibits the highest fold induction and low basal expression for subsequent experiments.
-
-
Stable Transfection of the Gene of Interest:
-
Using the selected optimal receptor-expressing clone, perform a second round of stable transfection with the expression plasmid containing your gene of interest.
-
Use a second selection antibiotic (e.g., hygromycin) to select for cells that have integrated the expression plasmid.
-
-
Induction of Target Gene Expression:
-
Seed the double-stable cell line at an appropriate density.
-
The next day, replace the medium with fresh medium containing the desired concentration of ponasterone A.
-
Incubate for the desired period (e.g., 24 hours for peak protein expression).
-
Harvest the cells or culture supernatant to analyze the expression of your gene of interest by methods such as Western blot, ELISA, or functional assays.
-
Mandatory Visualizations
Caption: Signaling pathway of the this compound inducible system.
Caption: Experimental workflow for establishing an inducible cell line.
References
- 1. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 20-Hydroxyecdysone from Serratula coronata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serratula coronata L., a member of the Asteraceae family, is a significant natural source of phytoecdysteroids, a class of bioactive compounds with a range of pharmacological properties. Among these, 20-Hydroxyecdysone (20E), also known as ecdysterone, is the most abundant and well-studied. It has garnered considerable interest for its potential therapeutic applications, including anabolic, adaptogenic, hepatoprotective, and anti-diabetic effects. The efficient extraction and purification of 20E from S. coronata are critical steps for research and development in the pharmaceutical and nutraceutical industries.
This document provides detailed protocols for various methods of extracting this compound from Serratula coronata, along with a comparative analysis of their yields.
Extraction Methodologies and Quantitative Data
Several methods have been employed for the extraction of this compound from Serratula coronata. The choice of method depends on factors such as desired yield and purity, cost, environmental impact, and available equipment. The following table summarizes the quantitative data from various extraction protocols.
| Extraction Method | Plant Material | Solvent | Key Conditions | This compound Yield/Concentration | Reference |
| Maceration | Aerial part (vegetative phase) | 96.2% Ethyl Alcohol | Standard maceration | 12.03% of the extract | |
| Maceration | Aerial part (vegetative phase) | Isobutyl Alcohol | Standard maceration | 13.86% of the extract | |
| Maceration & Evaporation | Dried and ground herb | 96% Ethanol | Soaked three times, solvent evaporated | 136.42 g of dry extract obtained from 2000 g of herb | [1][2] |
| Maceration & LLE | Dried herbs | Methanol, then Ethyl Acetate | MeOH extract evaporated, residue dissolved in water, then liquid-liquid extraction (LLE) with Ethyl Acetate | 190.1 mg/g of the final extract (total ecdysteroids approx. 22.9%) | [3] |
| Fresh Juice Extraction | Fresh aerial parts | Ethyl Acetate | Juice squeezed from plants, then extracted with solvent | Not specified, but used for isolation of multiple ecdysteroids | |
| Ultrasound-Assisted Extraction (UAE) | General Plant Material | Typically Ethanol/Methanol | Optimized time, temperature, and power | Method enhances recovery of thermolabile compounds and reduces time | |
| Microwave-Assisted Extraction (MAE) | General Plant Material | Typically Ethanol/Methanol | Optimized time, temperature, and power | A green extraction method that can reduce time and solvent use |
Experimental Protocols
This protocol is based on the widely used method of maceration with ethanol, which is technologically optimal and compliant with Good Manufacturing Practice (GMP) standards.
Objective: To extract this compound from dried, ground Serratula coronata herb.
Materials:
-
Dried and ground aerial parts of Serratula coronata.
-
96% Ethanol (EtOH).
-
Large glass container with a lid.
-
Filtration apparatus (e.g., filter paper, Buchner funnel).
-
Rotary evaporator.
Procedure:
-
Weigh 100 g of the dried and ground plant material.
-
Place the plant material into the glass container and add 500 mL of 96% ethanol.
-
Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.
-
After 72 hours, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure maximum recovery.
-
Combine all the filtered extracts.
-
Concentrate the pooled extract using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be further dried at room temperature to obtain a solid residue (extractum siccum) for quantification or further purification.
This protocol enhances the purity of the ecdysteroid fraction by removing highly polar or non-polar impurities.
Objective: To obtain an ecdysteroid-enriched fraction from a crude extract of Serratula coronata.
Materials:
-
Crude extract from Protocol 1 (dissolved in Methanol).
-
Distilled water.
-
Ethyl Acetate (AcOEt).
-
Separatory funnel.
Procedure:
-
Take the crude methanol extract obtained from the initial extraction of 330 g of dried herbs.
-
Evaporate the methanol from the extract.
-
Dissolve the residue in 500 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 500 mL of ethyl acetate to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine the ethyl acetate fractions. This fraction will be enriched with this compound and other phytoecdysteroids.
-
Evaporate the ethyl acetate to yield the purified extract. This extract can then be analyzed by HPLC for quantification.
UAE is a "green" extraction technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Objective: To rapidly extract this compound using ultrasonication.
Materials:
-
Dried and ground Serratula coronata.
-
70% Ethanol.
-
Ultrasonic bath or probe sonicator.
-
Extraction vessel.
-
Centrifuge.
Procedure:
-
Mix 10 g of powdered plant material with 200 mL of 70% ethanol in the extraction vessel.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves (e.g., 20-40 kHz) for a duration of 30-60 minutes. Maintain a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
After extraction, filter the mixture.
-
For higher recovery, the residue can be re-extracted with fresh solvent.
-
Centrifuge the collected extract to remove any fine solid particles.
-
The supernatant can be concentrated using a rotary evaporator.
Visualization of Workflows
Caption: Workflow for this compound extraction.
Caption: Decision guide for selecting an extraction method.
Analysis of Extracts
The quantification of this compound in the obtained extracts is crucial and is typically performed using High-Performance Liquid Chromatography (HPLC).
-
Method: Reversed-phase HPLC with a C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic system of methanol and water, or acetonitrile and water, is effective for separation.
-
Detection: A UV detector set at approximately 242-245 nm is suitable for detecting ecdysteroids.
-
Quantification: The concentration is determined by comparing the peak area of this compound in the sample to that of a certified reference standard.
References
Application Notes and Protocols for the Analytical Separation of 20-Hydroxyecdysone Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of 20-Hydroxyecdysone (20E) and its isomers. The protocols outlined below utilize various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the most prevalent techniques for the separation and quantification of this compound and its isomers due to their high resolution and sensitivity.[1] The choice of a suitable stationary phase and mobile phase composition is critical for achieving optimal separation.[1]
Protocol: HPLC Separation of this compound and Turkesterone
This protocol is adapted from a validated method for the simultaneous determination of this compound and Turkesterone in dietary supplements.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
This compound standard
-
Turkesterone standard
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound and Turkesterone in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Phenomenex, Kinetex® 5 µm C18, 100 Å, 150 x 4.6 mm.
-
Column Temperature: 20°C.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 1 µL.
-
Run Time: 16 minutes.
-
Gradient Elution: A linear gradient is employed to ensure the separation of the compounds.
-
Quantitative Data for HPLC/UHPLC Separation of Ecdysteroids
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| This compound | Phenomenex Kinetex C18 (150x4.6 mm, 5 µm) | A: 85:15 Methanol:Acetonitrile B: 0.5% Acetic acid in Water | 1.0 | 245 | Not Specified | |
| This compound | Phenyl-hexyl based column | Reversed-phase elution | Not Specified | Not Specified | Not Specified | |
| This compound | Zorbax eclipse plus C18 (50x3 mm, 1.7 µm) | A: Water (0.5 mM NH4F) B: MeOH (0.5 mM NH4F) | 0.4 | MS/MS | Not Specified | |
| This compound | Not Specified | A: Water with 0.1% formic acid B: Methanol | 0.4 | Not Specified | Not Specified | |
| Beta-ecdysone | Phenomenex C-18, Luna (150x4.6 mm, 5 µm) | Gradient with Acetonitrile and Water | Not Specified | Not Specified | 12.5 | |
| This compound | Kinetex XB-C18 (250x4.6 mm, 5 µm) | Not Specified | Not Specified | Not Specified | Not Specified | |
| This compound & Turkesterone | Not Specified | Gradient elution | Not Specified | Not Specified | 3.902 (20E), 4.554 (Turk) |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound isomer analysis using HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of steroid isomers, offering advantages such as unique selectivity and faster analysis times compared to HPLC. The use of supercritical CO2 as the primary mobile phase component, with its low viscosity, allows for the use of longer columns and higher flow rates, enhancing resolution.
Protocol: SFC Separation of Steroid Diastereomers
This protocol is a general guide based on the successful separation of spirostanol saponin diastereomers, which share structural similarities with ecdysteroids.
Instrumentation:
-
SFC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Chiral stationary phase column
Reagents:
-
Carbon dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Other organic modifiers as needed (e.g., ethanol, isopropanol)
Procedure:
-
Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO2.
-
An organic modifier, such as methanol, is used as a co-solvent.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent.
-
Filter the solution prior to injection.
-
-
Chromatographic Conditions:
-
Column: A chiral column such as CHIRALPAK IC is often effective for isomer separation.
-
Mobile Phase: A gradient of CO2 and an organic modifier (e.g., methanol).
-
Flow Rate: Typically 1-4 mL/min.
-
Back Pressure: Maintained at a level to keep CO2 in its supercritical state (e.g., 150 bar).
-
Column Temperature: Controlled, often around 35-40°C.
-
Detection: ELSD or MS.
-
Quantitative Data for SFC Separation of Steroids
| Compound Type | Column | Mobile Phase | Resolution (Rs) | Reference |
| Spirostanol saponin diastereomers | CHIRALPAK IC (250 mm) | CO2/Methanol | 1.76 | |
| Hydroxylated 17α-methyltestosterone isomers | Not Specified | Not Specified | Baseline separation achieved |
Experimental Workflow for SFC Analysis
Caption: Workflow for steroid isomer separation using SFC.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the initial screening and preparative isolation of ecdysteroids. Two-dimensional TLC can be particularly effective in separating complex mixtures of these compounds.
Protocol: TLC Separation of Phytoecdysteroids
This protocol is based on methods used for the analysis of this compound in plant extracts.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Densitometer for quantitative analysis
Reagents:
-
Developing solvents (e.g., chloroform, ethanol, water)
-
Standard solutions of ecdysteroids
Procedure:
-
Sample Application:
-
Apply the sample and standard solutions as spots or bands onto the TLC plate.
-
-
Development:
-
Place the plate in a developing chamber saturated with the chosen mobile phase.
-
For 2D TLC, after the first development, dry the plate, rotate it 90 degrees, and develop in a second solvent system.
-
-
Visualization:
-
Visualize the separated spots under a UV lamp at 254 nm.
-
-
Quantification:
-
For quantitative analysis, scan the plate using a densitometer.
-
A calibration curve can be constructed by plotting peak area against the amount of standard.
-
TLC Solvent Systems for Ecdysteroid Separation
| Stationary Phase | Mobile Phase | Application | Reference |
| Silica gel | Chloroform-96% ethanol (4:1) | General ecdysteroid separation | |
| Silica gel | Two-dimensional with different solvent systems | Separation from other compounds and each other |
Experimental Workflow for TLC Analysis
References
Application Notes: 20-Hydroxyecdysone (20E) as a Tool for Studying Insect Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyecdysone (20E) is the primary molting hormone in insects, a steroid that orchestrates major developmental transitions such as molting and metamorphosis.[1][2] Its precise control over gene expression makes it an indispensable tool for researchers studying insect physiology, developmental biology, and for professionals developing novel insecticides. By binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), 20E triggers a transcriptional cascade that regulates cell differentiation, proliferation, and apoptosis.[3][4][5] This document provides an overview of 20E's mechanism, its applications in research, and detailed protocols for its use.
Mechanism of Action: The Ecdysone Signaling Pathway
The biological effects of 20E are mediated through a well-defined signaling pathway. Pulses of 20E initiate and coordinate each molt and regulate the changes in gene expression that occur during metamorphosis. The canonical pathway involves the following steps:
-
Hormone Binding: 20E enters the target cell and binds to the ligand-binding domain of the Ecdysone Receptor (EcR).
-
Heterodimer Formation: The 20E-bound EcR forms a heterodimer with its partner, the Ultraspiracle protein (USP), which is an ortholog of the vertebrate retinoid X receptor (RXR).
-
DNA Binding: This functional 20E-EcR-USP complex translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Transcriptional Activation: Binding of the complex to EcREs recruits co-activators and RNA polymerase, initiating the transcription of primary response genes. These genes, such as Broad-Complex (Br-C), E74, and E75, are themselves transcription factors.
-
Secondary Response: The protein products of these early genes then activate a larger set of downstream, late-response genes, which execute the tissue-specific developmental programs, such as cuticle formation, larval tissue destruction, and adult structure differentiation.
Recent studies have also revealed non-canonical pathways. For instance, 20E can bind to a G protein-coupled receptor (GPCR), DopEcR, to regulate processes like feeding cessation. Additionally, EcR can interact directly with other transcription factors, like the AP-1 subunit Jun, to modulate gene expression independently of EcREs.
Caption: Canonical and non-canonical this compound (20E) signaling pathways.
Applications in Research
20E is a versatile tool for manipulating and studying a wide range of biological processes in insects:
-
Induction of Metamorphosis: Applying exogenous 20E can induce premature molting and metamorphosis, allowing for the precise timing and study of these complex events.
-
In Vitro Organ and Cell Culture: 20E is essential for the survival, growth, and differentiation of insect cells and tissues in culture. It is commonly used to study the development of imaginal discs, the precursors to adult structures like wings and legs.
-
Gene Expression Analysis: By treating tissues or cells with 20E, researchers can identify genes that are part of the ecdysone-response cascade using techniques like RNA sequencing or qPCR. This helps to build gene regulatory networks underlying development.
-
RNAi Rescue Experiments: In gene knockdown studies using RNA interference (RNAi), a common method to validate that a phenotype is caused by the target gene is to perform a "rescue" experiment. 20E can be used to drive the expression of a rescue transgene (impervious to the RNAi) via an EcRE-containing promoter, confirming the specificity of the RNAi effect.
-
Insecticide Development: The 20E signaling pathway is a prime target for insecticides. Compounds that act as agonists or antagonists of the EcR-USP receptor can disrupt normal development, leading to insect death. 20E is used in screening assays to identify and characterize such compounds.
Quantitative Data Summary
The optimal concentration and timing of 20E application vary significantly by species, tissue, and developmental stage. The following tables summarize typical experimental parameters.
Table 1: Effective Concentrations of 20E in Various In Vitro Systems
| Insect Species | System / Cell Line | 20E Concentration | Observed Effect | Reference |
| Drosophila melanogaster | Wing Imaginal Discs | 20 nM | Supports prolonged proliferation and patterning | |
| Drosophila melanogaster | Pupal Mushroom Body Neurons | 1 µg/mL (~2 µM) | Enhances neurite outgrowth and branching | |
| Spodoptera frugiperda | Sf21 Cells | 0.1 - 1 µM | Induces cell process formation (neuron-like morphology) | |
| Spodoptera frugiperda | Sf21 Cells | 42 µM (20 µg/mL) | Maximal cell differentiation | |
| Helicoverpa armigera | Larvae (in vivo injection) | ~4.7 µM (endogenous titer) | High titer associated with wandering and feeding cessation | |
| Bombyx mori | Larvae (in vivo injection) | 5 µ g/larva | Induces fat body lipolysis after 24 hours |
Table 2: Timing of 20E-Induced Gene Expression Changes
| System | Gene Category | Time Post-20E Treatment | Observation | Reference |
| Drosophila Wing Discs | Primary Response Genes | 4 hours | Significant activation or repression | |
| Drosophila Wing Discs | Secondary Response Genes | 9 hours | Stronger and broader gene expression changes | |
| Bombyx mori BmE Cells | microRNAs | 3 hours - 6 days | Time-dependent changes in miRNA expression | |
| Bombyx mori Larval Midgut | Digestive Genes | 12 - 24 hours | Suppression of 29 out of 30 tested genes |
Experimental Protocols
Protocol 1: In Vitro Culture of Drosophila Wing Imaginal Discs
This protocol describes a method for the ex vivo cultivation of Drosophila melanogaster wing imaginal discs to study cell proliferation and patterning in response to 20E.
Materials:
-
Grace's Insect Medium (supplemented)
-
This compound (stock solution in ethanol, e.g., 2 mM)
-
Insulin (optional, stock solution in water)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Third instar Drosophila larvae (e.g., 96 hours after egg laying)
-
Dissection dish (e.g., silicone-coated petri dish)
-
Fine-tipped forceps
-
Culture plates (e.g., 8-well chambered coverslips)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Prepare Culture Medium:
-
To Grace's Insect Medium, add 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Just before use, dilute the 20E stock solution into the medium to a final concentration of 20 nM. If using insulin, add to a final concentration of 1 µM.
-
Warm the medium to room temperature (25°C).
-
-
Dissect Imaginal Discs:
-
Select wandering third instar larvae.
-
Wash larvae in PBS to remove food and debris.
-
In a dissection dish filled with cold PBS, use two pairs of fine forceps to gently pull the larva apart from the anterior and posterior ends. The internal organs, including the imaginal discs attached to the mouth hooks and brain, will be exposed.
-
Carefully locate the wing imaginal discs and use the forceps to gently detach them from surrounding tissues like the trachea and fat body.
-
Transfer the dissected discs immediately into a drop of culture medium.
-
-
Culture and Treatment:
-
Place the dissected wing discs into the wells of a culture plate containing the prepared 20E-supplemented medium.
-
Ensure the discs are fully submerged and lie flat on the bottom of the well.
-
Incubate the plate at 25°C in a humidified chamber. Discs can be cultured for at least 13-18 hours under these conditions, maintaining proliferation and development.
-
-
Analysis:
-
Live Imaging: Mount the culture plate on an inverted confocal microscope for time-lapse imaging of cellular dynamics (e.g., using fluorescent protein reporters for cell division or morphology).
-
Immunofluorescence: After culture, fix the discs with 4% paraformaldehyde, wash with PBS containing 0.3% Triton X-100 (PBT), and proceed with standard antibody staining protocols (e.g., for phospho-Histone H3 to detect mitotic cells).
-
Gene Expression: Pool discs after culture, extract RNA using a suitable kit (e.g., TRIzol), and perform qPCR or RNA-seq to analyze 20E-responsive gene expression.
-
Protocol 2: RNAi-Mediated Gene Knockdown and 20E-Induced Phenotype Analysis
This protocol outlines a general workflow for using 20E to induce a developmental transition after knocking down a gene of interest via RNA interference (RNAi). This is useful for studying genes required for molting or metamorphosis.
Materials:
-
Insect species amenable to RNAi (e.g., Tribolium castaneum, Bombyx mori)
-
Double-stranded RNA (dsRNA) targeting the gene of interest and a control gene (e.g., GFP).
-
Microinjection system (nanoinjector, glass capillaries, microscope)
-
This compound solution for injection (concentration determined empirically, e.g., 2 µg/µL in insect saline).
-
Late-stage larvae or pupae.
Methodology:
Caption: Experimental workflow for RNAi knockdown followed by 20E-induced analysis.
-
dsRNA Synthesis: Synthesize dsRNA targeting your gene of interest and a non-endogenous control (like GFP) using standard in vitro transcription kits. Purify and dilute dsRNA to a working concentration (e.g., 1-5 µg/µL).
-
Insect Staging: Select insects at a precise developmental stage (e.g., freshly molted final instar larvae) to ensure uniformity.
-
dsRNA Injection: Anesthetize the insects (e.g., on ice or with CO₂). Using a microinjector, inject a small volume (e.g., 50-200 nL) of dsRNA solution into the hemocoel. Create two groups: one injected with target dsRNA and one with control dsRNA.
-
Knockdown Period: Incubate the injected insects under standard rearing conditions for 24-72 hours. This period allows the RNAi machinery to degrade the target mRNA.
-
20E Induction: Inject the insects with a dose of 20E sufficient to trigger the developmental event you wish to study (e.g., pupation). This overcomes the natural hormonal timing, allowing for a synchronized analysis.
-
Phenotypic Analysis: Monitor the insects daily. Compare the developmental progression of the target knockdown group to the control group. Look for defects in molting, cuticle formation, apoptosis of larval tissues, or morphogenesis of adult structures.
-
Validation: To confirm the gene was successfully knocked down, sacrifice a subset of insects from both groups 24-48 hours after dsRNA injection, extract RNA, and perform RT-qPCR to measure the target gene's mRNA levels.
References
- 1. This compound (20E) Primary Response Gene E75 Isoforms Mediate Steroidogenesis Autoregulation and Regulate Developmental Timing in Bombyx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The steroid hormone this compound binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 20-Hydroxyecdysone (20E) in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxyecdysone (20E). Below you will find information to help you address common challenges related to the stability and degradation of 20E in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C in a dark and dry environment.[1][2] Under these conditions, it is stable for over two years.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C for long-term use.[2]
Q2: How long is this compound stable in an aqueous solution?
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] For experiments, it is best to prepare fresh aqueous solutions or dilute a stock solution in an organic solvent into your aqueous buffer or cell culture medium immediately before use.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It has limited solubility in water.
Q4: I am not observing the expected biological effects of this compound in my cell culture experiments. What could be the reason?
Several factors could contribute to a lack of biological response:
-
Degradation of 20E: this compound can degrade in aqueous solutions and cell culture media, especially at physiological temperatures (e.g., 37°C). It is recommended to add freshly prepared 20E to your cultures.
-
Cellular Metabolism: Some cell lines may metabolize this compound into less active or inactive forms.
-
Incorrect Concentration: Ensure that the final concentration of 20E in your experiment is appropriate for your cell type and the expected outcome.
-
Solvent Effects: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or diminishing biological activity over time in cell culture. | Degradation of 20E in the culture medium at 37°C. | Add freshly diluted 20E at each medium change. For long-term experiments, consider more frequent medium changes with fresh 20E. Perform a time-course experiment to assess the stability of 20E in your specific medium. |
| Precipitation of 20E in aqueous buffer or culture medium. | Low aqueous solubility of 20E. | Prepare a concentrated stock solution in DMSO or ethanol. Dilute the stock solution into your aqueous medium with vigorous vortexing. Ensure the final concentration does not exceed the solubility limit. |
| Variability in results between experimental replicates. | Inconsistent preparation of 20E solutions. Adsorption of 20E to plasticware. | Use a consistent protocol for preparing and diluting 20E solutions. Consider using low-binding plasticware for experiments with hydrophobic compounds like 20E. |
| No biological response in an insect cell line. | The cell line may have lost its sensitivity to 20E. The EcR/USP receptor system may not be functional. | Check the passage number of your cells; prolonged culturing can sometimes alter cellular responses. Confirm the expression and functionality of the ecdysone receptor (EcR) and ultraspiracle (USP) in your cell line. |
| Unexpected results in mammalian cell lines. | Off-target effects or complex signaling pathways. | 20E can interact with multiple signaling pathways in mammalian cells, including the estrogen receptor beta (ERβ) and Mas1 receptor. Carefully review the literature for the known effects of 20E on your specific cell type and pathways of interest. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Table 2: Stability and Half-life of this compound
| Condition | Parameter | Value |
| Storage (Solid) | Shelf-life at -20°C | > 2 years |
| Storage (Aqueous Solution) | Recommended storage time | < 24 hours |
| Pharmacokinetics (Human) | Elimination half-life | 4-9 hours |
| Pharmacokinetics (Gerbil) | Elimination half-life (oral) | ~30.6 minutes |
| Pharmacokinetics (Gerbil) | Elimination half-life (IP injection) | ~33 minutes |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). It is recommended to optimize the parameters for your specific instrument and samples.
1. Sample Preparation:
-
Cell Culture Supernatant: Collect the cell culture medium and centrifuge to remove any cells or debris. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for concentration and purification.
-
Cell Lysates/Tissues: Homogenize cells or tissues in a suitable solvent (e.g., methanol/ethanol mixture). Centrifuge to pellet debris and collect the supernatant.
-
Solid-Phase Extraction (for purification and concentration): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the 20E with methanol. Evaporate the methanol and reconstitute the sample in the mobile phase.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile/Methanol mixture (e.g., 15:85 v/v) |
| Mobile Phase B | Water with 0.5% acetic acid |
| Gradient | A linear gradient appropriate for separating 20E from other components. |
| Flow Rate | 1 mL/min |
| Column Temperature | 20-40°C |
| Injection Volume | 1-20 µL |
| Detection | UV detector at 245 nm |
3. Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Integrate the peak area corresponding to the retention time of 20E in your samples.
-
Calculate the concentration of 20E in your samples by comparing the peak areas to the standard curve.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway in insects.
Caption: Experimental workflow for determining 20E stability.
References
Technical Support Center: Optimizing 20-Hydroxyecdysone (20E) Concentration for Cell Culture
Welcome to the technical support center for 20-Hydroxyecdysone (20E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 20E in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound (20E), also known as ecdysterone, is a naturally occurring steroid hormone that plays a crucial role in insect development, including molting and metamorphosis.[1][2] In cell culture, its effects are primarily mediated through a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[3] Upon binding of 20E to this complex, a genetic hierarchy is activated, leading to changes in gene expression that can influence cell proliferation, differentiation, and apoptosis.[2][4]
Q2: What is the recommended solvent for preparing 20E stock solutions?
A2: For cell culture applications, this compound is typically dissolved in a sterile, cell culture grade solvent such as ethanol or dimethyl sulfoxide (DMSO). It is soluble in alcohol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final solvent concentration) in your experiments.
Q3: How should 20E stock solutions be stored?
A3: 20E stock solutions should be stored at -20°C for long-term use. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound toxic to cells?
A4: this compound generally has low toxicity to mammalian cells at typical working concentrations. However, at very high concentrations (e.g., 100 µM in Sf21 insect cells), reduced morphological effects and signs of cellular stress, such as an increase in cytoplasmic vacuoles and mitochondrial granules, have been observed, suggesting potential cytotoxicity. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guides
Issue 1: No observable effect or low response to 20E treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal 20E Concentration | The optimal concentration of 20E is highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line and desired effect. |
| Incorrect Incubation Time | The time required to observe an effect can vary. Review the literature for typical incubation times for your cell type and assay. Consider performing a time-course experiment. |
| Degraded 20E Stock Solution | Ensure your 20E stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution. |
| Cell Health and Confluency | Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Overly confluent or stressed cells may not respond optimally to treatment. |
| Media Components | Serum components in the culture medium can sometimes interfere with the activity of supplemented compounds. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
Issue 2: Observed Cell Death or Cytotoxicity after 20E Treatment.
| Possible Cause | Troubleshooting Steps |
| 20E Concentration is too High | High concentrations of 20E can be toxic to some cell lines. Reduce the concentration of 20E in your experiments. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. |
| Solvent Cytotoxicity | The solvent used to dissolve 20E (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control. |
| Contamination | Microbial contamination can cause cell death. Visually inspect your cultures for any signs of contamination (e.g., turbidity, color change in the medium) and perform routine mycoplasma testing. |
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type and the desired biological effect. The following tables summarize effective concentrations reported in the literature for various cell lines.
Table 1: Effective Concentrations of this compound in Insect Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Spodoptera frugiperda (Sf21) | 0.1 - 1 µM | Saturation of process formation | |
| Spodoptera frugiperda (Sf21) | > 50 µM | Increased process formation | |
| Spodoptera frugiperda (Sf21) | 100 µM | Reduced morphological effects, potential toxicity | |
| Bombyx mori (BmN-SWU1) | 0.25 µg/mL | Cell cycle arrest | |
| Drosophila melanogaster (MB neurons) | Physiological levels | Enhanced neurite growth |
Table 2: Effective Concentrations of this compound in Mammalian Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Mouse Skeletal Muscle (C2C12) | 0.1 - 10 µM | No toxicity observed | |
| Mouse Skeletal Muscle (C2C12) | 1 µM | Optimal stimulation of protein synthesis | |
| Mouse Skeletal Muscle (C2C12) | 1 - 10 µM | Significant reduction of myostatin gene expression |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile cell culture grade DMSO or ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 20E powder.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the 20E is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining Optimal 20E Concentration using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of 20E Dilutions:
-
Thaw an aliquot of your 20E stock solution and the solvent.
-
Prepare a series of dilutions of 20E in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final solvent concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the prepared 20E dilutions to the respective wells. Include vehicle control wells and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the optimal concentration range.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Optimizing 20E Concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound = 93 HPLC, powder 5289-74-7 [sigmaaldrich.com]
- 3. This compound (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Steroid Hormone this compound Enhances Neurite Growth ofDrosophila Mushroom Body Neurons Isolated during Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 20-Hydroxyecdysone (20E) In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 20-Hydroxyecdysone (20E). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo bioavailability of 20E, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal studies?
A1: The poor oral bioavailability of 20E is a significant challenge in preclinical research. The primary reasons are:
-
Low Aqueous Solubility: 20E is a lipophilic steroid, resulting in poor water solubility (approximately 0.084 mg/mL).[1] This limits its dissolution in gastrointestinal fluids, which is a critical first step for absorption.
-
Rapid Metabolism: Following administration, 20E undergoes extensive and rapid metabolism, primarily in the liver and by microorganisms in the large intestine.[2][3] Key metabolic reactions include 14-dehydroxylation and side-chain cleavage, which convert 20E into various metabolites.[2][3]
-
Enterohepatic Circulation: 20E and its metabolites can enter an enterohepatic cycle, where they are excreted via bile into the intestine and subsequently reabsorbed. While this can prolong the presence of the compounds in the body, it also contributes to a low and sustained plasma concentration rather than a sharp, high peak.
-
Efflux Transporters: Like many compounds, 20E may be subject to efflux pumps in the intestinal wall that actively transport it back into the gut lumen, further reducing net absorption.
Q2: What are the most effective strategies to improve the bioavailability of 20E for in vivo research?
A2: Several formulation strategies can significantly enhance the solubility and absorption of 20E. The most common and effective methods include:
-
Cyclodextrin Complexation: This is a widely used and highly effective method. Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate lipophilic molecules like 20E in their hydrophobic core, forming an inclusion complex. This complex dramatically increases the aqueous solubility of the guest molecule.
-
Solid Dispersions: This technique involves dispersing 20E in an inert carrier matrix, often a polymer, to create a solid solution. This formulation helps to present the drug in an amorphous, higher-energy state, which dissolves more readily than its crystalline form.
-
Nanosizing and Micronization: Reducing the particle size of 20E increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this larger surface area leads to a faster dissolution rate in biological fluids.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to present 20E in a lipidic, pre-dissolved form. These formulations spontaneously form fine emulsions or microemulsions in the gastrointestinal tract, facilitating absorption.
Q3: How do I choose the best bioavailability enhancement method for my specific experiment?
A3: The choice of method depends on several factors, including your experimental goals, animal model, and available resources.
dot
References
Technical Support Center: Large-Scale Synthesis of 20-Hydroxyecdysone
Welcome to the technical support center for the large-scale synthesis of 20-Hydroxyecdysone (20E). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of 20E.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the extraction, purification, and synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude 20E Extract | 1. Suboptimal Plant Material: The concentration of 20E can vary significantly based on the plant species, part (roots, leaves), and harvest time.[1] 2. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting polar ecdysteroids.[2] 3. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.[2] | 1. Source High-Quality Plant Material: Use a reliable supplier of plant material known to have a high concentration of 20E, such as Cyanotis sp., and a simple ecdysteroid profile.[1] 2. Optimize Solvent System: Methanol is commonly used for initial extraction due to the polar nature of 20E.[2] Consider solvent partitioning (e.g., with n-butanol and water) to remove unwanted compounds. 3. Adjust Extraction Parameters: Experiment with increasing the extraction time and temperature. Reflux or Soxhlet extraction methods can improve efficiency. |
| Difficulty in Purifying 20E to >97% | 1. Presence of Structurally Similar Ecdysteroids: Plant extracts often contain a mixture of ecdysteroids that are challenging to separate from 20E by crystallization alone. 2. Ineffective Crystallization Technique: The solvent and anti-solvent system may not be optimized for selective crystallization of 20E. 3. Contamination with Other Polar Plant Constituents: Phenols, chlorophyll, lipids, and other polar compounds can co-purify with 20E. | 1. Multi-Step Purification: Employ a combination of chromatographic techniques (e.g., low-pressure column chromatography on alumina) followed by recrystallization. 2. Optimize Recrystallization: A common method involves dissolving the crude extract in hot methanol, followed by the addition of acetone as an anti-solvent and cooling to induce crystallization. 3. Pre-purification Steps: Use techniques like fractional precipitation and solvent-solvent distribution to remove a significant portion of contaminants before final purification steps. |
| Inconsistent Batch-to-Batch Purity and Yield | 1. Variability in Starting Plant Material: Natural products inherently have batch-to-batch variability. 2. Lack of Standardized Procedures: Minor deviations in the extraction and purification protocol can lead to significant differences in the final product. 3. Scale-Up Challenges: A process that works on a small scale may not be directly transferable to a larger, industrial scale without re-optimization. | 1. Rigorous Quality Control of Raw Materials: Implement analytical testing (e.g., HPLC) on incoming plant material to ensure it meets specifications. 2. Develop and Adhere to a Standard Operating Procedure (SOP): Document and strictly follow all process parameters, including solvent volumes, temperatures, and incubation times. 3. Phased Scale-Up: Gradually increase the batch size from laboratory to pilot to industrial scale, with optimization at each stage to address any emerging issues. |
| Economic Viability Concerns | 1. High Cost of Total Chemical Synthesis: Total chemical synthesis is a complex, multi-step process with a very low overall yield (<1%), making it economically unfeasible for large-scale production. 2. Expensive Alternative Production Methods: Plant cell cultures and hairy root cultures have been investigated but are generally too expensive for commercial 20E production. 3. Inefficient Large-Scale Extraction: A non-optimized extraction and purification process can lead to high solvent consumption and low yields, increasing the cost per kilogram of the final product. | 1. Focus on Plant Extraction: Currently, extraction from high-accumulating plant species is the only commercially viable method for producing large quantities of 20E. 2. Avoid Impractical Methods: For large-scale production, methods like cell and hairy root cultures are not yet economically viable. 3. Process Optimization and Cost Analysis: Conduct a thorough cost analysis at each step of the scale-up process to ensure the final product can be brought to market at a competitive price. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale synthesis of this compound?
A1: The primary challenge is not total chemical synthesis, which is considered inefficient and economically unviable due to its complexity (approximately 18 steps) and low overall yield (<1%). The main hurdle lies in the large-scale extraction and purification of 20E from plant sources. This is complicated by the polar nature of 20E, making it difficult to separate from other polar plant constituents and structurally similar ecdysteroids. Achieving high purity (e.g., >97% for pharmaceutical grade) requires a multi-step process that must be carefully optimized for industrial-scale production to be cost-effective.
Q2: Why is total chemical synthesis of this compound not a preferred method for large-scale production?
A2: Total chemical synthesis of this compound is a complex, multi-step process (around 18 steps) with a very low overall yield, often less than 1%. This makes the process expensive and not economically feasible for producing the large quantities required for commercial applications.
Q3: What are the ideal characteristics of a plant source for 20E extraction?
A3: An ideal plant source for 20E extraction should have the following characteristics:
-
High accumulation of 20E (typically 1-2% of the dry weight).
-
A simple ecdysteroid profile, ideally containing only 20E as the major component, which simplifies the purification process.
-
The plant should be easy and fast to grow in accessible regions.
Q4: Are there any viable alternatives to plant extraction for large-scale 20E production?
A4: Several alternatives have been explored, but none are currently considered viable for large-scale, cost-effective production. These include:
-
Plant cell or hairy-root cultures: While these can produce ecdysteroids, the cultures are generally too expensive for commercial 20E sourcing.
-
Recombinant yeasts: The use of genetically engineered yeasts with insect or plant enzymes for ecdysteroid biosynthesis is a theoretical possibility but has not been developed into a practical, large-scale method.
Q5: How can the purity of the final 20E product be verified?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. For pharmaceutical-grade preparations, all impurities present at levels above 0.5% should be identified, quantified, and assessed for toxicity. Advanced analytical techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify these minor components.
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of 20E from Cyanotis sp.
This protocol is a generalized representation of an industrial-scale process.
-
Extraction:
-
Load the dried and powdered plant material (e.g., roots of Cyanotis sp.) into a large-scale extractor.
-
Perform extraction with methanol at an elevated temperature (e.g., 50°C) with continuous stirring for a defined period (e.g., several hours).
-
Filter the extract to remove solid plant material. A 0.2 μm particle filter can be used for fine filtration.
-
-
Concentration:
-
Partially concentrate the methanolic extract by vacuum distillation at approximately 50°C.
-
-
Crystallization:
-
To the concentrated methanol solution, add a sufficient volume of an anti-solvent, such as acetone (e.g., 3 volumes), at 45-50°C.
-
Induce crystallization by cooling the solution to 15-20°C and stirring for an extended period (e.g., 16-18 hours).
-
Further promote precipitation by cooling to 0-5°C and stirring for at least 4 hours.
-
-
Filtration and Washing:
-
Filter the precipitate.
-
Wash the collected crystals with cold (0-5°C) acetone to remove soluble impurities.
-
Perform a subsequent wash with purified water to remove residual acetone.
-
-
Drying:
-
Dry the purified 20E crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the large-scale extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in 20E production.
References
minimizing variability in 20-Hydroxyecdysone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 20-Hydroxyecdysone (20E).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in insects?
This compound (20E) is a steroid hormone that plays a crucial role in the growth, development, metamorphosis, and reproduction of arthropods.[1] Its primary mechanism of action involves binding to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[2][3][4] This 20E-EcR-USP complex then binds to specific DNA sequences called ecdysone response elements (EcREs), which in turn regulates the transcription of target genes.[5] This leads to a cascade of gene expression that controls processes like molting and metamorphosis.
2. What are the known signaling pathways activated by 20E?
In insects, 20E primarily signals through the EcR-USP nuclear receptor complex to regulate gene expression. However, 20E can also activate other signaling pathways. For instance, it can trigger G-protein-coupled receptors (GPCRs), leading to the activation of protein kinase A (PKA) and protein kinase C (PKC) pathways. In some contexts, 20E has been shown to induce the Hippo signaling pathway to promote programmed cell death. In mammals, 20E is suggested to act through membrane-bound receptors, such as the Mas1 receptor, which is part of the renin-angiotensin system, influencing pathways like the PI3K/Akt pathway to stimulate protein synthesis.
3. What is the recommended purity of 20E for in vitro experiments?
For reproducible and reliable experimental results, it is highly recommended to use a pharmaceutical-grade 20E compound with a purity of ≥ 97%. The presence of impurities, which could include other related phytoecdysteroids, can lead to off-target effects and contribute to experimental variability.
4. How should this compound be stored to ensure its stability?
Ecdysteroids, including 20E, are generally very stable molecules. For long-term stability, 20E should be stored in a dry state, protected from light, at room temperature.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
High variability between replicate wells or between experiments is a common issue. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Recommendation | Citation |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. Optimize cell seeding density for your specific cell type and assay to ensure you are in the linear range of the assay. | |
| Cell Health and Passage Number | Use healthy, viable cells for your experiments. Avoid using cells that have been passaged for extended periods. Do not allow cells to become over-confluent in culture flasks. | |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions of 20E, ensure thorough mixing at each step. Equilibrate the pipette tip by aspirating and expelling the reagent a few times before dispensing. | |
| Temperature Fluctuations | Unless specified otherwise, conduct experiments at a stable room temperature (around +20°C). Temperatures above +25°C can negatively affect assay performance. | |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls. High concentrations of some solvents can be toxic to cells. |
Issue 2: Low or No Response to 20E Treatment
If your cells are not responding to 20E treatment as expected, consider the following:
| Potential Cause | Troubleshooting Recommendation | Citation |
| Incorrect 20E Concentration | Verify the calculations for your 20E dilutions. The effective concentration of 20E can vary significantly between cell types and assays. A dose-response experiment is recommended to determine the optimal concentration range. For example, in some cancer cell lines, effects are seen at concentrations from 0.1 to 100 µM. | |
| Degraded 20E Stock Solution | Prepare fresh stock solutions of 20E. While stable in dry form, long-term storage in solution may lead to degradation depending on the solvent and storage conditions. | |
| Cell Line In-sensitivity | Confirm that your chosen cell line expresses the target receptors or pathways that are modulated by 20E. For insect cell lines, ensure they express functional EcR and USP. | |
| Insufficient Incubation Time | The time required to observe a response to 20E can vary. Some responses, like changes in gene expression, can be detected within hours, while others, like cell proliferation, may take 24-48 hours or longer. |
Issue 3: Inconsistent Quantification of 20E Levels
For assays quantifying 20E concentrations, such as Enzyme Immunoassays (EIA), variability can obscure results.
| Potential Cause | Troubleshooting Recommendation | Citation |
| Improper Reagent Handling | Allow all reagents and samples to reach room temperature before starting the assay. Use different pipette tips for each reagent and sample. | |
| Inefficient Plate Washing | Inefficient washing can lead to high background signals. Ensure that the plate is washed thoroughly according to the protocol, and remove all residual wash buffer by inverting and blotting the plate on a paper towel. | |
| Cross-Reactivity with Other Ecdysteroids | Be aware that some antibodies used in EIAs may cross-react with other ecdysteroids. For example, some antibodies for 20E also recognize Ecdysone and Ponasterone A to varying degrees. | |
| Bubbles in Wells | Air bubbles in the wells can interfere with absorbance readings. Visually inspect the plate before reading and remove any bubbles. |
Experimental Protocols
Protocol 1: this compound Enzyme Immunoassay (EIA)
This protocol is based on a competitive enzyme immunoassay.
Materials:
-
96-well plate pre-coated with secondary antibody
-
This compound Standard
-
Rabbit anti-20-Hydroxyecdysone Antiserum
-
This compound-Acetylcholinesterase (AChE) Tracer
-
EIA Buffer
-
Wash Buffer
-
Ellman's Reagent
-
Plate reader (405 or 414 nm)
Procedure:
-
Reagent Preparation: Reconstitute all lyophilized reagents as per the manufacturer's instructions. Bring all reagents to room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound Standard in EIA Buffer to create a standard curve.
-
Sample Preparation: Dilute your samples in EIA Buffer to a concentration that falls within the range of the standard curve.
-
Assay Procedure:
-
Add 50 µL of EIA Buffer to the Non-Specific Binding (NSB) wells.
-
Add 50 µL of standards and samples in duplicate to the appropriate wells.
-
Add 50 µL of the this compound-AChE Tracer to all wells except the Blank and Total Activity wells.
-
Add 50 µL of the rabbit anti-20-Hydroxyecdysone Antiserum to all wells except the Blank, Total Activity, and NSB wells.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing: The next day, empty the wells and wash the plate four times with 300 µL of Wash Buffer per well.
-
Development:
-
Add 200 µL of Ellman's Reagent to each well.
-
Incubate the plate in the dark on an orbital shaker at room temperature.
-
Read the absorbance at 414 nm periodically until the maximum absorbance reaches at least 0.2.
-
-
Data Analysis: Calculate the percentage of binding for each standard and sample and plot the standard curve. Determine the concentration of 20E in your samples from the standard curve.
(Source: Based on the general principles of a this compound EIA kit)
Visualizations
Signaling Pathways and Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Steroid Hormone this compound Up-regulates Ste-20 Family Serine/Threonine Kinase Hippo to Induce Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxic Effects of 20-Hydroxyecdysone at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of 20-Hydroxyecdysone (20E) at high concentrations during in vitro experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving high concentrations of this compound, providing potential causes and actionable solutions.
Guide 1: Unexpectedly High Cytotoxicity or Low Cell Viability
Problem: You observe a rapid and significant decrease in cell viability, even at concentrations expected to be sublethal, or your cell viability assays (e.g., MTT, XTT) show very low readings.
| Potential Cause | Proposed Solution |
| High Sensitivity of Cell Line: | Different cell lines exhibit varying sensitivities to 20E. Cancer cell lines, for instance, may be more susceptible. Perform a dose-response experiment with a wide range of 20E concentrations (e.g., 0.1 µM to 100 µM) to determine the precise IC50 for your specific cell line. |
| Solvent Toxicity: | The solvent used to dissolve 20E (commonly DMSO or ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Extended Exposure Time: | Cytotoxic effects are time-dependent. If your experiment involves long incubation periods, consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint before significant cell death occurs. |
| Assay Interference: | At high concentrations, 20E might interfere with the chemistry of viability assays. For tetrazolium-based assays (MTT, XTT), run a cell-free control with media, 20E, and the assay reagent to check for direct reduction of the dye by the compound. |
Guide 2: Inconsistent or Non-Reproducible Results
Problem: You are observing high variability between replicate wells or experiments.
| Potential Cause | Proposed Solution |
| Uneven Cell Seeding: | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly. |
| "Edge Effects" in Microplates: | Wells on the periphery of a microplate are prone to evaporation, leading to increased concentrations of media components and 20E. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead. |
| Incomplete Formazan Solubilization (MTT Assay): | Incomplete dissolution of formazan crystals results in lower absorbance readings. After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by pipetting or placing the plate on an orbital shaker for a sufficient amount of time. |
Guide 3: Difficulty in Distinguishing Apoptosis from Necrosis
Problem: You are observing cell death but are unsure of the underlying mechanism.
| Potential Cause | Proposed Solution |
| High 20E Concentration: | Very high concentrations of a cytotoxic agent can induce secondary necrosis following apoptosis. |
| Single-Endpoint Assay: | Assays like MTT measure overall viability but do not distinguish between apoptosis and necrosis. |
| Solution: | Utilize a multi-parametric approach. Combine an Annexin V/Propidium Iodide (PI) assay to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Further confirm apoptosis through a TUNEL assay to detect DNA fragmentation or by measuring caspase activation. |
II. Frequently Asked Questions (FAQs)
Q1: What are the typical cytotoxic mechanisms of this compound at high concentrations?
A1: At high concentrations, this compound primarily induces cytotoxicity through the intrinsic (mitochondrial) pathway of apoptosis. This involves:
-
Mitochondrial Dysfunction: Suppression of mitochondrial respiration and a decrease in the mitochondrial membrane potential.[1]
-
Increased Oxidative Stress: An increase in the production of reactive oxygen species (ROS).[1]
-
Regulation of Apoptotic Proteins: It can lead to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[2][3]
-
Caspase Activation: This cascade culminates in the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the breakdown of cellular components.[2]
-
Cell Cycle Arrest: 20E can also cause cell cycle arrest, commonly in the G1 or G2 phase, which can precede apoptosis.
Q2: How can I reduce the cytotoxic effects of this compound if I am studying its other biological properties?
A2: If your goal is to study non-cytotoxic effects of 20E, you can try the following:
-
Lower the Concentration: The most straightforward method is to use 20E at concentrations below its cytotoxic threshold for your specific cell line.
-
Use Antioxidants: Since high concentrations of 20E can induce ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. You will need to optimize the concentration of the antioxidant.
-
Shorten Exposure Time: Limit the duration of cell exposure to high concentrations of 20E to a timeframe before significant apoptosis is initiated.
Q3: What are the expected morphological changes in cells undergoing apoptosis due to high concentrations of 20E?
A3: Cells undergoing apoptosis induced by 20E will exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These can be observed using phase-contrast or fluorescence microscopy.
Q4: Does this compound affect non-cancerous mammalian cells?
A4: Yes, but it often displays selective cytotoxicity. Some studies indicate that 20E can be cytotoxic to cancer cells at concentrations that do not significantly affect non-cancerous cell lines like human dermal fibroblasts or non-tumorigenic breast epithelial cells (MCF10A). However, at very high concentrations, effects on non-cancerous cells can also be observed. It is always recommended to test the cytotoxicity of 20E on a relevant non-cancerous control cell line for your experiments.
III. Data Presentation
Table 1: Cytotoxicity of this compound (20E) in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 | Exposure Time | Reference |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | MTT | Significantly inhibited viability | 48h | |
| T-47D | Human Breast Cancer (ER/PR+, HER2-/+) | MTT | Pro-apoptotic activity observed | 48h | |
| A549 | Human Non-Small Cell Lung Cancer | MTT | ~10-15% growth suppression at 0.1-100 µM | 48h | |
| H1299 | Human Non-Small Cell Lung Cancer | MTT | ~10-15% growth suppression at 0.1-100 µM | 48h | |
| H460 | Human Non-Small Cell Lung Cancer | MTT | ~10-15% growth suppression at 0.1-100 µM | 48h | |
| MCF10A | Human Breast Epithelial (Non-tumorigenic) | MTT | No significant effect on viability | 48h |
Note: Specific IC50 values for 20E are not consistently reported across the literature for mammalian cells, with many studies focusing on its pro-apoptotic or other biological effects at given concentrations rather than determining a precise IC50.
Table 2: Effect of this compound on Cell Cycle Distribution in Insect Cell Lines
| Cell Line | 20E Concentration | Time Point | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| BmN-SWU1 | 0.25 µg/mL | 0 h | ~55% | ~30% | ~15% | |
| 24 h | ~70% | ~15% | ~15% | |||
| 48 h | ~75% | ~10% | ~15% | |||
| C7-10 | 10⁻⁶ M | 0 h | Not specified | Not specified | Not specified | |
| 10 h | >70% | Decreased | Transient Increase |
IV. Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a general procedure for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 20E (and vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Detecting Apoptosis using Annexin V & Propidium Iodide Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment: Culture and treat cells with 20E in a suitable culture plate or flask.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ or Accutase™.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add additional 1X Annexin-binding buffer and analyze the samples by flow cytometry within one hour.
Protocol 3: Quantifying DNA Fragmentation using TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Prepare cells on slides or in a multi-well plate. Treat with 20E to induce apoptosis. Include positive (pre-treated with DNase I) and negative (untreated) controls.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a significantly higher fluorescence signal compared to non-apoptotic cells.
V. Mandatory Visualizations
Caption: A general workflow for assessing this compound cytotoxicity.
Caption: Mitochondrial pathway of apoptosis induced by high 20E concentrations.
References
stability of 20-Hydroxyecdysone in different solvent systems
Welcome to the technical support center for 20-Hydroxyecdysone (20-HE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 20-HE. Below you will find information on the stability of 20-HE in various solvent systems, guidelines for solution preparation and storage, and protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents and to a limited extent in aqueous buffers. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO) : Soluble up to 100 mM (approximately 30 mg/mL).[1]
-
Ethanol : Soluble up to 100 mM (approximately 25 mg/mL).[1]
-
Dimethylformamide (DMF) : Soluble at approximately 30 mg/mL.[1]
-
Water : Soluble up to 10 mM.[2]
-
Phosphate-buffered saline (PBS, pH 7.2) : Approximately 10 mg/mL.[1]
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q2: How should I store solid this compound and its solutions?
A2: Proper storage is crucial to maintain the integrity of 20-HE.
-
Solid Form : Store the crystalline solid at -20°C for long-term stability (≥4 years). It is a very stable molecule when stored in a dry, dark place at room temperature for shorter periods.
-
Organic Stock Solutions (DMSO, Ethanol) : For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day. These solutions should be prepared fresh before each experiment.
Q3: Is this compound sensitive to light?
A3: Yes, this compound can undergo photochemical transformation when exposed to light, particularly UV light. This can lead to the formation of various degradation products, including dimers and other analogues. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.
Q4: What are the potential degradation products of this compound in solution?
A4: The degradation products of 20-HE can vary depending on the conditions (e.g., pH, light, oxidizing agents).
-
Photodegradation : Exposure to light can produce monomeric and dimeric analogues.
-
Metabolism in Biological Systems : In vivo, 20-HE can be metabolized to products such as 14-deoxy-20-hydroxyecdysone and poststerone. While not direct degradation in solution, these represent potential transformations.
-
Base-catalyzed Autoxidation : Under basic conditions, 20-HE can yield oxidized B-ring-modified analogues.
To identify unknown degradation products in your specific experimental setup, stability-indicating analytical methods like HPLC-MS are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Degradation of 20-HE stock solution.
-
Troubleshooting Step : Prepare a fresh stock solution from solid 20-HE. If using an old stock solution, its integrity may be compromised, especially if it has undergone multiple freeze-thaw cycles or has been stored for an extended period.
-
Verification : If possible, check the concentration and purity of the old and new stock solutions using an analytical method like HPLC-UV.
-
-
Possible Cause 2: Precipitation of 20-HE in aqueous media.
-
Troubleshooting Step : When diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium, ensure that the final concentration of 20-HE does not exceed its solubility limit in the final solvent mixture. Dilution should be done gradually with vortexing to ensure proper mixing.
-
Verification : Visually inspect the solution for any precipitate. If a precipitate is observed, the solution should be remade at a lower concentration.
-
Issue 2: Observing unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Step : Review the handling and storage conditions of your 20-HE solution. Exposure to light, extreme pH, or high temperatures can cause degradation. Ensure solutions are stored in the dark at the recommended temperature.
-
Further Investigation : To identify the nature of the degradation, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) to see if the unknown peaks match the degradation products formed.
-
Quantitative Data on Stability
Table 1: Hypothetical Stability of this compound (1 mg/mL) at Different Temperatures
| Solvent | Storage Condition | Day 0 (% Purity) | Day 7 (% Purity) | Day 30 (% Purity) | Day 90 (% Purity) |
| DMSO | -20°C | 100% | 99.8% | 99.5% | 99.1% |
| DMSO | 4°C | 100% | 98.5% | 95.2% | 88.7% |
| DMSO | 25°C (Room Temp) | 100% | 94.1% | 85.3% | 70.4% |
| Ethanol | -20°C | 100% | 99.7% | 99.3% | 98.8% |
| Ethanol | 4°C | 100% | 98.2% | 94.5% | 87.1% |
| Ethanol | 25°C (Room Temp) | 100% | 93.5% | 83.1% | 65.9% |
| PBS (pH 7.2) | 4°C | 100% | 92.3% | 78.6% | Not Recommended |
Note: The data in this table is for illustrative purposes only and should not be considered as experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials :
-
This compound (MW: 480.64 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure :
-
Weigh out 4.81 mg of solid this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile, amber vials.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: General Protocol for a Forced Degradation Study of this compound
This protocol outlines the steps to assess the stability of 20-HE under various stress conditions. The goal is to induce degradation of approximately 5-20%.
-
Preparation of 20-HE Solution : Prepare a 1 mg/mL solution of 20-HE in the desired solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions :
-
Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the 20-HE solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the 20-HE solution. Incubate at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide to the 20-HE solution. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation : Incubate the 20-HE solution at a high temperature (e.g., 70°C) in the dark for a specified time.
-
Photolytic Degradation : Expose the 20-HE solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis : At each time point, analyze the stressed samples and a non-stressed control using a stability-indicating HPLC method.
-
Data Evaluation : Calculate the percentage of 20-HE remaining and identify the major degradation products by comparing the chromatograms of the stressed and control samples.
Visualizations
References
purification strategies to remove contaminants from 20-Hydroxyecdysone extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 20-Hydroxyecdysone (20E) from plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 20E extracts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final 20E Product | - Incomplete removal of structurally similar phytoecdysteroids.[1][2] - Presence of co-eluting polar or apolar impurities.[2][3] - Inefficient crystallization. | - Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase chromatography). - Optimize the mobile phase composition in HPLC or the solvent system in counter-current chromatography for better resolution. - Perform multiple recrystallization steps.[3] - Utilize preparative HPLC for final polishing. |
| Poor Recovery of 20E | - Loss of 20E during liquid-liquid extraction into the wrong phase. - Irreversible adsorption onto the stationary phase during column chromatography. - Degradation of 20E due to harsh experimental conditions (e.g., high temperature, extreme pH). | - Ensure correct solvent polarities and pH are used during liquid-liquid extraction. - Test different stationary phases and elution gradients to ensure complete elution of 20E. - Avoid prolonged exposure to high temperatures and strong acids or bases. |
| Crystallization Fails or Yields Amorphous Precipitate | - Presence of impurities that inhibit crystal formation. - Suboptimal solvent system for crystallization. - Supersaturation not achieved or cooling rate is too rapid. | - Further purify the extract using chromatographic methods to remove crystallization inhibitors. - Screen a variety of solvent/anti-solvent systems (e.g., methanol/acetone, ethyl acetate/methanol). - Ensure the solution is sufficiently concentrated and allow for slow cooling to promote crystal growth. |
| Inconsistent Results Between Batches | - Variation in the quality and composition of the raw plant material. - Differences in extraction efficiency. - Lack of standardization in the purification protocol. | - Source plant material from a reliable supplier with consistent growing and harvesting practices. - Standardize the extraction parameters (e.g., solvent, temperature, time). - Document and adhere to a strict, step-by-step purification protocol. |
| Presence of Pigments (e.g., Chlorophyll) in the Final Product | - Inefficient initial cleanup steps. | - Incorporate a precipitation step with a suitable solvent like acetone to remove pigments and other apolar contaminants early in the workflow. - Use a solid-phase extraction (SPE) step with a C18 sorbent to remove highly apolar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I can expect in my crude this compound extract?
A1: Crude extracts of 20E are typically complex mixtures. Common contaminants include other phytoecdysteroids with similar structures (e.g., polypodine B, integristerone A), which can be challenging to separate. You will also likely encounter a variety of other plant-derived compounds such as pigments (like chlorophyll), lipids, phenols, triterpenes, and amino acids. The specific profile of contaminants can vary depending on the plant source.
Q2: My 20E extract is highly viscous and difficult to work with. How can I address this?
A2: High viscosity is often due to the presence of sugars and other polar macromolecules. An initial purification step such as precipitation with a less polar solvent (e.g., acetone) can help remove some of these interfering substances. Alternatively, employing solid-phase extraction (SPE) with a reversed-phase sorbent can also effectively remove highly polar impurities that are washed away with an aqueous solution, while retaining the more moderately polar 20E.
Q3: Can I achieve high purity of 20E without using HPLC?
A3: While HPLC is a powerful tool for achieving high purity, it is possible to obtain relatively pure 20E through a combination of other techniques. A multi-step approach involving liquid-liquid extraction, precipitation, solid-phase extraction, and multiple crystallizations can significantly increase the purity of 20E. For instance, a four-step procedure has been described that resulted in an 18-fold purification. However, for pharmaceutical-grade purity (≥97%), preparative HPLC is often necessary to remove trace amounts of closely related ecdysteroids.
Q4: What is a good starting point for developing a purification protocol for 20E from a new plant source?
A4: A good starting point is a general multi-step purification workflow. Begin with an extraction using a polar solvent like methanol or ethanol. Follow this with a liquid-liquid extraction to partition the 20E and remove highly polar or apolar contaminants. A subsequent precipitation step with acetone is effective for further cleanup. From there, column chromatography (either normal-phase on silica or reversed-phase on C18) can be used for further separation. The final step is typically crystallization to obtain the purified 20E.
Q5: How can I monitor the purity of my 20E fractions during the purification process?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence and separation of 20E from contaminants during purification. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Quantitative Data on Purification Strategies
The following table summarizes the reported purity and recovery data for different 20E purification methods.
| Purification Method | Starting Material | Purity Achieved | Recovery | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | n-butanol extract of Radix Serratulae Chinensis | 99.3% | 16.7 mg from 230 mg of extract | |
| Crystallization | 90% pure this compound | ≥97% | Not specified | |
| Liquid-Liquid Extraction, Precipitation, SPE, Crystallization | Silene viridiflora herb | Not specified, but resulted in an 18-fold purification | Not specified |
Experimental Protocols
Protocol 1: Purification of 20E via High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the purification of 20E from Radix Serratulae Chinensis.
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate–n-butanol–water at a volume ratio of 4:1:5. Mix the solvents thoroughly and allow the phases to separate.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the rotation speed to 860 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2 mL/min.
-
-
Sample Preparation: Dissolve the crude n-butanol extract of the plant material in a suitable volume of the lower phase.
-
Injection and Separation: Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent and collect fractions corresponding to the separated peaks.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of the 20E.
Protocol 2: Recrystallization of 20E to Achieve Pharmaceutical Grade Purity
This protocol is adapted from a method to purify 90% pure 20E to ≥97% purity.
-
Dissolution: In a suitable reactor, dissolve the 90% pure this compound in methanol by heating.
-
Filtration and Concentration: Filter the hot solution to remove any insoluble impurities. Concentrate the solution by vacuum distillation.
-
Precipitation: Add approximately 3 volumes of acetone as an anti-solvent to the concentrated methanolic solution.
-
Crystallization:
-
Induce crystallization by cooling the mixture to 15-20°C while stirring.
-
Continue stirring for 16-18 hours at this temperature.
-
Further, cool the mixture to 0-5°C and continue stirring for at least 4 hours.
-
-
Filtration and Washing:
-
Filter the resulting precipitate.
-
Wash the precipitate first with acetone previously cooled to 0-5°C.
-
Subsequently, wash the precipitate with water to remove residual acetone.
-
-
Drying: Dry the purified 20E precipitate to obtain the final product.
Visualizations
Experimental Workflow for Multi-Step 20E Purification
Caption: A generalized workflow for the purification of this compound from crude plant extracts.
Troubleshooting Logic for Low 20E Purity
Caption: A decision-making diagram for troubleshooting low purity in this compound extracts.
References
Technical Support Center: 20-Hydroxyecdysone (20E) Inducible Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 20-Hydroxyecdysone (20E) inducible systems. The information is designed to help address common inconsistencies and optimize experimental outcomes.
Troubleshooting Guides (Q&A)
This section addresses specific issues researchers may encounter during their experiments with 20E inducible systems.
Issue 1: Low or No Gene Induction After Adding this compound (or analog, e.g., Ponasterone A).
Q: I have added the inducer, but I am seeing very low or no expression of my gene of interest. What are the possible causes and how can I troubleshoot this?
A: Low or no induction is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Inducer Concentration and Quality:
-
Inadequate Concentration: The concentration of 20E or Ponasterone A may be suboptimal. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and plasmid combination.[1]
-
Degraded Inducer: 20E and its analogs can degrade over time, especially with improper storage or repeated freeze-thaw cycles. Use a fresh, validated stock of the inducer.
-
-
Cellular Components:
-
Low Receptor Expression: The expression levels of the ecdysone receptor (EcR) and its heterodimer partner, the retinoid X receptor (RXR), may be insufficient.[2][3] If you are using a two-vector system, ensure that the cells have been efficiently transfected with or stably express the receptor plasmid.
-
Cell Line Specificity: The efficiency of the 20E system can vary between different cell lines.[1] Some cell lines may have endogenous factors that interfere with the system. It is advisable to test the system in a cell line known to be responsive, such as HEK293 or CHO cells.[3]
-
-
Plasmid and Transfection Issues:
-
Incorrect Plasmid Construction: Verify the integrity of your expression vector containing the gene of interest and the ecdysone response elements (EcREs). Ensure the gene is cloned in the correct orientation and reading frame.
-
Inefficient Transfection: The transfection efficiency of either the receptor plasmid, the expression plasmid, or both, may be low. Optimize your transfection protocol for the specific cell line you are using.
-
-
Experimental Conditions:
-
Incubation Time: The induction time may not be optimal. Perform a time-course experiment to determine the peak expression time for your gene of interest.
-
Cell Density: Cell density at the time of induction can impact the outcome. High cell confluency can sometimes lead to reduced induction efficiency.
-
Troubleshooting Workflow for Low/No Induction
Caption: Troubleshooting workflow for low or no gene induction.
Issue 2: High Basal Expression (Leaky Expression) in the Absence of Inducer.
Q: I am observing significant expression of my gene of interest even without adding this compound. How can I reduce this leaky expression?
A: High basal expression can be a significant problem, especially when expressing toxic genes. Here are some common causes and solutions:
-
Plasmid Copy Number:
-
Transient Transfection: In transient transfections, a high copy number of the expression plasmid can lead to leaky expression due to the sheer number of available transcription factor binding sites. Reducing the amount of plasmid DNA during transfection can help.
-
Stable Cell Lines: When generating stable cell lines, the integration site of the plasmid in the genome can influence basal expression. Screening multiple clones is essential to find one with low leaky expression.
-
-
Receptor Levels:
-
Overexpression of Receptors: Excessive levels of EcR and RXR can sometimes lead to ligand-independent activation. If possible, titrate the amount of receptor plasmid transfected or select a stable clone with moderate receptor expression.
-
-
Promoter Characteristics:
-
Minimal Promoter Strength: The minimal promoter upstream of your gene of interest might have some inherent activity in your cell line. Using a system with a very tight minimal promoter can help.
-
-
Cell Line Factors:
-
Endogenous Factors: Certain cell lines may have endogenous transcription factors that can weakly activate the ecdysone-responsive promoter. Testing different cell lines might be necessary.
-
Strategies to Reduce Leaky Expression
| Strategy | Description |
| Optimize Plasmid Ratio | In transient co-transfections, optimize the ratio of the receptor plasmid to the expression plasmid. |
| Reduce Plasmid Amount | Lower the total amount of plasmid DNA used for transfection. |
| Screen Stable Clones | When creating stable cell lines, screen a sufficient number of clones (at least 20) to identify those with the lowest basal expression. |
| Use a Tighter System | Some commercially available ecdysone-inducible systems are specifically designed for lower basal activity. |
| Cell Line Selection | Test the system in different host cell lines to find one with minimal leakiness. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound inducible system?
A1: The 20E inducible system is a powerful tool for controlling gene expression. It relies on the insect steroid hormone this compound and its receptor. The system consists of two main components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a modified ecdysone receptor (EcR) and its partner, the retinoid X receptor (RXR). The expression plasmid contains the gene of interest under the control of a promoter with ecdysone response elements (EcREs). In the absence of the inducer, the EcR/RXR heterodimer can bind to the EcREs and actively repress transcription. When 20E or an analog like Ponasterone A is added, it binds to EcR, causing a conformational change that recruits co-activators and initiates transcription of the target gene.
Genomic Signaling Pathway of this compound
Caption: Genomic signaling pathway of the 20E inducible system.
Q2: What is the difference between this compound and Ponasterone A?
A2: Both this compound (20E) and Ponasterone A are ecdysteroids that can activate the ecdysone receptor. However, Ponasterone A generally has a higher affinity for the receptor and is often more potent at lower concentrations. For this reason, Ponasterone A is frequently used as the inducer in mammalian cell culture applications.
Q3: Can I use the 20E inducible system in any cell line?
A3: While the 20E system has been shown to work in a variety of mammalian cell lines, its efficiency can be cell-type dependent. It is recommended to first test the system in a commonly used cell line like HEK293, CHO, or HeLa to ensure all components are working correctly before moving to a more specialized cell line. Some cell lines may have lower expression of the co-factors required for efficient induction.
Q4: How do I generate a stable cell line with the 20E inducible system?
A4: Generating a stable cell line involves two main steps: first, creating a stable cell line that expresses the EcR and RXR receptors, and second, introducing the expression vector with your gene of interest.
-
Generate a stable receptor cell line:
-
Transfect your chosen host cell line with the receptor plasmid, which should also contain a selectable marker (e.g., neomycin resistance).
-
Select for stably transfected cells by culturing them in the presence of the appropriate antibiotic (e.g., G418).
-
Isolate and expand individual clones.
-
Screen the clones for optimal receptor expression levels that result in low basal activity and high inducibility of a reporter gene.
-
-
Introduce the expression vector:
-
Transfect the stable receptor cell line with your expression plasmid, which should contain a different selectable marker (e.g., hygromycin or puromycin resistance).
-
Select for cells that have integrated the expression plasmid using the second antibiotic.
-
Screen the resulting clones for inducible expression of your gene of interest.
-
Experimental Workflow for Generating a Stable Cell Line
Caption: Workflow for generating a stable inducible cell line.
Experimental Protocols
Protocol 1: Transient Transfection and Induction Assay
This protocol is for a transient transfection experiment in a 6-well plate format.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete growth medium
-
Receptor plasmid (containing EcR and RXR)
-
Expression plasmid (containing your gene of interest downstream of an EcRE)
-
Transfection reagent
-
This compound or Ponasterone A stock solution (e.g., 1 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer and assay reagents (e.g., for luciferase or western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common starting point is a 1:1 ratio of receptor plasmid to expression plasmid (e.g., 1 µg of each per well).
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
-
-
Induction:
-
24 hours post-transfection, add the inducer to the appropriate wells. For a dose-response experiment, use a range of concentrations (e.g., 0, 0.1, 1, 5, 10 µM Ponasterone A). Include a vehicle control (e.g., ethanol).
-
-
Harvesting and Analysis:
-
24-48 hours after induction, harvest the cells.
-
Wash the cells with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Analyze the expression of your gene of interest using a suitable method (e.g., luciferase assay, western blot, qPCR).
-
Protocol 2: Luciferase Reporter Assay for Quantifying Induction
This protocol assumes you are using a luciferase reporter gene to quantify the induction efficiency.
Materials:
-
Cell lysates from transfected and induced cells (from Protocol 1)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Prepare Lysates: Prepare cell lysates as described in Protocol 1.
-
Assay Plate Setup: Pipette 20 µL of each cell lysate into a white, opaque 96-well plate.
-
Substrate Addition: Add 100 µL of luciferase assay substrate to each well.
-
Measurement: Immediately measure the luminescence in a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from untransfected or no-inducer controls).
-
Calculate the fold induction by dividing the luminescence of the induced samples by the luminescence of the uninduced (leaky) samples.
-
Quantitative Data Summary
Table 1: Example Dose-Response of Ponasterone A on Luciferase Induction
| Ponasterone A (µM) | Relative Luciferase Units (RLU) | Fold Induction |
| 0 (Uninduced) | 150 | 1 |
| 0.1 | 1,500 | 10 |
| 1 | 15,000 | 100 |
| 5 | 75,000 | 500 |
| 10 | 82,500 | 550 |
Data are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, plasmids, and experimental conditions.
Table 2: Comparison of Basal and Induced Expression in Different Cell Lines
| Cell Line | Basal Expression (RLU) | Induced Expression (RLU) | Fold Induction |
| HEK293 | 200 | 90,000 | 450 |
| CHO | 120 | 60,000 | 500 |
| HeLa | 500 | 50,000 | 100 |
Data are hypothetical and for illustrative purposes.
References
mitigating autofluorescence interference in 20-Hydroxyecdysone assays
Welcome to the technical support center for 20-Hydroxyecdysone (20E) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence interference during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in 20E assays?
A1: Autofluorescence is the natural emission of light by biological materials when they absorb light, as opposed to fluorescence from intentionally added markers.[1][2] In the context of fluorescence-based 20E assays, this intrinsic background signal can be a significant issue. It can obscure the specific signal from your fluorescently-labeled probes, leading to a low signal-to-noise ratio, reduced assay sensitivity, and potentially inaccurate quantification of 20E.[1][3]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence originates from various endogenous molecules and sample preparation artifacts. Common sources include:
-
Endogenous Fluorophores: Molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin (an "aging pigment") are naturally fluorescent.[4]
-
Fixatives: Aldehyde fixatives such as formaldehyde (formalin) and glutaraldehyde can react with amines in proteins to create fluorescent products.
-
Red Blood Cells: The heme group in red blood cells is a potent source of autofluorescence.
-
Culture Media and Reagents: Components like phenol red, fetal bovine serum (FBS), and even polystyrene culture plates can contribute to background fluorescence.
Q3: How can I determine if autofluorescence is impacting my assay results?
A3: The simplest method is to run an unlabeled control. Prepare a sample exactly as you would for your experiment, including all fixation and processing steps, but omit the fluorescently labeled antibody or probe. When you image this sample, any fluorescence you detect is attributable to autofluorescence. This will give you a baseline for the intensity and spectral properties of the background signal in your specific samples.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 20E assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence across all samples, including controls. | 1. Autofluorescence from cell culture medium. 2. Intrinsic autofluorescence from the biological sample (e.g., collagen, lipofuscin). 3. Fixation-induced autofluorescence. | 1. Use phenol red-free medium for live-cell imaging experiments. 2. Implement a chemical quenching protocol using agents like Sudan Black B or a commercial reagent like TrueVIEW™. 3. Consider changing your fixation method to a non-aldehyde fixative like ice-cold methanol or ethanol. If aldehydes must be used, treat with a reducing agent like sodium borohydride. |
| Signal from the 20E probe is weak and difficult to distinguish from the background. | 1. The chosen fluorophore's emission spectrum overlaps significantly with the sample's autofluorescence spectrum. 2. The autofluorescence is too intense, masking the specific signal. | 1. Shift to longer wavelengths. Autofluorescence is often strongest in the UV-to-green range. Using fluorophores that excite and emit in the far-red spectrum can significantly improve the signal-to-noise ratio. 2. Use brighter fluorophores. Selecting brighter conjugates like phycoerythrin (PE) or allophycocyanin (APC) can help the specific signal outcompete the background. 3. Employ spectral unmixing. Use a confocal microscope with a spectral detector to measure the emission spectrum of your autofluorescence (from an unstained control) and your fluorophore. Software can then computationally subtract the autofluorescence signal from your experimental image. |
| Specific structures (e.g., lipofuscin granules, elastin fibers) are brightly fluorescent and obscure the target. | 1. High accumulation of lipofuscin in aged tissues. 2. High content of elastin or collagen in the extracellular matrix. | 1. For lipofuscin, use a specific quenching agent like Sudan Black B or TrueBlack™. 2. For elastin, treatment with Pontamine Sky Blue has been shown to be effective. 3. For general background from multiple sources, commercial kits like TrueVIEW™ are designed to bind electrostatically to components like collagen and elastin to reduce their fluorescence. |
| My assay works well in cell culture, but not in tissue sections. | 1. Tissue sections contain more complex sources of autofluorescence (e.g., red blood cells, extracellular matrix) not present in cell monolayers. 2. Fixation protocols for tissue are often more rigorous, increasing fixation-induced autofluorescence. | 1. If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells. 2. Apply a quenching or photobleaching protocol optimized for tissue sections. See the protocols section below. 3. Consider an alternative assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is less susceptible to background fluorescence due to a time delay in signal measurement. |
Comparison of Autofluorescence Mitigation Techniques
The following table summarizes and compares common methods for reducing autofluorescence. Note: Efficacy can be highly dependent on the sample type and source of autofluorescence.
| Method | Principle | Pros | Cons |
| Chemical Quenching (e.g., Sudan Black B) | A dark, lipophilic dye binds to autofluorescent components like lipofuscin, masking their fluorescence. | Highly effective for lipofuscin (65-95% reduction reported in some tissues). Simple to implement. | Can introduce its own background signal in far-red channels. May require detergent-free wash steps. |
| Chemical Reduction (e.g., Sodium Borohydride) | A reducing agent that converts fluorescent aldehyde groups (from fixation) into non-fluorescent alcohol groups. | Specifically targets aldehyde-induced autofluorescence. | Efficacy can be variable. Must be handled with care. Can affect tissue integrity if not used properly. |
| Photobleaching | Intentionally exposing the sample to high-intensity light to destroy the endogenous fluorophores before staining. | Non-chemical, low cost. Can be very effective (e.g., 80% average decrease reported). | Can be time-consuming (may require hours). Risk of damaging the target epitope or causing tissue photodamage. |
| Spectral Unmixing | Uses a spectral detector to capture the unique emission signature of autofluorescence and computationally subtracts it from the final image. | Highly specific. Can distinguish between multiple fluorophores and autofluorescence. Does not require chemical treatment of the sample. | Requires a confocal microscope with a spectral detector and appropriate software. |
| Time-Resolved FRET (TR-FRET) | Uses long-lifetime lanthanide donors. A time delay between excitation and detection allows short-lived background fluorescence to decay before the specific signal is measured. | Excellent signal-to-noise ratio. Homogeneous "mix-and-read" format reduces handling steps. | Requires specific TR-FRET compatible reagents and a plate reader capable of time-resolved measurements. |
| Wavelength Selection | Choosing fluorophores in the far-red or near-infrared spectrum where autofluorescence is naturally lower. | Simple, proactive approach. No chemical or processing changes needed. | Requires appropriate filters and detectors on the imaging system. Not all reagents are available with far-red labels. |
Key Experimental Protocols
Protocol 1: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules, commonly found in aged tissues.
-
Preparation: Complete your primary immunofluorescence staining protocol.
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the powder is fully dissolved, then filter the solution through a 0.2 µm filter to remove particulates.
-
Quenching: Immerse the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark. Incubation time may need to be optimized.
-
Washing: Briefly dip the slides in 70% ethanol to remove excess stain, then wash thoroughly in PBS (3 times for 5 minutes each). It is critical to avoid detergents in wash steps post-treatment as they can remove the dye.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Sodium Borohydride Treatment for Fixation-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixatives.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate your samples to aqueous buffer (e.g., PBS).
-
Prepare Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS. Prepare this solution immediately before use as it is not stable.
-
Reduction Treatment: Immerse the slides in the NaBH₄ solution for 30 minutes at room temperature.
-
Washing: Wash the slides thoroughly in PBS (3 times for 5 minutes each) to remove all traces of the reducing agent.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Visualized Workflows and Pathways
Caption: A decision tree for troubleshooting autofluorescence.
Caption: Canonical signaling pathway of this compound.
References
accounting for batch-to-batch variation of commercial 20-Hydroxyecdysone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the batch-to-batch variation of commercial 20-Hydroxyecdysone (20E).
Frequently Asked Questions (FAQs)
Q1: What is this compound (20E) and why is batch-to-batch variation a concern?
A1: this compound (20E), also known as ecdysterone, is a naturally occurring steroid hormone that governs molting and metamorphosis in arthropods. It is also found in various plants, where it is thought to serve as a defense mechanism against insect pests. In mammals, 20E has been shown to have several beneficial pharmacological effects, including anabolic and anti-diabetic properties, without the androgenic side effects of traditional steroids.
Batch-to-batch variation is a significant concern because inconsistencies in the purity, composition of minor related compounds, and concentration of 20E can lead to unreliable and irreproducible experimental results. These variations can arise from differences in the source material (plant species and growing conditions), extraction and purification methods, and storage conditions.
Q2: What are the common impurities found in commercial 20E and how can they affect my experiments?
A2: The most common impurities in plant-derived 20E are other phytoecdysteroids, which are structurally similar to 20E. The specific profile of these impurities depends on the plant source. While some of these related compounds may have biological activity, it is often different or less potent than 20E, which can lead to unexpected or inconsistent results. For instance, some commercial supplements have been found to contain significantly less 20E than stated on the label, with the bulk of the material being other, less active ecdysteroids.
Q3: What are the recommended storage and handling procedures for 20E?
A3: To ensure the stability and activity of 20E, it is crucial to follow proper storage and handling procedures. As a crystalline solid, 20E should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, it can be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[2] When handling the solid, it is important to avoid dust formation and use appropriate personal protective equipment, including gloves and safety goggles.[2]
Stock solutions can be prepared in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and should also be stored at -20°C.[1] Aqueous solutions of 20E are not recommended for storage for more than one day.[1]
Q4: What are the different purity grades of commercial 20E and which one should I choose?
A4: Commercial 20E is available in various purity grades. The choice of grade depends on the sensitivity and requirements of your experiment.
| Purity Grade | Typical Use Cases |
| ≥93% | General screening, preliminary studies. |
| ≥95% | Standard cell culture experiments, in vivo studies in insects. |
| ≥97% | Pharmaceutical-grade, recommended for studies requiring high purity and reproducibility, such as in vivo mammalian studies and drug development. |
| ≥98% | High-precision analytical standards, sensitive biochemical assays. |
It is always recommended to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the 20E.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variation in 20E purity and composition. | 1. Always record the lot number of the 20E used. 2. If you suspect batch variation, re-run a key experiment with the old and new batches side-by-side. 3. Perform in-house quality control on new batches using HPLC to confirm the concentration and purity. |
| Degradation of 20E due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the solid is stored at -20°C and protected from light and moisture. 2. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. 3. For aqueous solutions, always prepare them fresh before each experiment. |
| Solvent effects. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental system is consistent across all treatments and is at a level that does not affect the cells or organisms being studied. 2. Run a vehicle control (solvent only) in all experiments. |
Issue 2: Low or no biological activity of 20E.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of 20E. | 1. Verify your calculations for preparing stock and working solutions. 2. Confirm the purity of your 20E. If the actual purity is lower than stated, you may be using a lower effective concentration. 3. Consider performing a dose-response experiment to determine the optimal concentration for your system. |
| The experimental system is not responsive to 20E. | 1. Confirm that your cells or organisms express the ecdysone receptor (EcR) and its partner, ultraspiracle (USP). 2. Review the literature to ensure you are using an appropriate and validated model system for studying 20E effects. |
| Degraded 20E. | 1. Purchase a new batch of 20E from a reputable supplier. 2. Test the activity of the new batch alongside the old one. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of 20E. Specific parameters may need to be optimized for your system.
Materials:
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid
-
0.45 µm filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 20E standard in methanol.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Extract 20E from your sample using methanol.
-
Centrifuge the extract to pellet any solids.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 85:15 Methanol:Acetonitrile
-
Mobile Phase B: 0.5% Acetic acid in water
-
Flow Rate: 1 mL/min
-
Injection Volume: 5-20 µL
-
Detection: UV at 245 nm
-
Gradient: A linear gradient can be optimized to achieve good separation.
-
-
Analysis:
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
Inject the samples and determine the concentration of 20E by comparing the peak area to the standard curve.
-
Protocol 2: In Vitro Bioactivity Assay of this compound using C2C12 Myotubes
This protocol assesses the anabolic activity of 20E by measuring protein synthesis in C2C12 mouse myotubes.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
IGF-1 (positive control)
-
[³H]-Leucine
-
Lysis buffer (0.1 N NaOH)
-
Scintillation counter
-
Protein quantification assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
-
Treatment:
-
Pre-incubate the myotubes in serum-free medium for 1-2 hours.
-
Treat the cells with different concentrations of 20E (e.g., 0.01, 0.1, 1, 10 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 100 ng/mL IGF-1).
-
Add [³H]-Leucine to the medium and incubate for 24-48 hours.
-
-
Analysis:
-
Wash the cells with PBS to remove unincorporated [³H]-Leucine.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity of the cell lysate using a scintillation counter to determine the amount of incorporated [³H]-Leucine.
-
Quantify the total protein content in the lysate.
-
Normalize the radioactivity to the total protein content to determine the rate of protein synthesis.
-
Visualizations
Caption: Canonical this compound signaling pathway.
Caption: Recommended workflow for handling new batches of 20E.
References
Validation & Comparative
Unveiling the Anabolic Potential of 20-Hydroxyecdysone: A Comparative Analysis in C2C12 Myotubes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic effects of 20-Hydroxyecdysone (20E) against established anabolic agents, Insulin-like Growth Factor-1 (IGF-1), and Testosterone, in the widely used C2C12 myotube model. Experimental data on myotube hypertrophy and protein synthesis are presented, alongside detailed experimental protocols and signaling pathway diagrams to support further research and development in the field of muscle biology.
Comparative Performance Analysis
The anabolic potential of a compound in vitro is primarily assessed by its ability to induce myotube hypertrophy and stimulate protein synthesis. The following tables summarize the quantitative effects of this compound (20E) in comparison to Insulin-like Growth Factor-1 (IGF-1) and Testosterone on these key anabolic indicators in C2C12 myotubes.
| Compound | Concentration | Treatment Duration | Myotube Diameter Increase (%) | Reference |
| This compound (20E) | 1 µM | 48 hours | Not explicitly quantified as a percentage, but significant increases observed. | [1] |
| Insulin-like Growth Factor-1 (IGF-1) | 10 ng/mL | 24 hours | >50% | [2] |
| Testosterone | 50 nM - 500 nM | 6 days | ~21-22% | [3] |
| Testosterone | 1 µM | 6 days | 36% | [4] |
Table 1: Comparative Effects on Myotube Diameter in C2C12 Myotubes. This table presents the percentage increase in myotube diameter following treatment with 20E, IGF-1, and Testosterone at specified concentrations and durations.
| Compound | Concentration | Treatment Duration | Protein Synthesis/Content Increase | Reference |
| This compound (20E) | Not Specified | Not Specified | Up to 20% increase in protein synthesis.[5] | |
| Insulin-like Growth Factor-1 (IGF-1) | Stably transfected | Not Applicable | 2.7-fold increase in protein synthesis. | |
| Insulin-like Growth Factor-1 (IGF-1) | 130 nM | Not Specified | 35% increase in protein synthesis. | |
| Dihydrotestosterone (DHT) | 100 nM | 3 days | 20% increase in total protein content. |
Table 2: Comparative Effects on Protein Synthesis in C2C12 Myotubes. This table summarizes the reported increases in protein synthesis or total protein content in C2C12 myotubes after treatment with 20E, IGF-1, and a potent androgen, Dihydrotestosterone (DHT).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
C2C12 Cell Culture and Differentiation
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum and the same antibiotics. The differentiation medium is replaced every 48 hours. Myotubes typically form within 4-6 days.
Measurement of Myotube Diameter
-
Treatment: Differentiated C2C12 myotubes are treated with the compounds of interest (e.g., 20E, IGF-1, Testosterone) at the desired concentrations for the specified duration.
-
Fixation and Imaging: Following treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde. Images of the myotubes are captured using a phase-contrast or fluorescence microscope.
-
Quantification: The diameter of individual myotubes is measured at multiple points along their length using image analysis software (e.g., ImageJ). The average diameter for each myotube is then calculated. A sufficient number of myotubes from multiple fields of view should be measured to ensure statistical significance.
Protein Synthesis Assay ([³H]-Leucine Incorporation)
-
Treatment: Differentiated C2C12 myotubes are treated with the test compounds in a serum-free medium for the desired period.
-
Radiolabeling: [³H]-Leucine is added to the culture medium at a final concentration of 1 µCi/mL, and the cells are incubated for an additional 2-4 hours.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Protein Precipitation: The protein in the cell lysate is precipitated using trichloroacetic acid (TCA).
-
Scintillation Counting: The amount of incorporated [³H]-Leucine in the protein precipitate is quantified using a liquid scintillation counter. The results are typically normalized to the total protein content of the lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Western Blot Analysis of the Akt/mTOR Signaling Pathway
-
Treatment and Lysis: Differentiated C2C12 myotubes are treated with the compounds for the specified time. Cells are then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, mTOR, S6K1, 4E-BP1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The anabolic effects of this compound, as well as IGF-1 and Testosterone, are primarily mediated through the activation of the Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.
Caption: Anabolic signaling cascade in C2C12 myotubes.
Caption: Workflow for assessing anabolic effects in C2C12 myotubes.
References
A Comparative Analysis of 20-Hydroxyecdysone and Methoxyfenozide in Insect Pest Management
This guide provides a detailed comparison between the natural insect molting hormone, 20-Hydroxyecdysone (20E), and the synthetic insecticide, methoxyfenozide. Developed for researchers, scientists, and drug development professionals, this document examines their respective mechanisms of action, performance data from experimental studies, and the methodologies used to evaluate their efficacy.
Introduction: The Ecdysteroid System as an Insecticide Target
The insect life cycle is punctuated by a series of molts, complex developmental processes governed by the steroid hormone this compound (20E). This hormone initiates the shedding of the old cuticle and the formation of a new one by activating a genetic cascade through a specific nuclear receptor complex. The critical and specific nature of this pathway makes it an ideal target for selective insecticides. Methoxyfenozide, a member of the diacylhydrazine class of insect growth regulators (IGRs), was developed to exploit this target. It functions as a potent agonist, or mimic, of 20E, offering a unique mode of action for controlling key insect pests, particularly within the order Lepidoptera.
Mechanism of Action: Natural Hormone vs. Synthetic Agonist
The fundamental difference in the practical application of 20E and methoxyfenozide lies in their biological persistence and the consequences of their interaction with the ecdysone receptor complex.
2.1. The this compound (20E) Signaling Pathway The natural process of molting is initiated when 20E binds to a heterodimer of two nuclear receptors: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[1][2] This activated 20E-EcR/USP complex translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs).[1] This binding event triggers a transcriptional cascade, first activating "early genes" (e.g., E74, E75, Broad-Complex), which are themselves transcription factors.[1][3] These early genes then regulate the expression of a larger set of "late genes" responsible for the physiological and morphological changes associated with molting. Crucially, after initiating this cascade, natural 20E is rapidly metabolized and cleared, allowing the developmental program to proceed to completion.
2.2. Methoxyfenozide's Agonistic Action Methoxyfenozide functions as a nonsteroidal agonist of the ecdysone receptor. It mimics the action of 20E by binding to the same EcR/USP complex. However, this binding is characterized by very high affinity and stability. Unlike 20E, methoxyfenozide is not easily metabolized or cleared by the insect. This persistent activation of the receptor complex leads to a continuous and untimely hormonal signal. Consequently, the insect is forced into a precocious and incomplete molt that it cannot survive. Feeding ceases, and the larva dies from its inability to properly shed its old cuticle, dehydration, and starvation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (20E) Primary Response Gene E75 Isoforms Mediate Steroidogenesis Autoregulation and Regulate Developmental Timing in Bombyx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol Regulation of Development and this compound Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Hydroxyecdysone and Ponasterone A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent ecdysteroids: 20-Hydroxyecdysone (20E), the primary insect molting hormone, and Ponasterone A (PonA), a potent phytoecdysteroid. This analysis is supported by experimental data from in vitro and in vivo studies, detailing their receptor binding affinities, cellular responses, and overall biological potency. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data on the activity of this compound and Ponasterone A, highlighting their differential potency across various experimental setups.
| Parameter | This compound (20E) | Ponasterone A (PonA) | Fold Difference (PonA vs. 20E) | Cell Line/System | Reference |
| Receptor Binding Affinity (IC₅₀) | |||||
| Competitive Inhibition of [³H]PonA binding | ~50 x PonA's IC₅₀ | IC₅₀ = 3.6 x 10⁻⁹ M | ~50x more potent | Drosophila melanogaster Kc cells | [1][2] |
| Reporter Gene Assay (EC₅₀) | |||||
| Drosophila melanogaster S2 Cells | -4.9 (-logEC₅₀) | -5.57 (-logEC₅₀) | ~4.7x more potent | S2 Cells | [3] |
| Bombyx mori Bm5 Cells | -4.21 (-logEC₅₀) | -5.27 (-logEC₅₀) | ~11.5x more potent | Bm5 Cells | [3] |
| Yeast (expressing Drosophila EcR/USP) | 0.049 µM | 0.003 µM | 16.3x more potent | Yeast | |
| Yeast (expressing Chilo suppressalis EcR/USP) | 0.22 µM | 0.015 µM | 14.7x more potent | Yeast | |
| Yeast (expressing Lymantria dispar EcR/USP) | 0.40 µM | 0.012 µM | 33.3x more potent | Yeast | |
| In Vivo Bioactivity | |||||
| Drosophila melanogaster Kc cell morphological response | Half-maximal response at ~10⁻⁸ M | More potent than 20E | PonA is a more potent agonist | Drosophila melanogaster Kc cells | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) in binding assays indicates the concentration of the ligand required to displace 50% of the radiolabeled ligand. EC₅₀ (half-maximal effective concentration) in reporter gene assays represents the concentration that elicits 50% of the maximal response. A lower value for both indicates higher potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., this compound) to the ecdysone receptor (EcR) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Ponasterone A).
Materials:
-
Drosophila melanogaster Kc cell line
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled ligand: [³H]Ponasterone A
-
Unlabeled competitor ligands: this compound and Ponasterone A
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysate: Culture Drosophila Kc cells to a sufficient density. Harvest the cells and prepare a cell lysate containing the ecdysone receptors by homogenization in lysis buffer. Centrifuge the lysate to obtain a supernatant containing the soluble receptors.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of the cell lysate and [³H]Ponasterone A with increasing concentrations of the unlabeled competitor (this compound or Ponasterone A). Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled Ponasterone A).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]Ponasterone A from the unbound ligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene.
Materials:
-
Insect cell line (e.g., Drosophila S2 or Bombyx mori Bm5 cells)
-
Expression plasmids for the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP)
-
Reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds: this compound and Ponasterone A
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture the insect cells in appropriate media. Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, seed the cells into a multi-well plate and treat them with a range of concentrations of this compound or Ponasterone A. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme. For a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability if necessary. Plot the reporter activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Drosophila Kc Cell Morphological Bioassay
This bioassay utilizes the morphological changes induced by ecdysteroids in Drosophila Kc cells as a measure of their biological activity.
Materials:
-
Drosophila melanogaster Kc cell line
-
Cell culture medium (e.g., M3 medium) with or without serum
-
Test compounds: this compound and Ponasterone A
-
Inverted microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed Drosophila Kc cells in a multi-well plate at a suitable density.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ponasterone A. Include a vehicle control.
-
Incubation and Observation: Incubate the cells and observe their morphology at regular intervals (e.g., every 24 hours for 3-4 days) using an inverted microscope. Ecdysteroid treatment induces the cells to stop proliferating and extend long, spindle-shaped processes.
-
Quantification (Optional): The response can be quantified by counting the percentage of cells that have extended processes or by measuring the length of the processes.
-
Data Analysis: Determine the effective concentration range for each compound that induces the morphological changes. A half-maximal response can be estimated from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the ecdysteroid signaling pathway and a general experimental workflow for comparing the activity of this compound and Ponasterone A.
References
- 1. Synthesis of ponasterone A derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The morphological response of Kc-H cells to ecdysteroids: Hormonal specificity (1980) | Lucy Cherbas | 113 Citations [scispace.com]
Cross-Reactivity of 20-Hydroxyecdysone with Vertebrate Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 20-Hydroxyecdysone (20E), a major insect molting hormone, with vertebrate steroid receptors. The following sections detail the binding affinity and functional activity of 20E on key vertebrate steroid receptors, supported by experimental data and detailed protocols.
Executive Summary
Extensive in vitro studies have investigated the potential for this compound to interact with vertebrate steroid receptors, including the Estrogen Receptor (ER), Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). The collective evidence strongly indicates that This compound does not exhibit significant binding affinity for these nuclear steroid receptors and does not directly modulate their activity through classical genomic pathways. Instead, the observed physiological effects of 20E in vertebrates are likely mediated through alternative signaling pathways, such as those involving G-protein coupled receptors (GPCRs).
Data Presentation: Binding Affinity of this compound
The following table summarizes the available quantitative data from competitive radioligand binding assays investigating the interaction of this compound with human nuclear steroid receptors.
| Target Receptor | Radioligand | This compound Concentration | Inhibition of Specific Binding | Binding Affinity (Ki) | Reference |
| Estrogen Receptor α (ERα) | [3H]-Estradiol | Up to 100 µM | No significant inhibition | > 100 µM | [1] |
| Estrogen Receptor β (ERβ) | [3H]-Estradiol | Up to 100 µM | No significant inhibition | > 100 µM | [1] |
| Androgen Receptor (AR) | [3H]-Methyltrienolone | Up to 100 µM | No significant inhibition | > 100 µM | [1] |
| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | Up to 100 µM | No significant inhibition | > 100 µM | [1] |
| Progesterone Receptor (PR) | Not explicitly tested with 20E in cited studies. | - | - | - | |
| Mineralocorticoid Receptor (MR) | Not explicitly tested with 20E in cited studies. | - | - | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of a test compound, such as this compound, to a specific vertebrate steroid receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Receptor Source: Cytosolic or nuclear extracts from cells or tissues expressing the target receptor (e.g., human cell lines overexpressing the specific receptor).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor (e.g., [3H]-Estradiol for ER).
-
Test Compound: this compound.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl based buffer).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Receptor Preparation: Prepare cytosolic or nuclear extracts from the receptor source. Determine the protein concentration of the extract.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay
This protocol describes a general method to assess the functional activity (agonist or antagonist) of a test compound on a specific vertebrate steroid receptor.
Objective: To determine if a test compound can activate or inhibit the transcriptional activity of a target receptor.
Materials:
-
Host Cell Line: A cell line that does not endogenously express the target receptor (e.g., HEK293, CHO-K1).
-
Expression Plasmid: A plasmid containing the cDNA for the full-length human steroid receptor.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs) specific for the target receptor.
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Positive Control: A known agonist for the target receptor.
-
Lysis Buffer.
-
Luciferase Assay Substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the host cells and co-transfect them with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound). Include a vehicle control and a positive control. For antagonist testing, co-treat with a known agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
References
A Comparative Guide to 20-Hydroxyecdysone Delivery Methods: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid, has garnered significant interest in the scientific community for its diverse pharmacological effects, including anabolic, anti-diabetic, and neuroprotective properties. As research into the therapeutic potential of 20E progresses, understanding the efficacy of different delivery methods is paramount for optimizing its biological activity and developing effective drug formulations. This guide provides a comparative overview of oral, injectable, and topical delivery methods for 20E, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from various preclinical and clinical investigations to offer a comprehensive analysis for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the pharmacokinetics and efficacy of this compound administered via different routes. It is important to note that the data is compiled from various studies with different experimental conditions, which may affect direct comparability.
Table 1: Pharmacokinetic Parameters of this compound with Different Delivery Methods
| Delivery Method | Animal Model | Dose | Bioavailability (%) | Half-life (t½) | Key Findings |
| Oral | Gerbil | 50 mg/kg | ~12% | 30.6 min | Higher bioavailability compared to other rodents[1]. |
| Human | 100-1400 mg | Low (not quantified) | 2.4-4.9 h | Plasma levels increased less than dose-proportionally[2]. | |
| Mice/Rats | 50-1000 mg/kg | Low | - | Extensive metabolism in the digestive tract and liver[3][4]. | |
| Injectable (Intraperitoneal) | Gerbil | 5 mg/kg | - | 33 min | Rapid metabolism observed[1]. |
| Mice | - | - | - | Metabolism is faster than after oral ingestion. | |
| Injectable (Intravenous) | Rats | 5 or 50 mg/kg | 100% (assumed) | - | Used as a reference for bioavailability studies. |
| Injectable (Subcutaneous) | Mice | 5 mg/kg/day (infusion) | - | - | Continuous infusion led to increased muscle mass. |
| Rats | 5 mg/kg/day | - | - | Increased body mass and muscle-specific hypertrophy reported. | |
| Topical | Rabbit | 2.5% cream | Not applicable | - | Significantly promoted wound healing. |
Table 2: Efficacy of this compound with Different Delivery Methods
| Delivery Method | Animal Model | Dose | Observed Effects |
| Injectable (Intraperitoneal) | Rats | 5 mg/kg BW for 7 days | Enhanced protein synthesis in heart and muscle. |
| Injectable (Subcutaneous) | Mice | 5 mg/kg/day for 5 days | Significant increase in the mass of the triceps brachii. |
| Rats | 5 mg/kg/day for 8 days | Increased body mass and muscle fiber growth. | |
| Topical | Rabbit | 2.5% cream | Promoted granulation tissue formation and proliferation of epithelial cells, endothelial cells, and fibroblasts in wounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols for key experiments cited in this guide.
Oral Administration (Gavage) in Rodents
Objective: To administer a precise oral dose of this compound to rodents for pharmacokinetic and efficacy studies.
Materials:
-
This compound (purity ≥97%)
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Gavage needles (size appropriate for the animal, e.g., 18-20 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the animals overnight (if required by the study protocol) but allow free access to water.
-
Dosage Preparation: Prepare the 20E solution or suspension in the chosen vehicle at the desired concentration.
-
Dose Calculation: Weigh each animal to accurately calculate the volume of the 20E formulation to be administered based on its body weight (e.g., in mg/kg).
-
Administration:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion length.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the 20E formulation.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
-
Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis or tissues for efficacy evaluation.
Injectable Administration (Subcutaneous) in Mice
Objective: To deliver this compound systemically via subcutaneous injection for studying its anabolic effects.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
70% ethanol
-
Osmotic pumps (for continuous infusion studies)
Procedure for Bolus Injection:
-
Dosage Preparation: Dissolve 20E in the sterile vehicle to the desired concentration.
-
Animal Restraint: Gently restrain the mouse.
-
Injection Site Preparation: Swab the injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
-
Post-injection Care: Gently massage the area to aid dispersion and monitor the animal.
Procedure for Continuous Infusion using Osmotic Pumps:
-
Pump Preparation: Fill the osmotic pumps with the 20E solution according to the manufacturer's instructions to deliver the desired daily dose (e.g., 5 mg/kg/day).
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery and any signs of complications.
Topical Application and Skin Analysis
Objective: To evaluate the efficacy of a topical this compound formulation on skin, for example, in wound healing.
Materials:
-
This compound cream (e.g., 2.5% ecdysterone cream).
-
Surgical instruments for creating wounds (in wound healing models).
-
Dressing materials.
-
Calipers for wound measurement.
-
Histology equipment.
Procedure (Wound Healing Model):
-
Animal Model: Use an appropriate animal model (e.g., rabbits) and create full-thickness skin wounds under anesthesia.
-
Formulation Application: Topically apply the 20E cream to the wound area daily. A control group should receive a placebo cream.
-
Wound Assessment:
-
Measure the wound area at regular intervals to calculate the percentage of wound healing.
-
Observe the wound for signs of granulation tissue formation and re-epithelialization.
-
-
Histopathological Analysis:
-
Collect skin tissue samples from the wound area at the end of the study.
-
Process the tissues for histology (e.g., H&E staining).
-
Examine the sections for indicators of healing, such as the proliferation of epithelial cells, endothelial cells, and fibroblasts.
-
Quantification of this compound in Biological Samples
Objective: To determine the concentration of 20E in plasma, serum, or tissue samples.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or HPLC.
General Procedure:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Tissue: Homogenization of the tissue followed by extraction with an organic solvent and subsequent clean-up using SPE.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., C18 reversed-phase).
-
Employ a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to separate 20E from other components.
-
-
Mass Spectrometric Detection:
-
Utilize an MS/MS system in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of 20E and its metabolites.
-
Specific precursor-to-product ion transitions for 20E are monitored.
-
-
Quantification:
-
Generate a calibration curve using standards of known 20E concentrations.
-
Determine the concentration of 20E in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway
The canonical signaling pathway of 20E in invertebrates involves its binding to a nuclear receptor complex. In mammals, the mechanism is still under investigation, but evidence suggests it may involve the activation of the Mas1 receptor.
Experimental Workflow for Comparing 20E Delivery Methods
This diagram outlines a logical workflow for a comparative study of different 20E delivery methods.
References
A Comparative Analysis of 20-Hydroxyecdysone and Traditional Anabolic Steroids for Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
The pursuit of anabolic agents that promote muscle growth while minimizing adverse effects is a cornerstone of research in sports science, medicine, and pharmacology. This guide provides a detailed, evidence-based comparison of 20-Hydroxyecdysone (Ecdysterone), a naturally occurring ecdysteroid, and traditional anabolic-androgenic steroids (AAS). We will delve into their mechanisms of action, present quantitative data from human and animal studies, and outline the experimental protocols employed in key research.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional anabolic steroids lies in their molecular mechanisms of action.
Traditional Anabolic Steroids: Conventional anabolic steroids, such as testosterone and its synthetic derivatives like methandienone (Dianabol), exert their effects by binding to and activating the androgen receptor (AR).[1][2] This interaction triggers a cascade of genomic events within muscle cells, leading to increased protein synthesis and nitrogen retention, which are the primary drivers of muscle hypertrophy.[2][3]
This compound (Ecdysterone): In contrast, Ecdysterone does not bind to the androgen receptor.[4] Instead, its anabolic effects are primarily mediated through the estrogen receptor beta (ERβ). This activation is believed to stimulate the PI3K/Akt signaling pathway, a crucial regulator of muscle cell growth and protein synthesis. This alternative mechanism allows Ecdysterone to promote muscle growth without the androgenic side effects associated with traditional steroids.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of traditional anabolic steroids and this compound.
Caption: Signaling pathway of traditional anabolic steroids via the androgen receptor.
Caption: Signaling pathway of this compound via Estrogen Receptor β and PI3K/Akt.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from various studies on this compound and traditional anabolic steroids. It is important to note that direct head-to-head clinical trials in humans are limited, and thus comparisons are drawn from separate studies with differing methodologies.
Table 1: Human Studies on this compound
| Study (Year) | Subjects | Dosage | Duration | Key Findings |
| Isenmann et al. (2019) | 46 young men | Ecdysterone group: 200 mg/day or 800 mg/day | 10 weeks | The group taking the highest dose gained 2.0 kg of muscle mass. The group taking the lowest dose gained 1.6 kg of muscle mass. Significantly higher increases in muscle mass and one-repetition bench press performance compared to placebo. |
| Aljaber et al. (2021) | 8 male athletes | Low and high doses of supplement-derived 20HE | 2 months | No significant changes in muscle mass. A decrease in diastolic blood pressure was observed. |
Table 2: Human Studies on Traditional Anabolic Steroids
| Study (Year) | Compound | Subjects | Dosage | Duration | Key Findings |
| Casner et al. (1971) | Methandienone (Dianabol) | 7 male weightlifters | 100 mg/day | 6 weeks | Significant increase in body weight (2.3 ± 0.4 kg), muscle size, and leg performance. |
| Johnson & O'Shea (1969) | Methandrostenolone (Dianabol) | 12 men | 10 mg/day (5mg twice daily) | 3 weeks | Significant increase in strength and a mean weight gain of 2.48 kg. |
| Wu et al. (1996) | Testosterone Enanthate | 13 healthy men | Pharmacological doses | 6 months | 9.6% increase in fat-free mass and a 16.2% decrease in fat mass. Modest increases in muscle strength. |
| Rogerson et al. (2007) | Testosterone Enanthate | 16 healthy young men | 3.5 mg/kg once weekly | 6 weeks | Significant increase in 1RM bench press strength and body mass compared to placebo. |
Table 3: In Vitro and Animal Studies
| Study (Year) | Compound(s) | Model | Key Findings |
| Parr et al. (2015) | Ecdysterone, Metandienone, Estradienedione, SARM S-1 | Wistar rats | Ecdysterone (5 mg/kg body weight for 21 days) exhibited a stronger hypertrophic effect on soleus muscle fiber size than the other tested anabolic agents at the same dose. |
| Parr et al. (2015) | Ecdysterone, Dihydrotestosterone (DHT), IGF-1 | C2C12 myotubes | Ecdysterone (1 µM) induced a significant increase in myotube diameter comparable to DHT (1 µM) and IGF-1 (1.3 nM). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited.
Isenmann et al. (2019) - Ecdysterone Human Study
-
Objective: To investigate the effects of ecdysterone supplementation on muscle mass and performance in resistance-trained young men.
-
Design: A 10-week double-blind, placebo-controlled intervention study.
-
Participants: 46 healthy young men with at least one year of resistance training experience.
-
Intervention: Participants were assigned to one of three groups: placebo, low-dose ecdysterone (200 mg/day), or high-dose ecdysterone (800 mg/day). All participants followed a standardized resistance training program.
-
Outcome Measures: Body composition was assessed using bioimpedance analysis. Strength was measured via one-repetition maximum (1RM) on the bench press. Blood and urine samples were analyzed for various biomarkers and to screen for prohibited substances.
-
Supplement Analysis: The administered supplement was tested for the absence of anabolic steroid contamination.
Casner et al. (1971) - Methandienone (Dianabol) Human Study
-
Objective: To determine the effects of methandienone on the performance and body composition of men undergoing athletic training.
-
Design: A double-blind crossover experiment.
-
Participants: Seven male weightlifters in regular training.
-
Intervention: Participants received either 100 mg of methandienone per day or a placebo for two 6-week periods, separated by a 6-week washout period.
-
Outcome Measures: Body weight, total body potassium and nitrogen, muscle size, and leg performance and strength were measured.
Parr et al. (2015) - Ecdysterone Animal and In Vitro Study
-
Animal Model (In Vivo):
-
Subjects: Male Wistar rats.
-
Intervention: Animals were treated with ecdysterone, metandienone, estradienedione, or SARM S-1 at a dose of 5 mg/kg body weight for 21 days.
-
Outcome Measure: Fiber size of the soleus muscle was determined.
-
-
Cell Culture Model (In Vitro):
-
Cell Line: C2C12 derived myotubes.
-
Intervention: Myotubes were incubated with ecdysterone (1 µM), dihydrotestosterone (1 µM), or IGF-1 (1.3 nM).
-
Outcome Measure: The diameter of the myotubes was measured.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial investigating the effects of an anabolic agent on muscle growth.
Caption: A typical experimental workflow for a human clinical trial on anabolic agents.
Conclusion
The available evidence suggests that this compound is a promising natural anabolic agent that can enhance muscle mass and strength. Its distinct mechanism of action, which does not involve the androgen receptor, makes it a compelling alternative to traditional anabolic steroids, potentially avoiding their associated androgenic side effects.
Animal and in vitro studies indicate that Ecdysterone's anabolic potency may be comparable or even superior to some traditional steroids and SARMs. However, human studies, while positive, are still limited. The Isenmann et al. (2019) study provides strong evidence for its efficacy in a controlled setting.
Traditional anabolic steroids have a long-documented history of effectively promoting significant gains in muscle mass and strength. However, their use is associated with a range of potential adverse effects, including hormonal imbalances, cardiovascular issues, and liver toxicity.
For researchers and drug development professionals, this compound represents a molecule of interest for further investigation. More extensive, long-term human clinical trials are warranted to fully elucidate its efficacy, optimal dosing, and safety profile, and to draw more direct comparisons with traditional anabolic steroids.
References
Unraveling the Cellular Response to 20-Hydroxyecdysone: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular mechanisms regulated by 20-Hydroxyecdysone (20E) is paramount. This guide provides an objective comparison of transcriptomic studies on cells treated with this key insect steroid hormone, presenting supporting experimental data, detailed protocols, and visual representations of key pathways and workflows.
This compound, a crucial hormone in arthropod development, orchestrates a cascade of gene expression changes that drive processes like molting and metamorphosis.[1] The advent of high-throughput sequencing technologies has enabled a global view of these transcriptomic shifts, revealing both conserved and cell-type-specific responses. This guide synthesizes findings from various studies to offer a comparative perspective on the cellular response to 20E.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The transcriptomic response to 20E varies significantly across different cell types and organisms. The following table summarizes the number of differentially expressed genes (DEGs) identified in several key studies. This variation can be attributed to differences in cell lineage, developmental stage, and experimental conditions.
| Study Organism/Cell Line | Treatment | Comparison | Number of DEGs | Sequencing Method | Reference |
| Drosophila melanogaster Kc167 cells | This compound (20E) | vs. Control | 148 | Microarray | [2] |
| Drosophila melanogaster Kc167 cells | Ponasterone A (PoA) | vs. Control | 256 | Microarray | [2] |
| Macrobrachium nipponense (oriental river prawn) | This compound (20E) | vs. Control | 2532 (total across tissues) | RNA-Seq | [1] |
| Spodoptera litura (tobacco cutworm) | This compound (20E) | vs. Control | Not specified | RNA-Seq | [3] |
| Bombyx mori (silkworm) BmE cell line | This compound (20E) | vs. Control | >60 miRNAs (6h PIE), >70 miRNAs (6d PIE) | small RNA-Seq |
A notable study on Drosophila Kc167 cells revealed that Ponasterone A (PoA), a potent 20E analog, regulates a larger set of genes than 20E itself, with surprisingly little overlap between the two responses. This suggests that even subtle molecular differences in ecdysteroids can elicit distinct transcriptional programs. In the crustacean Macrobrachium nipponense, 20E treatment resulted in a substantial number of DEGs across various tissues, highlighting its extensive regulatory role in molting and reproduction.
Experimental Methodologies
The following sections detail the experimental protocols employed in key transcriptomic studies of 20E-treated cells, providing a foundation for reproducibility and further investigation.
Cell Culture and Hormone Treatment
-
Drosophila melanogaster Kc167 Cells: Kc167 cells were cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For hormone treatment, cells were exposed to 1 µM this compound or 1 µM Ponasterone A.
-
Macrobrachium nipponense Tissues: Prawns were injected with this compound at a concentration of 5 µg/g body weight. Control groups were injected with an ethanol solution. Tissues were collected for RNA extraction at specified time points post-injection.
-
Spodoptera litura Larvae: Larvae were fed an artificial diet containing a high concentration of this compound. Midgut tissues were dissected for transcriptomic analysis after 3 hours of treatment.
-
Bombyx mori BmE Embryonic Cells: BmE cells were incubated with this compound for 6 hours and 6 days for small RNA sequencing.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is typically extracted from cell pellets or tissues using commercially available kits, such as the TransZoL up Plus RNA Kit. RNA quality and quantity are then assessed using spectrophotometry and bioanalyzers.
-
Library Preparation and Sequencing: For RNA-Seq, libraries are constructed from the extracted RNA and sequenced on platforms like Illumina. For microarray analysis, labeled cRNA is hybridized to the arrays.
-
Data Analysis: Sequencing reads are mapped to the relevant reference genome. Differential gene expression analysis is performed using software packages like DESeq2, with significance thresholds typically set at a Fold Change ≥ 2 and a False Discovery Rate (FDR) < 0.05.
Visualizing the Molecular Response
Diagrams are essential for conceptualizing the complex biological processes initiated by 20E. The following visualizations depict a generalized experimental workflow for comparative transcriptomics and the canonical ecdysone signaling pathway.
Caption: A generalized workflow for comparative transcriptomic analysis of 20E-treated cells.
The cellular effects of 20E are primarily mediated through a well-defined signaling pathway.
Caption: The canonical this compound signaling pathway.
This pathway is initiated by the binding of 20E to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the activation of a transcriptional cascade. This cascade includes the induction of primary response genes, such as transcription factors, which in turn regulate the expression of a larger set of secondary response genes responsible for the ultimate biological effects.
References
- 1. Identification of genes regulated by this compound in Macrobrachium nipponense using comparative transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide examination of the transcriptional response to ecdysteroids this compound and ponasterone A in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Genes Involved in Resistance to High Exogenous this compound in Spodoptera litura [mdpi.com]
A Comparative Guide to the Binding Affinity of 20-Hydroxyecdysone to Ecdysone Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the insect molting hormone, 20-Hydroxyecdysone (20E), to various isoforms of the ecdysone receptor (EcR). Understanding these binding dynamics is crucial for research in insect endocrinology, developmental biology, and for the rational design of novel insecticides that target the ecdysone signaling pathway.
Introduction to Ecdysone Signaling
The steroid hormone this compound is a key regulator of insect development, controlling processes such as molting and metamorphosis. Its biological effects are mediated through the ecdysone receptor, a member of the nuclear receptor superfamily. The functional ecdysone receptor is a heterodimer composed of the EcR and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.
In many insect species, the EcR gene is expressed as multiple isoforms, most commonly EcR-A, EcR-B1, and in some cases, EcR-B2 (as seen in Drosophila melanogaster). These isoforms typically differ in their N-terminal domains while sharing common DNA-binding and ligand-binding domains. This structural diversity allows for tissue-specific and developmental stage-specific responses to the systemic 20E signal.
Comparative Binding Affinity of this compound to EcR Isoforms
| Insect Species | EcR Isoform(s) | Method | Key Findings | Reference |
| Drosophila melanogaster | EcR-A, EcR-B1, EcR-B2 (with Usp) | Not specified | All three isoforms, when heterodimerized with Usp, bind the potent 20E analog, Ponasterone A, with the same affinity in the absence of DNA. Ligand binding is stimulated by the presence of ecdysone response elements (EcREs). | [1] |
| Aedes aegypti | AaEcR-A, AaEcR-B | In vitro fat body culture and transcript analysis | AaEcR-B and AaEcR-A transcripts show different sensitivities to 20E, with maximal activation at 10-8 M and 10-6 M, respectively. This suggests a higher binding affinity or responsiveness of the EcR-B isoform. | [2][3] |
| Bombyx mori | BmEcR-B1 (with BmUSP) | In vitro ligand-binding assay | The relative binding affinities of various ecdysteroids were determined for the BmEcR-B1/BmUSP heterodimer, with this compound showing the highest affinity among the tested endogenous compounds. | [4] |
| Bombyx mori | BmEcR (isoform not specified, with BmCF1/USP) | Radioligand binding assay | The BmEcR/BmCF1 heterodimer binds the radiolabeled 20E analog, 125I-iodoponasterone A, with a high affinity (Kd = 1.1 nM). | [5] |
Note: The lack of standardized, direct binding affinity data (e.g., Kd values from studies using purified proteins for all isoforms) makes a direct, quantitative comparison challenging. The available data suggests that the functional specificity of EcR isoforms may arise not just from differences in inherent ligand binding affinity, but also from interactions with other proteins (co-regulators) and DNA.
Ecdysone Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of 20E to the EcR-USP heterodimer in the nucleus. This binding event induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of early response genes. These early genes often encode transcription factors that, in turn, regulate a larger set of late-response genes, orchestrating the complex cellular and physiological changes associated with molting and metamorphosis.
Experimental Protocols
The binding affinity of this compound to ecdysone receptors is typically assessed using in vitro binding assays. A common and robust method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled 20E) to compete with a radiolabeled ligand (e.g., [3H]-Ponasterone A, a high-affinity 20E analog) for binding to the ecdysone receptor.
1. Preparation of Receptor:
-
The cDNAs for the specific EcR isoform and its partner USP are cloned into expression vectors.
-
The proteins are then co-expressed in a suitable system, such as E. coli, insect cells (e.g., Sf9), or in vitro transcription/translation systems.
-
The cells are harvested, and a crude protein extract or a purified receptor complex is prepared.
2. Binding Reaction:
-
A constant concentration of the radiolabeled ligand (e.g., [3H]-Ponasterone A) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the reaction mixtures.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C or 25°C) for a defined period.
3. Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the unbound radioligand. Common methods include:
-
Filter binding assay: The reaction mixture is passed through a filter (e.g., glass fiber) that traps the receptor-ligand complex. The filter is then washed to remove unbound ligand.
-
Charcoal-dextran assay: A charcoal-dextran slurry is added to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.
-
4. Quantification:
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.
-
The equilibrium dissociation constant (Ki) for the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
While the precise binding affinities of this compound to different EcR isoforms remain an area requiring further direct comparative studies, the available evidence strongly suggests that isoform-specific responses to 20E are a critical component of insect development. The differential sensitivity of EcR isoforms to 20E, as observed in cellular and whole-organism contexts, highlights the complexity of ecdysone signaling. Researchers in drug discovery can leverage this understanding to develop more specific and effective insecticides that target particular developmental stages or tissues by exploiting the unique properties of these receptor isoforms. The experimental protocols outlined in this guide provide a robust framework for conducting further investigations into these intricate molecular interactions.
References
- 1. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression and regulation by this compound of mosquito ecdysteroid receptor isoforms A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A possible role of this compound in embryonic development of the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombyx EcR (BmEcR) and Bombyx USP (BmCF1) combine to form a functional ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Hydroxyecdysone and Other Phytoecdysteroids: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered significant attention for their diverse pharmacological activities in mammals, most notably their anabolic effects on skeletal muscle. Among these, 20-Hydroxyecdysone (20E) is the most extensively studied. However, a growing body of research is exploring the potential of other phytoecdysteroids, such as turkesterone and cyasterone, with some evidence suggesting potentially superior anabolic properties. This guide provides a comprehensive comparison of the biological effects of this compound against other notable phytoecdysteroids, supported by available experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
Comparative Analysis of Anabolic Activity
The anabolic potential of phytoecdysteroids is primarily evaluated through their ability to stimulate protein synthesis and increase muscle mass and strength. While direct comparative human clinical trials are limited, preclinical studies in animal models provide valuable insights.
Table 1: Comparison of In Vivo Anabolic Effects of Phytoecdysteroids
| Phytoecdysteroid | Reported Anabolic Activity (Relative to Control) | Key Findings from Preclinical Studies |
| This compound (20E) | Significant increases in muscle mass and strength.[2][3] | Stimulates protein synthesis in skeletal muscle cells and improves grip strength in rats.[3] |
| Turkesterone | Potentially more potent than 20E. | Demonstrated pronounced anabolic activity in castrated rats, with effects on muscle and liver protein content. |
| Cyasterone | Anabolic effects noted, though less data is available compared to 20E and turkesterone. | Mentioned in comparative studies as an active phytoecdysteroid. |
| Ecdysone | Generally considered a prohormone with lower intrinsic anabolic activity compared to 20E. |
Note: Quantitative data from the primary comparative study by Syrov (2000) is not publicly available in full, hence a descriptive comparison is provided based on citations.
Receptor Binding Affinity and Mechanism of Action
In mammals, the anabolic effects of phytoecdysteroids are not mediated through the classical androgen receptors. Instead, evidence points towards an interaction with the estrogen receptor beta (ERβ) as a key mechanism. Phytoecdysteroids are believed to activate downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway, leading to an increase in protein synthesis.
Table 2: Receptor Binding and Signaling
| Phytoecdysteroid | Putative Mammalian Receptor | Reported Binding Affinity |
| This compound (20E) | Estrogen Receptor Beta (ERβ) | Binds to ERβ, but comparative quantitative data (Ki or IC50) against other phytoecdysteroids is limited. |
| Turkesterone | Estrogen Receptor Beta (ERβ) (Theorized) | Theorized to act via ERβ, but direct comparative binding studies are lacking. |
| Cyasterone | Estrogen Receptor Beta (ERβ) (Presumed) | Data on receptor binding affinity is not readily available. |
The lack of comprehensive, direct comparative studies on the binding affinities of various phytoecdysteroids to mammalian receptors remains a significant knowledge gap in the field.
Signaling Pathway of Phytoecdysteroid-Induced Anabolism
The anabolic effects of phytoecdysteroids converge on the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth and protein synthesis.
Experimental Protocols
In Vivo Assessment of Anabolic Activity: Rodent Grip Strength Test
Objective: To evaluate the effect of phytoecdysteroid administration on skeletal muscle strength in rodents, a functional indicator of anabolic activity.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the testing environment for a minimum of one week prior to the experiment.
-
Treatment: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, Turkesterone). The compounds are typically administered daily via oral gavage for a specified period (e.g., 28 days).
-
Apparatus: A grip strength meter equipped with a horizontal bar or mesh grid is used.
-
Procedure:
-
The animal is held by the base of the tail and lowered towards the grip bar.
-
The animal is allowed to grasp the bar with its forelimbs.
-
The experimenter gently pulls the animal horizontally away from the meter with a consistent speed until the grip is released.
-
The peak force exerted by the animal is recorded.
-
The procedure is repeated for a predetermined number of trials (e.g., 5 trials), and the average or maximum value is used for analysis.
-
-
Data Analysis: Grip strength is often normalized to the animal's body weight. Statistical analysis (e.g., ANOVA) is used to compare the means between treatment groups.
References
Unveiling the Neuroprotective Potential of 20-Hydroxyecdysone: A Comparative Analysis in Neurodegenerative Disease Models
For Immediate Release
A comprehensive review of preclinical studies provides compelling evidence for the neuroprotective effects of 20-Hydroxyecdysone (20E), a natural ecdysteroid, in models of neurodegenerative diseases. This guide offers a comparative analysis of 20E against other well-researched natural compounds—Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG)—highlighting its potential as a therapeutic agent for conditions such as Parkinson's, Alzheimer's, and Huntington's diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation into the therapeutic applications of 20E.
Comparative Efficacy in Parkinson's Disease Models
In preclinical models of Parkinson's disease, this compound has demonstrated significant neuroprotective capabilities, primarily evaluated in toxin-induced models like MPTP in mice and 6-OHDA in rats. These models mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
A key study showcased that 20E treatment in an MPTP-induced mouse model of Parkinson's disease led to a significant reduction in dopaminergic neuronal loss in both the substantia nigra pars compacta (SNpc) and the striatum.[1] Furthermore, 20E treatment mitigated motor deficits, including incoordination, postural imbalance, and bradykinesia.[1] Mechanistically, 20E was found to modulate levels of antioxidative enzymes, increase the Bcl-2/Bax ratio, and inhibit the apoptotic cascade by downregulating caspase activity.[1]
For comparison, Curcumin, the active compound in turmeric, has also shown potent neuroprotective effects in Parkinson's models. In 6-OHDA-lesioned rats, curcumin treatment significantly improved motor behavior and protected dopaminergic neurons.[2] This effect was mediated, in part, by its anti-inflammatory and antioxidant properties.[3]
Table 1: Comparison of Neuroprotective Effects in Parkinson's Disease Models
| Compound | Model | Key Quantitative Outcomes | Putative Mechanisms of Action |
| This compound | MPTP Mouse Model | - Significant reduction of dopaminergic neuronal loss in SNpc and striatum. - Attenuation of dopamine deficiency in the striatum. - Increased Bcl-2/Bax ratio. | - Modulation of antioxidative enzymes. - Inhibition of mitochondria-mediated apoptosis. - Upregulation of Nrf2 signaling. |
| Curcumin | 6-OHDA Rat Model | - Significant improvement in abnormal motor behavior. - Protection against reduction of dopaminergic neurons. - Restoration of striatal dopamine levels. | - Potent anti-inflammatory and antioxidant effects. - Iron-chelation properties. - Mediation by α7-nicotinic acetylcholine receptors. |
Insights into Alzheimer's and Huntington's Disease Models
While research on 20E in Alzheimer's and Huntington's disease models is less extensive than in Parkinson's, its known antioxidant and anti-apoptotic properties suggest potential therapeutic benefits. Studies have shown 20E can protect against oxidative stress-induced neuronal injury, a common pathological hallmark in both Alzheimer's and Huntington's disease.
In contrast, Resveratrol and EGCG have been more thoroughly investigated in these contexts. Resveratrol, a polyphenol found in red wine, has been shown to reduce amyloid plaque burden and improve cognitive function in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model. Its neuroprotective effects are attributed to the activation of SIRT1 and AMPK pathways.
EGCG, a major polyphenol in green tea, has demonstrated the ability to modulate the misfolding and aggregation of mutant huntingtin protein in models of Huntington's disease. In vivo studies using transgenic fly models have shown that EGCG can improve motor function and reduce photoreceptor degeneration.
Table 2: Comparison of Neuroprotective Effects in Alzheimer's and Huntington's Disease Models
| Compound | Disease Model | Key Quantitative Outcomes | Putative Mechanisms of Action |
| This compound | General Neuroprotection | - Attenuation of H2O2-induced neuronal injury. - Reduction of infarct volume in ischemic models. | - Scavenging of free radicals. - Modulation of NF-κB and JNK pathways. |
| Resveratrol | Alzheimer's (APP/PS1 Mouse) | - Significant prevention of memory loss. - Reduction of amyloid burden. - Increased mitochondrial complex IV protein levels. | - Activation of Sirtuin 1 (SIRT1) and AMPK pathways. - Anti-inflammatory and antioxidant properties. |
| EGCG | Huntington's (Transgenic Fly) | - Improved motor function. - Reduced photoreceptor degeneration. - Inhibition of mutant huntingtin aggregation in vitro. | - Modulation of huntingtin misfolding and oligomerization. - Reduction of oxidative stress. |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
References
- 1. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects against oxidative stress-induced neuronal injury by scavenging free radicals and modulating NF-κB and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Hydroxyecdysone and Juvenile Hormone Signaling
A detailed comparative guide for researchers, scientists, and drug development professionals on the signaling pathways of 20-Hydroxyecdysone (20E) and Juvenile Hormone (JH). This guide provides an objective comparison of their mechanisms, supporting experimental data, and detailed protocols for key experiments.
In the intricate world of insect development, two hormones reign supreme: this compound (20E) and juvenile hormone (JH). These signaling molecules orchestrate the dramatic transformations of molting and metamorphosis.[1] While 20E, a steroid hormone, triggers the shedding of the old cuticle and the development of adult features, JH, a sesquiterpenoid, acts as a status quo agent, preventing premature metamorphosis.[2][3] The interplay and occasional antagonism between these two pathways are fundamental to insect life cycles.[4][5]
Core Signaling Mechanisms: A Tale of Two Receptors
The signaling pathways of 20E and JH, while both culminating in the regulation of gene expression, are initiated by distinct receptor types.
This compound (20E) Signaling: The canonical 20E signaling pathway involves a nuclear receptor complex. 20E binds to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is responsible for initiating the major developmental transitions in insects. In addition to the nuclear receptor pathway, 20E can also signal through G-protein coupled receptors (GPCRs), such as the dopamine receptor (DopEcR), to regulate processes like feeding and pupation.
Juvenile Hormone (JH) Signaling: For a long time, the identity of the JH receptor was a mystery. It is now established that the primary intracellular receptor for JH is a bHLH-PAS transcription factor called Methoprene-tolerant (Met). In the presence of JH, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC). This complex then binds to E-box-like motifs in the promoters of JH primary-response genes, such as Krüppel homolog 1 (Kr-h1), to induce their expression. Kr-h1, a zinc finger transcription factor, is a key player in the anti-metamorphic action of JH, repressing the expression of 20E-responsive genes. There is also evidence for a hypothetical JH membrane receptor, possibly a GPCR or a tyrosine kinase receptor, though it remains to be definitively identified.
Table 1: Comparison of this compound and Juvenile Hormone Signaling Pathways
| Feature | This compound (20E) | Juvenile Hormone (JH) |
| Hormone Class | Steroid (Ecdysteroid) | Sesquiterpenoid |
| Primary Receptor | Ecdysone Receptor (EcR), a nuclear receptor | Methoprene-tolerant (Met), a bHLH-PAS protein |
| Receptor Partner | Ultraspiracle (USP) | Taiman (Tai)/Steroid Receptor Coactivator (SRC) |
| DNA Binding Element | Ecdysone Response Element (EcRE) | E-box-like motifs (for Met-Tai complex) |
| Primary Downstream Effector | Broad-Complex (BR-C), E75, E93 | Krüppel homolog 1 (Kr-h1) |
| Primary Function | Promotes molting and metamorphosis | Prevents metamorphosis, maintains larval status |
| Membrane Receptor | Dopamine Receptor (DopEcR), a GPCR | Putative, not yet fully characterized |
Quantitative Analysis of Receptor Binding
The affinity of a hormone for its receptor is a critical determinant of its biological activity. This is typically quantified by the dissociation constant (Kd), with a lower Kd indicating a higher binding affinity.
Table 2: Receptor-Ligand Binding Affinities
| Ligand | Receptor | Species | Kd (nM) | Experimental Method |
| This compound (20E) | EcR/USP | Chironomus tentans | ~33 | Homology modeling and docking |
| Ponasterone A (ponA) | EcR/USP | Heliothis virescens | ~0.5 | Radioligand binding assay |
| JH III | Met | Drosophila melanogaster | ~28 | Ligand binding assay |
| JH III | Met | Tribolium castaneum | ~16 | Ligand binding assay |
| Methoprene | Met | Tribolium castaneum | ~25 | Ligand binding assay |
Note: Data is compiled from various sources and methodologies, which can influence absolute values. Direct comparison should be made with caution.
Experimental Protocols
The following are generalized protocols for key assays used to study 20E and JH signaling.
This assay is used to determine the binding affinity of a hormone to its receptor.
Objective: To measure the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand to its receptor.
Materials:
-
Cell or tissue homogenate containing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-ponasterone A for EcR, [³H]-JH III for Met).
-
Unlabeled ligand for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Saturation Assay:
-
Incubate a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand.
-
Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free ligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot specific binding against the concentration of the radiolabeled ligand to determine Kd and Bmax.
-
-
Competition Assay:
-
Incubate the receptor preparation with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled competitor ligand.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.
-
EMSA is used to detect the interaction between a protein (or protein complex) and a nucleic acid sequence.
Objective: To determine if a receptor complex (e.g., EcR/USP or Met/Tai) binds to a specific DNA response element.
Materials:
-
Purified receptor proteins or nuclear extract containing the receptors.
-
Labeled DNA probe containing the putative binding site (e.g., biotin or fluorescently labeled).
-
Unlabeled competitor DNA (specific and non-specific).
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT).
-
Poly(dI-dC) as a non-specific competitor.
-
Native polyacrylamide gel and electrophoresis apparatus.
Procedure:
-
Binding Reaction:
-
Incubate the purified proteins or nuclear extract with the labeled DNA probe in the binding buffer.
-
For competition experiments, pre-incubate the protein with unlabeled competitor DNA before adding the labeled probe.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a non-denaturing buffer (e.g., 0.5x TBE).
-
-
Detection:
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
If using a fluorescently labeled probe, visualize the gel directly using an appropriate imager.
-
A "shifted" band indicates the formation of a protein-DNA complex.
-
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for this compound and Juvenile Hormone.
References
- 1. Hormonal cross talk in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Receptor Co-activator Is Required for Juvenile Hormone Signal Transduction through a bHLH-PAS Transcription Factor, Methoprene Tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
A Comparative Analysis of Synthetic vs. Plant-Derived 20-Hydroxyecdysone for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the key differences, experimental validation, and signaling pathways of 20-Hydroxyecdysone from synthetic and plant-based origins.
This compound (20E), a naturally occurring ecdysteroid, has garnered significant attention in the scientific community for its diverse pharmacological effects in mammals, including anabolic, anti-diabetic, and anti-inflammatory properties.[1] As a result, high-purity 20E is a valuable compound for research and potential therapeutic development. This guide provides a comprehensive side-by-side comparison of 20E sourced from chemical synthesis versus extraction from botanical sources, focusing on purity, biological activity, and the experimental protocols essential for their evaluation.
Source and Production: A Fundamental Divergence
The primary distinction between the two forms of this compound lies in their origin and production methodology.
Plant-Derived this compound: The most prevalent and economically viable method for obtaining large quantities of 20E is through extraction from various plant species.[1] Plants such as Cyanotis arachnoidea, Spinacia oleracea (spinach), and Chenopodium quinoa (quinoa) are known to accumulate significant amounts of phytoecdysteroids, with 20E often being the major component.[2] The extraction and purification process typically involves solvent extraction followed by chromatographic techniques to achieve high purity.[3][4]
Synthetic this compound: While the total chemical synthesis of this compound is achievable, it is a complex, multi-step process that is generally considered inefficient and costly for large-scale production. Consequently, synthetic 20E is less common in the market, and its use is often limited to specific research applications where an exceptionally high and defined purity is required, or for the generation of structural analogs.
Purity and Impurity Profiles: The Critical Distinction
The source of 20E significantly influences its purity and the nature of potential impurities, a critical consideration for experimental reproducibility and toxicological assessment.
Plant-Derived 20E: Commercially available plant-derived 20E can achieve a purity of over 97% through optimized extraction and recrystallization processes. However, a key characteristic of this source is the potential presence of other structurally related phytoecdysteroids as minor impurities. These could include compounds like polypodine B or inokosterone. While often present in small amounts, the biological activity of these related compounds could potentially influence experimental outcomes.
Synthetic 20E: In theory, synthetic 20E can achieve very high purity, with impurities being residual reagents, solvents, and by-products from the chemical synthesis pathway. The absence of other ecdysteroids would be a defining feature. However, the complexity of the synthesis can lead to the formation of stereoisomers or other closely related derivatives that may be difficult to separate.
The following table summarizes the key differences in purity and impurity profiles:
| Feature | Plant-Derived this compound | Synthetic this compound |
| Typical Purity | >97% achievable | Potentially >99% |
| Primary Impurities | Other structurally related phytoecdysteroids (e.g., polypodine B, inokosterone) | Residual reagents, solvents, synthetic by-products, and potential stereoisomers |
| Source of Impurities | Co-extraction from the plant matrix | Chemical synthesis pathway |
| Consistency | Can vary between batches and plant sources | Potentially higher batch-to-batch consistency |
Biological Activity and Receptor Binding: A Tale of Molecular Identity
The biological activity of this compound is intrinsically linked to its molecular structure. Therefore, a pure 20E molecule, regardless of its origin, is expected to exhibit identical biological effects and receptor binding affinity. There is a lack of direct comparative studies in the scientific literature that evaluate the biological activity of synthetic versus plant-derived 20E of equivalent purity. The scientific consensus is that the activity is dependent on the molecule itself, not its source.
The anabolic and other beneficial effects of 20E in mammals are not mediated through the classic nuclear steroid receptors but are thought to involve a G-protein coupled receptor, the Mas1 receptor, which is part of the renin-angiotensin system.
The following table outlines the expected biological activity and receptor binding profile for pure this compound:
| Parameter | Expected Outcome for Pure this compound |
| Anabolic Activity | Increased protein synthesis in skeletal muscle cells (e.g., C2C12 myotubes) |
| Anti-diabetic Activity | Reduction in hyperglycemia |
| Receptor Binding | Does not bind to androgen or estrogen nuclear receptors. Interacts with the Mas1 receptor. |
| In Vivo Effects | Increased muscle mass and strength, improved metabolic parameters |
Experimental Protocols for Verification
To ensure the quality and activity of this compound for research, a series of analytical and biological assays are essential.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample and identify the presence of any impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the 20E standard and test samples in a suitable solvent, typically methanol or ethanol, to a known concentration.
-
Chromatographic System: Utilize a reversed-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.
-
Detection: A UV detector set at approximately 242 nm is used to detect the 7-en-6-one chromophore characteristic of ecdysteroids.
-
Quantification: The purity is determined by comparing the peak area of 20E in the sample to the total peak area of all components in the chromatogram. The identity of the 20E peak is confirmed by comparing its retention time to that of a certified reference standard.
In Vitro Biological Activity Assay: C2C12 Muscle Cell Hypertrophy
Objective: To assess the anabolic activity of this compound by measuring its effect on muscle cell growth.
Methodology:
-
Cell Culture: Culture C2C12 mouse myoblast cells in a growth medium until they reach confluence.
-
Differentiation: Induce differentiation of the myoblasts into myotubes by switching to a differentiation medium.
-
Treatment: Treat the differentiated myotubes with varying concentrations of the 20E test sample or a positive control (e.g., IGF-1) for a specified period (e.g., 48-72 hours).
-
Analysis of Hypertrophy:
-
Protein Synthesis: Measure the rate of protein synthesis by incorporating a labeled amino acid (e.g., ³H-leucine) and quantifying its incorporation into cellular proteins.
-
Myotube Diameter: Capture images of the myotubes and measure their diameter using imaging software. An increase in diameter indicates hypertrophy.
-
Gene Expression: Analyze the expression of genes involved in muscle growth and atrophy (e.g., myostatin) using quantitative real-time PCR (qRT-PCR).
-
Visualizing the Processes and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and biological activity of side-chain analogues of ecdysone and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 20-Hydroxyecdysone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 20-Hydroxyecdysone, a naturally occurring ecdysteroid hormone. Adherence to these protocols is critical for regulatory compliance and environmental stewardship.
Hazard Identification and Classification
Before disposal, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound is classified as hazardous to the aquatic environment with long-lasting effects[1]. Therefore, it must not be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination and potential harm to aquatic life[1].
Key Hazard Information:
| Hazard Classification | GHS Statements |
| Acute aquatic toxicity | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | H410: Very toxic to aquatic life with long lasting effects[1] |
| Eye Irritation | H319: Causes serious eye irritation[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemically resistant, impervious gloves. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. For larger quantities or potential for splashing, consider a chemically resistant apron or suit. |
| Respiratory Protection | For powdered forms or when generating dust, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. This process should be carried out in a designated area, preferably within a chemical fume hood.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Pure this compound and any materials heavily contaminated with it (e.g., weighing boats, spatulas) should be collected separately from other laboratory waste.
-
Do not mix with incompatible materials. While this compound itself does not have major incompatibilities listed, it is good practice to avoid mixing with strong oxidizing agents or strong acids.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant," "Aquatic Hazard"), and the date of accumulation.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated hazardous waste container. If it is in solid form, avoid creating dust.
-
For residual amounts in laboratory glassware, rinse the glassware with a suitable solvent (e.g., ethanol or methanol). The resulting solvent rinse, now containing dissolved this compound, is also considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid raising dust.
-
For liquid spills (if dissolved in a solvent), absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
The contaminated absorbent material must be collected and disposed of as hazardous waste.
-
The spill area should be decontaminated with an appropriate solvent, and the cleaning materials also disposed of as hazardous waste.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations regarding the storage time limits for hazardous waste.
-
The final disposal of this compound waste should be carried out at an approved and licensed treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Academic and research laboratories may have specific regulations under Subpart K of the RCRA regulations. It is the responsibility of the researcher and their institution to be aware of and adhere to all applicable laws. Always consult your institution's EHS department for specific guidance and procedures.
References
Essential Safety and Operational Guide for Handling 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 20-Hydroxyecdysone, ensuring laboratory safety and procedural accuracy.
This compound is a naturally occurring ecdysteroid hormone instrumental in the study of insect development, gene expression, and has potential applications in various fields of medical research.[1][2] Due to its bioactive nature, stringent safety protocols are imperative to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Classification
This compound presents several hazards that necessitate careful handling. It is classified as harmful if swallowed, can cause serious eye irritation, and may lead to respiratory irritation.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, elbow-length gloves made of nitrile, butyl, or neoprene. Avoid leather or cotton gloves. |
| Eyes/Face | Safety goggles with side-shields or a face shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield can be worn over goggles for added protection. |
| Respiratory | Full-face respirator or work in a chemical fume hood | A respirator is necessary if exposure limits are exceeded or if dust formation is likely. All handling of the solid compound should occur in a certified chemical fume hood. |
| Body | Laboratory coat or chemical-resistant suit | A long-sleeved lab coat is the minimum requirement. For larger quantities or risk of splashing, a chemical-resistant suit is recommended. |
| Feet | Closed-toe shoes | Leather or canvas shoes should not be worn. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for safely handling and using this compound in a laboratory setting.
Experimental Protocol for Solution Preparation:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. Prepare your designated chemical fume hood by cleaning the work surface and ensuring proper airflow. Assemble all necessary materials, including the this compound container, appropriate solvent (e.g., ethanol, DMSO, or dimethylformamide), glassware, and weighing instruments.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Handle the container and spatula gently to minimize the creation of airborne dust.
-
Dissolution: Add the weighed this compound to a suitable container for dissolution. Using a calibrated pipette, add the desired volume of solvent. Cap the container and mix gently until the solid is completely dissolved.
-
Storage: Store the prepared stock solution at -20°C in a tightly sealed container. Aqueous solutions are not recommended for storage for more than one day.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its high toxicity to aquatic life.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled container. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container. |
Disposal Workflow:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Spill | Evacuate the area. Avoid dust formation. Wear appropriate PPE, including a respirator. Collect spillage using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweeping). Place in a sealed container for disposal. Prevent entry into waterways. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
